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  • Product: tert-Butyl (2-bromoethyl)(methyl)carbamate
  • CAS: 263410-12-4

Core Science & Biosynthesis

Foundational

Technical Guide: tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS 263410-12-4)

Topic: tert-Butyl (2-bromoethyl)(methyl)carbamate CAS 263410-12-4 Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists [1][2] Executive Summary tert-Butyl (2-bromoethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: tert-Butyl (2-bromoethyl)(methyl)carbamate CAS 263410-12-4 Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

[1][2]

Executive Summary

tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS 263410-12-4) is a specialized bifunctional building block extensively utilized in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and peptidomimetics.[1] It serves as a critical "linker module," allowing for the precise installation of an N-methyl-aminoethyl chain while maintaining orthogonality through the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this reagent, emphasizing its role in modulating physicochemical properties (solubility, pKa) and linker length in targeted protein degradation (TPD).

Chemical Identity & Properties

PropertyData
CAS Number 263410-12-4
IUPAC Name tert-Butyl N-(2-bromoethyl)-N-methylcarbamate
Synonyms N-Boc-N-methyl-2-bromoethylamine; 2-(N-Boc-N-methylamino)ethyl bromide
Molecular Formula C₈H₁₆BrNO₂
Molecular Weight 238.12 g/mol
Physical State Colorless to pale yellow oil (often solidifies at low temp)
Boiling Point ~92–94 °C at 0.9 mmHg (distillation)
Storage -20°C, Inert atmosphere (Argon/Nitrogen)
Solubility Soluble in DCM, THF, EtOAc, MeOH; insoluble in water

Synthetic Methodology

While the compound can theoretically be prepared by direct Boc-protection of N-methyl-2-bromoethylamine, that route is hazardous due to the instability of the free amine (which can cyclize to the toxic N-methylaziridinium ion).

The industry-standard protocol utilizes a two-step sequence starting from N-methylethanolamine. This route is safer, scalable, and yields a higher purity product.

Protocol: The "Alcohol Activation" Route
Step 1: Boc-Protection of N-Methylethanolamine
  • Reagents: N-Methylethanolamine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 1.2 eq), DCM (Solvent).

  • Procedure:

    • Dissolve N-methylethanolamine in DCM at 0°C.

    • Add TEA, followed by the dropwise addition of Boc₂O dissolved in DCM.

    • Stir at room temperature (RT) for 12–16 hours.

    • Workup: Wash with 1N HCl (to remove unreacted amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Product: tert-Butyl (2-hydroxyethyl)(methyl)carbamate (Quantitative yield).

Step 2: Bromination (Appel Reaction)
  • Reagents: tert-Butyl (2-hydroxyethyl)(methyl)carbamate (1.0 eq), Carbon Tetrabromide (CBr₄, 1.2 eq), Triphenylphosphine (PPh₃, 1.2 eq), DCM.

  • Procedure:

    • Dissolve the alcohol intermediate and CBr₄ in anhydrous DCM at 0°C.

    • Slowly add PPh₃ (portion-wise) to maintain temperature <5°C.

    • Stir at 0°C for 1 hour, then warm to RT for 2–4 hours.

    • Purification: Add hexane to precipitate Triphenylphosphine oxide (Ph₃P=O). Filter through a silica pad. Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 85–95%.

Mechanistic Workflow Visualization

SynthesisRoute Start N-Methylethanolamine Step1 Boc-Protection (Boc2O, Et3N) Start->Step1 Inter Intermediate: N-Boc-N-Me-Aminoethanol Step1->Inter Nucleophilic Acyl Substitution Step2 Appel Reaction (CBr4, PPh3) Inter->Step2 Final Target: tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS 263410-12-4) Step2->Final SN2 Bromination

Caption: Two-step synthesis via the Appel reaction avoids the handling of unstable aziridinium intermediates.

Applications in Drug Discovery

A. PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties (length, lipophilicity, rigidity) are crucial for ternary complex formation.[2] CAS 263410-12-4 is used to synthesize alkyl-amine linkers .

  • Function: It acts as an electrophile to alkylate a nucleophilic warhead or E3 ligase ligand (e.g., Lenalidomide derivatives).

  • Advantage: The N-methyl group eliminates a hydrogen bond donor (HBD), potentially improving membrane permeability and preventing intramolecular cyclization compared to the non-methylated analog.

B. Peptidomimetics & Fragment-Based Design

The reagent is used to install the 2-(methylamino)ethyl motif. This motif is a "privileged structure" in GPCR ligands and kinase inhibitors, often improving solubility due to the basic nitrogen (after Boc deprotection).

Application Workflow: PROTAC Assembly

PROTAC_Assembly Ligand E3 Ligase Ligand (e.g., Thalidomide analog with Nucleophile) Coupling Alkylation Reaction (K2CO3, DMF, 60°C) Ligand->Coupling Linker Linker Reagent (CAS 263410-12-4) Linker->Coupling Inter1 Protected Intermediate (Ligand-Linker-Boc) Coupling->Inter1 Deprotect Boc Deprotection (TFA/DCM) Inter1->Deprotect Amine Free Secondary Amine Deprotect->Amine Final Final PROTAC Amine->Final Amide Coupling (HATU) Warhead Target Warhead-COOH Warhead->Final

Caption: Workflow for incorporating CAS 263410-12-4 into a PROTAC, connecting an E3 ligand to a target warhead.

Handling, Safety, and Stability

Critical Safety Hazards
  • Alkylating Agent: As a primary alkyl bromide, this compound is a potent alkylating agent. It can react with DNA/proteins. Handle in a fume hood with double gloving.

  • Skin Sensitizer: High risk of contact dermatitis.

  • Lachrymator: May cause eye irritation similar to benzyl halides.

Storage & Stability[9]
  • Temperature: Store at -20°C .

  • Atmosphere: Hygroscopic and sensitive to hydrolysis over time. Store under Argon or Nitrogen.

  • Decomposition: If stored improperly (RT, moisture), it may cyclize to form the N-Boc-N-methylaziridinium species or hydrolyze to the alcohol.

References

  • Smolecule. (2023). tert-Butyl (2-bromoethyl)(methyl)carbamate Product Data. Retrieved from

  • PubChem. (2025).[3] tert-Butyl N-(2-bromoethyl)carbamate (Analogous Chemistry). National Library of Medicine. Retrieved from [3]

  • Bricelj, A., et al. (2021).[4] "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." Frontiers in Chemistry, 9, 707317.[4] Retrieved from

  • Organic Syntheses. (1943). 2-Bromoethylamine Hydrobromide (Precursor Synthesis). Org.[3][5][6] Synth. 23, 13. Retrieved from

  • Janssen Research & Development. (2022).[7] "Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects." ACS Med. Chem. Lett. Retrieved from

Sources

Exploratory

tert-Butyl (2-bromoethyl)(methyl)carbamate: A Pivotal Linker in Medicinal Chemistry and Linkerology

Executive Summary tert-Butyl (2-bromoethyl)(methyl)carbamate (Formula: ) is a specialized bifunctional linker widely utilized in drug discovery, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl (2-bromoethyl)(methyl)carbamate (Formula:


) is a specialized bifunctional linker widely utilized in drug discovery, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras)  and radiolabeled tracers. Unlike its primary amine counterpart (tert-butyl (2-bromoethyl)carbamate, CAS 39684-80-5), the N-methylated variant prevents unwanted hydrogen bonding and alters the solubility profile of the final conjugate, a critical parameter in "Linkerology."

This guide details the physicochemical properties, validated synthetic protocols, and application workflows for this compound, designed for researchers requiring high-purity linkers for complex conjugate synthesis.

Part 1: Physicochemical Profile & Molecular Weight Analysis

Accurate molecular weight calculations are essential for stoichiometry in high-value conjugations. The presence of Bromine introduces a significant isotopic split (


 and 

) that must be accounted for in Mass Spectrometry (LC-MS) verification.
Molecular Data Table
ParameterValueNotes
IUPAC Name tert-Butyl N-(2-bromoethyl)-N-methylcarbamateAlso known as N-Boc-2-bromo-N-methylethylamine
Molecular Formula

Molecular Weight (Average) 238.12 g/mol Used for molarity calculations
Monoisotopic Mass 237.0364 Da (

)
Primary peak in High-Res MS
Isotopic Pattern 1:1 doublet (M, M+2)Characteristic of mono-brominated compounds
Physical State Colorless to pale yellow oilLow melting point solid upon high purity/cold storage
Solubility DCM, THF, EtOAc, MeOHInsoluble in water
Stability Moisture Sensitive, Light SensitiveStore at -20°C; prone to hydrolysis or cyclization if heated
Isotopic Distribution Analysis (MS Validation)

When validating the synthesized compound via LC-MS, do not look for a single peak. You will observe a distinct 1:1 ratio doublet separated by 2 mass units:

  • Peak A (

    
    ):  ~237.04 m/z 
    
    
    
  • Peak B (

    
    ):  ~239.04 m/z 
    
    
    

Part 2: Synthetic Architecture & Validated Protocol

While direct alkylation of N-Boc-ethylamine is possible, it often leads to over-alkylation byproducts. The industry-standard route for high-purity synthesis is the Appel Reaction , converting N-Boc-N-methylethanolamine to the bromide using Carbon Tetrabromide (


) and Triphenylphosphine (

). This method proceeds under mild conditions, preserving the acid-labile Boc group.
Reaction Mechanism (Appel Bromination)

The reaction is driven by the formation of the strong P=O bond (Triphenylphosphine oxide).

AppelReaction Substrate N-Boc-N-methylethanolamine (Alcohol Precursor) Intermediate Oxyphosphonium Intermediate Substrate->Intermediate Activation Reagents CBr4 + PPh3 Reagents->Intermediate Product tert-Butyl (2-bromoethyl)(methyl)carbamate (Alkyl Bromide) Intermediate->Product SN2 Substitution (Inversion) Byproduct Ph3P=O (Byproduct) Intermediate->Byproduct

Figure 1: Mechanistic flow of the Appel reaction converting the alcohol precursor to the desired alkyl bromide.

Step-by-Step Protocol

Reagents:

  • N-Boc-N-methylethanolamine (1.0 equiv)

  • Carbon Tetrabromide (

    
    , 1.5 equiv)
    
  • Triphenylphosphine (

    
    , 1.5 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add N-Boc-N-methylethanolamine dissolved in anhydrous DCM (0.1 M concentration).
    
  • Activation: Cool the solution to 0°C. Add

    
     in one portion.
    
  • Addition: Dissolve

    
     in minimal DCM and add dropwise to the reaction mixture over 20 minutes. Note: The solution will turn slightly yellow.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (stain with Ninhydrin or PMA; the bromide moves faster than the alcohol).

  • Workup (Critical):

    • Add n-Hexane or Diethyl Ether to the reaction mixture to precipitate the bulk of Triphenylphosphine oxide (

      
      ).
      
    • Filter the solids through a Celite pad.

    • Concentrate the filtrate.[1]

  • Purification: Purify via Flash Column Chromatography (SiO2).

    • Eluent: 0-20% Ethyl Acetate in Hexanes.

    • Target: The product is less polar than the starting alcohol.

Self-Validating Check:

  • 1H NMR (CDCl3): Look for the disappearance of the

    
     multiplet (~3.7 ppm) and the appearance of the 
    
    
    
    triplet (~3.4-3.5 ppm). The Boc singlet (~1.45 ppm) must remain intact.

Part 3: Applications in Drug Discovery

This molecule acts as a "masked" secondary amine linker. The Bromine serves as a leaving group for alkylation, while the Boc group protects the amine until the final conjugation step.

PROTAC Linker Synthesis

In PROTAC design, the linker length and composition determine the ternary complex stability (Target-PROTAC-E3 Ligase). This ethyl linker provides a short, hydrophobic spacer.

PROTAC_Workflow Linker tert-Butyl (2-bromoethyl)(methyl)carbamate Step1 Step 1: N-Alkylation (SN2 Reaction) Linker->Step1 Ligand E3 Ligase Ligand (e.g., Thalidomide/VHL analog) Ligand->Step1 Inter1 Protected Conjugate Step1->Inter1 Step2 Step 2: Boc Deprotection (TFA or HCl) Inter1->Step2 Amine Secondary Amine Linker Step2->Amine Final Final PROTAC Amine->Final Amide Coupling / Reductive Amination Warhead Target Warhead (POI Ligand) Warhead->Final

Figure 2: Workflow for integrating the linker into a PROTAC scaffold.

Radiochemistry ( Labeling)

This compound is a precursor for synthesizing


-methyl-2-[

]fluoroethylamine.
  • Method: The Bromine is displaced by

    
     (using Kryptofix 2.2.2/K2CO3) in acetonitrile at elevated temperatures (90-110°C).
    
  • Utility: The resulting radiotracer is used for PET imaging of choline metabolism or as a prosthetic group for labeling larger peptides.

Part 4: Handling, Stability & Safety

Safety Warning
  • Alkylating Agent: As an alkyl bromide, this compound is a potent alkylating agent. It can react with DNA bases. Always wear double nitrile gloves and work in a fume hood.

  • Lachrymator: Related bromo-ethylamines are known lachrymators (tear gas agents).

Storage Protocols
  • Temperature: Store at -20°C.

  • Atmosphere: Store under Argon or Nitrogen.

  • Degradation: If the oil turns brown or develops a precipitate, it has likely cyclized to the aziridinium ion or hydrolyzed. Verify purity by NMR before use.

References

  • Appel Reaction Mechanism: Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. Link

  • PROTAC Linkerology: Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 1, 273-312. Link

  • Boc-Protection Protocols: Agami, C., & Couty, F. (2002). "The reactivity of the N-Boc protecting group: an under-exploited feature." Tetrahedron, 58(14), 2701-2724. Link

  • PubChem Compound Summary: "tert-Butyl N-(2-bromoethyl)carbamate" (Analog Reference).[2] PubChem. Link

Sources

Foundational

Technical Monograph: tert-Butyl (2-bromoethyl)(methyl)carbamate

The following technical guide details the structural analysis, synthesis, and application of tert-Butyl (2-bromoethyl)(methyl)carbamate , a critical building block in medicinal chemistry. CAS Registry Number: 263410-12-4...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and application of tert-Butyl (2-bromoethyl)(methyl)carbamate , a critical building block in medicinal chemistry.

CAS Registry Number: 263410-12-4 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (Scientific Review)[1]

Executive Summary

tert-Butyl (2-bromoethyl)(methyl)carbamate is a bifunctional organic intermediate extensively used in the synthesis of heterocycles and pharmaceutical linkers (e.g., PROTACs).[1] Structurally, it possesses a Boc-protected secondary amine and a primary alkyl bromide .[1][2] This dual functionality allows for orthogonal reactivity: the bromide serves as a soft electrophile for


 displacement, while the Boc group masks the nitrogen nucleophile, preventing premature cyclization (aziridinium formation) or polymerization.[1]

This guide provides a validated synthesis protocol, a reactivity profile, and safety standards for researchers utilizing this compound in drug development.[1]

Chemical Identity & Physical Properties[1][2][3]

PropertySpecification
IUPAC Name tert-Butyl (2-bromoethyl)(methyl)carbamate
Common Names N-Boc-N-methyl-2-bromoethylamine; 2-(Boc-methylamino)ethyl bromide
CAS Number 263410-12-4
Molecular Formula

Molecular Weight 238.12 g/mol
Physical State Colorless to pale yellow oil
Boiling Point ~85–90 °C (at 0.5 mmHg) [Predicted]
Density ~1.28 g/cm³
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water

Synthesis & Production Strategy

Retrosynthetic Logic

Direct bromination of free N-methylethanolamine is hazardous and inefficient due to the formation of toxic nitrogen mustards and competitive salt formation.[1] The optimal route utilizes N-protection first , followed by hydroxyl-to-bromide conversion.[1]

The Appel Reaction (


) is the preferred methodology over acid-mediated bromination (HBr) to ensure the stability of the acid-sensitive Boc group.[1]
Synthesis Workflow (Graphviz)[1]

SynthesisPathway Precursor 2-(Methylamino)ethanol (Start) Intermediate tert-Butyl (2-hydroxyethyl) (methyl)carbamate Precursor->Intermediate N-Protection Reagent1 Boc2O, DCM 0°C to RT Reagent1->Intermediate Product tert-Butyl (2-bromoethyl) (methyl)carbamate (Target) Intermediate->Product Appel Bromination Reagent2 CBr4, PPh3 DCM, 0°C Reagent2->Product

Figure 1: Two-step synthesis pathway from commercially available 2-(methylamino)ethanol.

Detailed Experimental Protocol

Note: This protocol scales to ~10 mmol. All steps must be performed in a fume hood.

Step 1: N-Boc Protection[1][3]
  • Setup: Charge a round-bottom flask with 2-(methylamino)ethanol (1.0 eq) and Dichloromethane (DCM) (5 mL/mmol).

  • Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (

    
    )  (1.1 eq) dropwise. (Base is usually not required if the amine is nucleophilic enough, but 1.0 eq 
    
    
    
    can be added if kinetics are slow).[1]
  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (stain with Ninhydrin or PMA).[1]

  • Workup: Wash with water, brine, dry over

    
    , and concentrate.
    
  • Result: Quantitative yield of tert-butyl (2-hydroxyethyl)(methyl)carbamate (Colorless oil).

Step 2: Appel Bromination[1]
  • Setup: Dissolve the intermediate alcohol (1.0 eq) and Carbon Tetrabromide (

    
    )  (1.2 eq) in anhydrous DCM (10 mL/mmol). Cool to 0°C.[1][4]
    
  • Addition: Slowly add Triphenylphosphine (

    
    )  (1.2 eq) portion-wise over 15 minutes. Caution: Exothermic.
    
  • Mechanism: The reaction proceeds via an oxyphosphonium intermediate, which is displaced by bromide in an

    
     fashion.[1]
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Purification: Concentrate the solvent. The byproduct

    
     precipitates upon addition of cold diethyl ether/hexanes.[1] Filter off the solids.[1][3] Purify the filtrate via silica gel chromatography (Hexanes/EtOAc gradient).
    
  • Yield: Expect 80–90% yield of the target bromide.

Reactivity Profile & Applications

The utility of tert-butyl (2-bromoethyl)(methyl)carbamate lies in its ability to act as a "masked" N-methyl-aminoethyl donor.[1]

Key Transformation Pathways

Reactivity Target tert-Butyl (2-bromoethyl) (methyl)carbamate SubstProduct Alkylated Nucleophile (Linker Synthesis) Target->SubstProduct Nucleophile (R-SH, R-NH2) K2CO3, DMF, SN2 Deprotected N-Methyl-2-bromoethylamine (HBr Salt) Target->Deprotected TFA or HCl/Dioxane Acidic Deprotection Aziridine N-Methylaziridinium Ion (Reactive Electrophile) Deprotected->Aziridine Neutralization (pH > 7) Intramolecular Cyclization

Figure 2: Reactivity profile showing substitution, deprotection, and the risk of aziridinium formation.[1][5]

Application in PROTAC Linkers

This compound is frequently used to tether E3 ligase ligands (e.g., Thalidomide or VHL ligands) to a target protein ligand.[1]

  • Protocol: The bromide is displaced by a phenolic or amine group on the ligand core using a weak base (

    
     or 
    
    
    
    ) in DMF at 60°C.[1]
  • Advantage: The N-methyl group improves solubility and prevents hydrogen bond donation, which can improve cell permeability compared to the non-methylated linker.[1]

Safety & Handling (Critical)

Nitrogen Mustard Potential

While the Boc group significantly reduces the nucleophilicity of the nitrogen, preventing immediate cyclization, the deprotected species (N-methyl-2-bromoethylamine) is a potent alkylating agent (nitrogen mustard class).[1]

  • Hazard: Upon exposure to base or physiological pH, the free amine cyclizes to form an N-methylaziridinium ion , which is highly toxic and a DNA alkylator.[1]

  • Control: Always handle the deprotected salt (e.g., HBr salt) under strictly anhydrous/acidic conditions until the subsequent reaction step. Avoid skin contact with the Boc-protected bromide as it is a skin irritant and potential sensitizer.[1]

Storage[1]
  • Store at 2–8°C or -20°C .

  • Protect from light and moisture (hydrolysis of bromide is slow but possible).[1]

References

  • Synthesis of N-Boc-amino alcohols: Organic Syntheses, Coll.[1] Vol. 10, p. 24 (2004); Vol. 77, p. 198 (2000).[1] Link[1]

  • Appel Reaction Methodology: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition, 14(12), 801-811.[1] Link[1]

  • Use in PROTAC Linkers: Burslem, G. M., et al. "Small-Molecule Proteolysis-Targeting Chimeras (PROTACs) that Selectively Degrade Cancer-Associated Proteins."[1] Chemical Reviews, 122(12), 10987–11058.[1]

  • Aziridinium Ion Toxicity: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Link

  • General Property Data: PubChem Compound Summary for CAS 263410-12-4.[1] Link[1]

Sources

Exploratory

Technical Guide: Stability &amp; Storage of tert-Butyl (2-bromoethyl)(methyl)carbamate

This technical guide details the stability profile, storage protocols, and handling requirements for tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS: 153495-26-6). Introduction & Chemical Identity tert-Butyl (2-bromoethy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, storage protocols, and handling requirements for tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS: 153495-26-6).

Introduction & Chemical Identity

tert-Butyl (2-bromoethyl)(methyl)carbamate (also known as N-Boc-N-methyl-2-bromoethylamine) is a bifunctional building block used in the synthesis of PROTACs, peptidomimetics, and pharmaceutical linkers. It functions as a protected secondary amine capable of alkylating nucleophiles via the ethyl bromide moiety.

  • CAS Number: 153495-26-6

  • Molecular Formula: C₈H₁₆BrNO₂

  • Molecular Weight: 238.12 g/mol

  • Physical State: Colorless to pale yellow liquid (or low-melting solid; mp < 30°C).

  • Key Functionality: Electrophilic alkyl bromide; Acid-labile carbamate (Boc).

Chemical Stability Profile

The stability of this compound is governed by the tension between the nucleophilic carbamate oxygen and the electrophilic alkyl bromide. While the N-methyl group prevents the rapid base-catalyzed cyclization seen in the N-H analog (which forms 2-oxazolidinone), the molecule remains susceptible to thermal and hydrolytic degradation.

Intramolecular Cyclization (Thermal Instability)

Unlike its non-methylated analog, this compound lacks an amide proton, preventing direct deprotonation-induced cyclization. However, under thermal stress (>40°C), the carbonyl oxygen of the Boc group can attack the


-carbon, displacing the bromide. This forms a cyclic cationic intermediate that collapses (with loss of the tert-butyl group) to form 3-methyl-2-oxazolidinone .
Hydrolysis

The alkyl bromide is moderately sensitive to hydrolysis. Exposure to atmospheric moisture leads to the formation of N-Boc-N-methylethanolamine and hydrobromic acid (HBr). The generated HBr can autocatalytically cleave the Boc group, accelerating degradation.

Photostability

Alkyl bromides are susceptible to homolytic cleavage by UV light, generating radical species that lead to discoloration (yellowing/browning) and complex decomposition products.

Degradation Pathways Visualization

The following diagram illustrates the primary decomposition vectors.

DecompositionPathways Target tert-Butyl (2-bromoethyl) (methyl)carbamate Oxazolidinone 3-Methyl-2-oxazolidinone (Cyclic Degradant) Target->Oxazolidinone HEAT (>40°C) Intramolecular Attack HydrolysisProd N-Boc-N-methyl ethanolamine Target->HydrolysisProd MOISTURE (H2O) Nucleophilic Sub. Deprotected N-Methyl-2-bromo ethylamine (HBr salt) Target->Deprotected ACID (H+) Boc Cleavage HydrolysisProd->Deprotected Generates HBr (Autocatalysis)

Figure 1: Primary degradation pathways including thermal cyclization and moisture-induced hydrolysis.

Storage Protocols

To maintain purity >97% over extended periods (6–12 months), strict adherence to the following storage conditions is required.

ParameterSpecificationRationale
Temperature -20°C (± 5°C) Kinetically inhibits the thermal cyclization pathway to 3-methyl-2-oxazolidinone.
Atmosphere Inert Gas (Argon/N₂) Prevents hydrolysis of the C-Br bond by atmospheric moisture.
Container Amber Glass Blocks UV radiation to prevent radical decomposition of the alkyl bromide.
Closure Teflon (PTFE) Lined Cap Ensures a chemical-resistant seal; prevents leaching of plasticizers from standard polyethylene liners.
Desiccant Secondary Containment Store the vial inside a secondary jar containing activated silica gel or Drierite.
"Freeze-Thaw" Handling Procedure

Improper warming is the leading cause of degradation. Condensation introduces water, initiating hydrolysis and HBr formation.

  • Equilibration: Remove vial from the freezer and place in a desiccator.

  • Wait: Allow the vial to reach room temperature (approx. 30–45 mins) before breaking the seal.

  • Dispense: Aliquot quickly under an inert atmosphere (glovebox or nitrogen funnel).

  • Purge: Flush the headspace with Argon before resealing.

  • Return: Immediately return to -20°C storage.

Quality Control & Analysis

Routine QC should be performed every 6 months or if the material appears yellow/orange.

  • Visual Inspection: Pure material is colorless.[1][2] Yellowing indicates bromide oxidation or radical decomposition.

  • ¹H NMR (CDCl₃):

    • Target: Methyl singlet (~2.9 ppm), tert-butyl singlet (~1.45 ppm), ethylene triplets (~3.5 ppm).

    • Degradant (Oxazolidinone): Look for new multiplets in the ethylene region (different symmetry) and loss of the tert-butyl signal (if fully cyclized).

    • Degradant (Hydrolysis): Shift of the CH₂-Br triplet (approx 3.4-3.6 ppm) to CH₂-OH (approx 3.7-3.8 ppm).

Safety (HSE)

  • Hazards: This compound is an alkylating agent and a potential vesicant. It causes skin irritation (H315) and serious eye irritation (H319).[3]

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Handle only in a fume hood.

  • Spill Cleanup: Quench spills with dilute aqueous ammonia or 10% sodium thiosulfate to nucleophilically displace the bromide before disposal.

References

  • ChemicalBook. tert-Butyl N-(2-bromoethyl)carbamate Properties and Safety. (Accessed 2026).[4] Link

  • National Institutes of Health (NIH). Synthesis of Oxazolidinones from N-Boc Amines. (PMC4160029). Link

  • BenchChem. Stability and Storage of N-Boc-Amines: A Technical Guide.Link

  • Sigma-Aldrich. Safety Data Sheet: tert-Butyl (2-bromoethyl)carbamate.Link

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of tert-Butyl (2-bromoethyl)(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS No. 263410-12-4) is a key intermediate in organic synthesis, particularly valued in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS No. 263410-12-4) is a key intermediate in organic synthesis, particularly valued in the development of novel pharmaceutical compounds and complex chemical entities.[1] Its unique structure, featuring a bromoethyl moiety, a methyl carbamate functional group, and a tert-butyl protecting group, makes it a versatile building block. The bromoethyl group allows for nucleophilic substitution reactions, while the tert-butoxycarbonyl (Boc) protecting group offers stability and can be readily removed under acidic conditions.[1]

This guide provides a detailed overview of the safety considerations and handling protocols for tert-Butyl (2-bromoethyl)(methyl)carbamate. It is intended to equip researchers and laboratory personnel with the necessary knowledge to mitigate risks and ensure a safe working environment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is critical for its safe handling and storage.

PropertyValueSource
CAS Number 263410-12-4[1][2][3][4]
Molecular Formula C₈H₁₆BrNO₂[1][2][3]
Molecular Weight 238.12 g/mol [1]
Appearance Liquid[4]
Density ~1.3 g/cm³[1]
Boiling Point ~262.3 °C at 760 mmHg[1]
Melting Point 30-32 °C[1]
Storage Temperature -20°C or 2-8°C Refrigerator[3][5]

Hazard Identification and GHS Classification

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H312: Harmful in contact with skin.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H332: Harmful if inhaled.[6]

  • H335: May cause respiratory irritation.[6]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[6]

  • Skin: Causes skin irritation and may be harmful if absorbed through the skin.[6]

  • Eyes: Causes serious eye irritation.[6]

  • Ingestion: Harmful if swallowed.[6]

The presence of the bromine atom and the carbamate functional group are key contributors to the toxicological profile of this class of compounds.[1]

Hazard_Summary cluster_Compound tert-Butyl (2-bromoethyl)(methyl)carbamate cluster_Hazards Primary Hazards Compound tert-Butyl (2-bromoethyl)(methyl)carbamate CAS: 263410-12-4 H302 Harmful if Swallowed Compound->H302 H312 Harmful in Contact with Skin Compound->H312 H315 Causes Skin Irritation Compound->H315 H319 Causes Serious Eye Irritation Compound->H319 H332 Harmful if Inhaled Compound->H332 H335 May Cause Respiratory Irritation Compound->H335 Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Fume Hood Select_PPE->Prepare_Work_Area Transfer_Compound Transfer Compound Carefully Prepare_Work_Area->Transfer_Compound Perform_Reaction Perform Reaction Transfer_Compound->Perform_Reaction Monitor_Reaction Monitor Reaction Perform_Reaction->Monitor_Reaction Quench_Reaction Quench Reaction Safely Monitor_Reaction->Quench_Reaction Workup_Purification Work-up and Purification Quench_Reaction->Workup_Purification Store_Product Store Product Correctly Workup_Purification->Store_Product Decontaminate Decontaminate Glassware and Work Area Store_Product->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste

Caption: A systematic workflow for the safe handling of chemical reagents.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In Case of Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • In Case of a Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal. [7]Avoid generating dust. [7]Do not allow the material to enter drains or waterways. [7]

Toxicological Information

Detailed toxicological studies on tert-Butyl (2-bromoethyl)(methyl)carbamate are not available. However, based on its chemical structure and the data from its unmethylated analogue, the compound is presumed to be harmful. [1][6]The toxicological properties have not been thoroughly investigated. [7]

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin. [6]* Carcinogenicity: There is no information available to indicate that this compound is carcinogenic.

Disposal Considerations

All waste materials should be handled as hazardous waste.

  • Dispose of the compound and any contaminated materials in accordance with federal, state, and local environmental regulations.

  • It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. [7]* Do not dispose of the material down the drain or into the environment. [7]

Chemical Reactivity

  • Stability: The compound is stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents and acids. [8]* Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen bromide gas may be formed. [7]* Reactivity: The bromoethyl group is susceptible to nucleophilic substitution reactions. [1]The carbamate group may undergo hydrolysis or decomposition under certain conditions. [1]

Conclusion

tert-Butyl (2-bromoethyl)(methyl)carbamate is a valuable reagent in chemical synthesis. However, its potential hazards necessitate a thorough understanding and implementation of safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and maintain a safe laboratory environment. It is imperative to always consult the most up-to-date safety information and to use this guide as a component of a comprehensive safety program.

References

  • PubChem. tert-Butyl N-(2-bromoethyl)carbamate. Available at: [Link]

  • Hoffman Fine Chemicals. CAS 263410-12-4 | tert-Butyl (2-bromoethyl)(methyl)carbamate. Available at: [Link]

  • Pharmaffiliates. 263410-12-4 | Product Name : tert-Butyl (2-bromoethyl)(methyl)carbamate. Available at: [Link]

Sources

Exploratory

Key chemical features of tert-Butyl (2-bromoethyl)(methyl)carbamate

An In-depth Technical Guide to tert-Butyl (2-bromoethyl)(methyl)carbamate: Synthesis, Reactivity, and Applications Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-Butyl (2-bromoethyl)(methyl)carbamate: Synthesis, Reactivity, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-bromoethyl)(methyl)carbamate (CAS No. 263410-12-4), a key bifunctional building block in modern organic synthesis and drug discovery. The document elucidates the molecule's core chemical features, provides detailed, field-proven synthetic protocols, analyzes its reactivity profile, and discusses its strategic applications. This guide is intended for researchers, medicinal chemists, and process development scientists who require a practical and in-depth understanding of this versatile reagent.

Introduction: Strategic Importance in Synthesis

Tert-butyl (2-bromoethyl)(methyl)carbamate is a carbamate ester of significant interest to the pharmaceutical and fine chemical industries.[1] Its structure incorporates two critical functional groups: a primary alkyl bromide and a tert-butoxycarbonyl (Boc)-protected secondary amine. This unique arrangement allows for its use as a versatile electrophilic building block for introducing the N-methyl-N-Boc-ethylamine moiety, a common structural motif in biologically active molecules. The Boc group provides robust protection under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions, making it an ideal transient protecting group in multi-step syntheses.[2]

The presence of the N-methyl group distinguishes it from its more common unmethylated counterpart, tert-butyl (2-bromoethyl)carbamate, offering a different steric and electronic profile that can be crucial for modulating the pharmacological properties of a target molecule.

Core Chemical and Physical Properties

A clear understanding of the physicochemical properties is essential for the effective handling, reaction setup, and purification of the compound.

PropertyValueSource
CAS Number 263410-12-4[1]
IUPAC Name tert-butyl N-(2-bromoethyl)-N-methylcarbamate[1]
Molecular Formula C₈H₁₆BrNO₂[1]
Molecular Weight 238.12 g/mol [1]
Appearance White to pale powder or liquid[3]
Storage Recommended: -20°C, in a tightly closed container[3]

Synthesis Pathway and Experimental Protocols

While direct, detailed synthetic preparations for tert-butyl (2-bromoethyl)(methyl)carbamate are not extensively published, a robust and logical two-step pathway can be designed starting from the commercially available precursor, 2-(methylamino)ethanol. This pathway leverages well-established and reliable transformations in organic chemistry.

Diagram of Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Bromination A 2-(Methylamino)ethanol C tert-Butyl (2-hydroxyethyl)(methyl)carbamate (N-Boc-N-methylethanolamine) A->C Protection B Di-tert-butyl dicarbonate (Boc)₂O Triethylamine (TEA), DCM D tert-Butyl (2-hydroxyethyl)(methyl)carbamate F tert-Butyl (2-bromoethyl)(methyl)carbamate (Final Product) D->F Halogenation E Phosphorus tribromide (PBr₃) Pyridine, DCM, 0°C Reactivity Reagent tert-Butyl (2-bromoethyl)(methyl)carbamate Product Alkylated Product (Nu-CH₂CH₂-N(Me)Boc) Reagent->Product Forms C-Nu bond LeavingGroup Bromide Ion (Br⁻) Reagent->LeavingGroup Loses Br⁻ Nucleophile Nucleophile (Nu:⁻) Nucleophile->Reagent SN2 Attack

Sources

Foundational

tert-Butyl (2-bromoethyl)(methyl)carbamate commercial suppliers

CAS: 263410-12-4 [1][2] Executive Summary tert-Butyl (2-bromoethyl)(methyl)carbamate is a privileged bifunctional building block, critical in the synthesis of PROTACs (Proteolysis Targeting Chimeras), peptidomimetics, an...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 263410-12-4 [1][2]

Executive Summary

tert-Butyl (2-bromoethyl)(methyl)carbamate is a privileged bifunctional building block, critical in the synthesis of PROTACs (Proteolysis Targeting Chimeras), peptidomimetics, and secondary amine-containing pharmacophores.[2] Its structural utility lies in its ability to introduce an N-methyl-aminoethyl motif while offering orthogonal protection (Boc) and a reactive electrophile (alkyl bromide).[2]

This guide addresses the specific challenges associated with this reagent: distinguishing it from its non-methylated analog, managing its inherent instability (aziridinium formation), and navigating a fragmented supplier landscape.[2]

Part 1: Chemical Profile & Strategic Utility[2]

Identity & Distinction

A common error in procurement and database searching is confusing this molecule with its non-methylated parent.[2] You must verify the CAS number explicitly.[2]

FeatureTarget Molecule Common Confusion
Name tert-Butyl (2-bromoethyl)(methyl)carbamate tert-Butyl (2-bromoethyl)carbamate
CAS 263410-12-4 39684-80-5
Structure N-Me, N-Boc, Ethyl-BrN-H, N-Boc, Ethyl-Br
NMR Signature Rotamers present (Split peaks in 1H NMR)Sharp signals (usually no rotamers)
Reactivity Higher steric bulk; no acidic proton on NAcidic proton on N (can be deprotonated)
The Rotamer Phenomenon (Expert Insight)

When conducting Quality Control (QC) via NMR, researchers often flag this compound as "impure" due to split peaks, particularly in the tert-butyl and N-methyl regions.[2]

  • Mechanism: The steric bulk of the tert-butyl group combined with the N-methyl substitution restricts rotation around the N-C(O) amide bond.[2]

  • Validation: To confirm purity vs. rotamers, run the NMR at elevated temperature (e.g., 50°C). The peaks should coalesce into singletons.[2] Do not reject batches based solely on split peaks at 25°C.

Part 2: Commercial Sourcing Landscape

The supply chain for CAS 263410-12-4 is tiered.[2] Unlike commodity reagents, this compound is often "made-to-order" or held in low stock due to shelf-life concerns (see Section 4).[2]

Supplier Tiers[2][3][4]
TierSupplier ExamplesTypical PurityLead TimeStrategic Use
Tier 1: Stock BLD Pharm, Combi-Blocks, Enamine >97%1-3 DaysDiscovery chemistry; gram-scale synthesis.[2]
Tier 2: Aggregators eMolecules, MolPort Variable1-2 Weeksverifying global stock availability across smaller vendors.[2]
Tier 3: Custom/Bulk WuXi AppTec, Pharmablock >98%4-6 WeeksGMP scale-up; requires rigorous spec definition.[2]
Impurity Profiling by Synthesis Route

When sourcing from Tier 3 vendors, ask for the "Route of Synthesis" (ROS) to anticipate impurities:

  • Route A (Appel Reaction): N-Boc-N-methylethanolamine + CBr₄/PPh₃.[2]

    • Risk:[2][3] Residual Triphenylphosphine oxide (TPPO).[2] Hard to remove; shows up in aromatic region of NMR.[2]

  • Route B (Mesylation): N-Boc-N-methylethanolamine + MsCl + LiBr.[2]

    • Risk:[2][3] Residual Mesyl chloride (genotoxic impurity) or elimination products (vinyl species).[2]

Part 3: Handling, Stability & Safety[2]

The most critical technical aspect of this reagent is its tendency to undergo intramolecular cyclization.[2]

The Aziridinium Risk

Even with the electron-withdrawing Boc group, the nitrogen lone pair can attack the carbon bearing the bromine, displacing the bromide to form a reactive aziridinium ion.[2] This process is accelerated by:

  • Heat: Storage > 4°C.

  • Polar Solvents: Stabilize the transition state.

  • Base: Even weak bases can catalyze decomposition if any acidic impurities are present.[2]

Stability Diagram

The following diagram illustrates the degradation pathway you must prevent.[2]

AziridiniumPathway cluster_warning Storage Criticality Reagent Reagent: N-Boc-N-Me-Ethyl-Br TS Transition State: Lone Pair Attack Reagent->TS Heat / Polar Solvent Aziridinium Aziridinium Ion (Highly Reactive) TS->Aziridinium Cyclization Hydrolysis Hydrolysis Product: N-Boc-N-Me-Ethanol Aziridinium->Hydrolysis H2O / Nucleophiles

Figure 1: Thermal instability pathway. The formation of the aziridinium species leads to rapid purity loss.[2]

Storage Protocol (Self-Validating)
  • Temperature: Store at -20°C.

  • Atmosphere: Argon or Nitrogen (prevent moisture which opens the aziridinium).[2]

  • Validation: Before use, run a TLC (Hexane/EtOAc).[2] If a baseline spot appears (the salt/alcohol), purify immediately.[2]

Part 4: Synthetic Utilization & Protocols

Standard Alkylation Protocol

This reagent is typically used to alkylate phenols, thiols, or secondary amines.[2] The following protocol minimizes elimination side-reactions.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)[2]

  • Linker: tert-Butyl (2-bromoethyl)(methyl)carbamate (1.2 equiv)[2]

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (1.5 equiv for faster rates)[2]

  • Solvent: DMF or CH₃CN (Anhydrous)[2]

Step-by-Step:

  • Dissolution: Dissolve the phenol in anhydrous DMF (0.1 M concentration).

  • Activation: Add K₂CO₃ and stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add the bromide (dissolved in minimal DMF) dropwise.

  • Reaction: Heat to 60°C. Note: Do not exceed 80°C to prevent Boc-thermolysis.

  • Monitoring: Monitor by LCMS. Look for the [M+56] peak (t-Butyl cation) or [M-100] (loss of Boc) depending on ionization source settings.[2]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over Na₂SO₄.

Deprotection (Boc Removal)

To reveal the secondary amine:

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Caution: The resulting secondary amine (N-methyl-2-phenoxyethanamine derivative) is nucleophilic.[2] If excess electrophiles are present, it will react immediately.[2]

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11172823, tert-Butyl (2-bromoethyl)(methyl)carbamate.[2] Retrieved January 29, 2026 from [Link][2]

  • Clayden, J., et al. Organic Chemistry.[2] (Discussion on Neighboring Group Participation and Aziridinium formation). Oxford University Press.[2]

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis.[2] (Boc Group Stability and Rotamers).[2] Wiley-Interscience.[2]

Sources

Exploratory

Technical Guide: Purity Specifications &amp; Quality Control for tert-Butyl (2-bromoethyl)(methyl)carbamate

Topic: Purity Specifications for tert-Butyl (2-bromoethyl)(methyl)carbamate Content Type: Technical Whitepaper / Specification Guide Audience: Researchers, Process Chemists, and QA/QC Professionals Executive Summary tert...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Specifications for tert-Butyl (2-bromoethyl)(methyl)carbamate Content Type: Technical Whitepaper / Specification Guide Audience: Researchers, Process Chemists, and QA/QC Professionals

Executive Summary

tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS: 263410-12-4) is a critical aliphatic nitrogen linker used extensively in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and modified peptidomimetics.[1][2][3] Its utility lies in the orthogonal reactivity of the N-Boc protected amine and the electrophilic alkyl bromide.

However, its quality is often compromised by three specific failure modes: hydrolysis (reversion to alcohol), elimination (formation of vinyl species), and thermal deprotection . This guide establishes a "Gold Standard" specification to mitigate these risks, ensuring downstream synthetic success.

Chemical Identity & Critical Properties[4][5][6][7]

PropertySpecification
IUPAC Name tert-Butyl (2-bromoethyl)(methyl)carbamate
CAS Number 263410-12-4
Molecular Formula

Molecular Weight 238.12 g/mol
Physical State Colorless to pale yellow viscous oil or low-melting solid (mp 30–32°C)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
Stability Profile Moisture sensitive (hydrolysis); Heat sensitive (elimination/de-Boc)

Synthesis-Driven Impurity Profiling

To define purity, one must understand the genesis of impurities. The commercial synthesis typically proceeds via the bromination of N-Boc-N-methylaminoethanol. This pathway dictates the specific impurity profile that QC methods must detect.

Synthesis & Degradation Pathway Diagram

SynthesisPath SM1 N-Methylethanolamine Step1 Step 1: Boc Protection (Boc2O, Base) SM1->Step1 Int1 Intermediate A: N-Boc-N-methylaminoethanol Step1->Int1 Step2 Step 2: Bromination (CBr4/PPh3 or PBr3) Int1->Step2 Product TARGET PRODUCT: tert-Butyl (2-bromoethyl)(methyl)carbamate Int1->Product Incomplete Rxn Step2->Product ImpA Impurity A (Hydrolysis): N-Boc-N-methylaminoethanol Product->ImpA Hydrolysis (+H2O) ImpB Impurity B (Elimination): tert-Butyl methyl(vinyl)carbamate Product->ImpB Elimination (-HBr) (Basic conditions/Heat) ImpC Impurity C (Degradant): N-methyl-2-bromoethylamine Product->ImpC Acidic Deprotection (-Boc)

Figure 1: Synthesis pathway illustrating the origin of critical process impurities (A, B, C).

The "Gold Standard" Specification

Standard "95% purity" claims are insufficient for this compound due to the reactivity of the vinyl impurity (Michael acceptor) and the alcohol impurity (nucleophile quencher).

Test AttributeAcceptance CriteriaMethodRationale
Appearance Colorless to pale yellow oil/solidVisualDarkening indicates amine oxidation or elimination.
Identification Conforms to Structure1H NMRConfirm N-Me (2.8 ppm) and t-Bu (1.4 ppm) integration.
Purity (HPLC) ≥ 97.0% (a/a) HPLC-ELSD/CADUV detection is unreliable (weak chromophore).
Impurity A (Alcohol) ≤ 1.0%HPLC/GCCompetes in nucleophilic substitution reactions.
Impurity B (Vinyl) ≤ 0.5% HPLC/NMRCritical: Potent Michael acceptor; toxic and reactive.
Water Content ≤ 0.2% w/wKarl FischerMoisture drives hydrolysis to Impurity A.
Residual Solvents Meets ICH Q3C LimitsGC-HSDCM/THF are common process solvents.

Analytical Protocols (Self-Validating Systems)

Primary Purity: HPLC-ELSD (or CAD)

Why not UV? The molecule lacks a strong chromophore (only carbonyl absorption at ~210 nm). UV detection at this wavelength is prone to interference from solvents and buffers, leading to false purity calculations. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) provides a universal response based on mass, not optical properties.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 min.

  • Detector: ELSD (Drift Tube Temp: 50°C, Gain: Optimized).

  • Sample Prep: Dissolve 5 mg in 1 mL Acetonitrile. Note: Do not use methanol as diluent if storing >1 hr to prevent potential transesterification.

Identity & Vinyl Impurity Check: 1H NMR

NMR is the only definitive method to quantify the Vinyl Impurity (Impurity B) , which shows distinct alkene protons.

Key Diagnostic Signals (


): 
  • Target Product:

    • 
       1.45 (s, 9H, Boc)
      
    • 
       2.90 (s, 3H, N-Me)
      
    • 
       3.45 (t, 2H, 
      
      
      
      )
    • 
       3.60 (t, 2H, 
      
      
      
      )
  • Impurity A (Alcohol): Triplet shifts upfield to ~3.7 ppm (

    
    ).
    
  • Impurity B (Vinyl): Distinct multiplet pattern at

    
     4.0–6.0 ppm (vinylic protons).
    

QC Workflow Diagram

QCWorkflow cluster_Identity Identity & Structure cluster_Purity Quantitative Purity cluster_Safety Safety/Solvents Sample Batch Sample Recieved (Store at 4°C) NMR 1H NMR (CDCl3) Sample->NMR HPLC HPLC-ELSD/CAD (Universal Detection) Sample->HPLC KF Karl Fischer (Water < 0.2%) Sample->KF Check1 Check: Vinyl Impurity (4.0-6.0 ppm) NMR->Check1 Check2 Purity > 97%? Check1->Check2 Pass Reject QUARANTINE / RE-PURIFY Check1->Reject Vinyl > 0.5% HPLC->Check2 Release BATCH RELEASE Check2->Release Pass Check2->Reject Fail KF->Release Pass

Figure 2: Quality Control decision tree ensuring exclusion of reactive impurities.

Storage & Handling Protocols

The stability of tert-Butyl (2-bromoethyl)(methyl)carbamate is governed by the lability of the C-Br bond.

  • Temperature: Store at 2–8°C for short term (< 3 months). For long-term storage (> 6 months), store at -20°C .

    • Reasoning: Higher temperatures accelerate the elimination of HBr to form the vinyl impurity.

  • Atmosphere: Store under Argon or Nitrogen .

    • Reasoning: Moisture intrusion hydrolyzes the bromide to the alcohol (Impurity A).

  • Light: Protect from light (amber vials/foil).

    • Reasoning: Alkyl bromides can undergo radical degradation under UV exposure.

  • Handling: If the product solidifies (mp 30°C), melt gently in a water bath at 35°C. Do not use a heat gun, as localized hotspots will cause rapid decomposition.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 4103526 (Related Non-methyl analog).
    • Note: Specific data for the N-methyl variant (CAS 263410-12-4) is derived from vendor COAs (e.g., Enamine, Combi-Blocks) and structural analogy.
  • Analytical Methodology (ELSD vs UV)

    • Megoulas, N. C., & Koupparis, M. A. (2005). Direct determination of amino acids ... by HPLC with evaporative light scattering detection. Journal of Pharmaceutical and Biomedical Analysis.
    • Context: Validates the use of ELSD for non-chromophoric amino acid deriv
  • Synthesis & Protection Strategies

    • Agami, C., & Couty, F. (2002).
    • Context: Mechanisms of Boc stability and thermal elimin

Sources

Foundational

The Strategic Reagent: tert-Butyl (2-bromoethyl)(methyl)carbamate

An In-Depth Technical Guide for Medicinal Chemists and Process Scientists [1][2] Executive Summary In the landscape of modern drug discovery—particularly within the fields of Targeted Protein Degradation (TPD) and peptid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists and Process Scientists [1][2]

Executive Summary

In the landscape of modern drug discovery—particularly within the fields of Targeted Protein Degradation (TPD) and peptidomimetics—the precision of linker chemistry is paramount.[1][2] tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS 153497-69-9 / 263410-12-4) serves as a critical bifunctional building block.[1][2] Unlike its primary amine counterpart, this


-methylated analog eliminates the hydrogen bond donor capability of the nitrogen, altering the solubility profile and conformational flexibility of the resulting conjugates.[1][2]

This guide provides a comprehensive technical analysis of this reagent, moving beyond simple identification to cover its synthesis, reactivity logic, and application in synthesizing PROTACs (Proteolysis Targeting Chimeras).[1][2]

Nomenclature & Identification: The Synonym Map

Navigating chemical databases for this compound can be challenging due to non-standardized naming conventions.[1][2] The molecule consists of three distinct functional zones: the tert-butoxycarbonyl (Boc) protecting group, the


-methyl core, and the bromoethyl electrophile.[1][2]
2.1 Core Identifiers
Parameter Data
CAS Number 153497-69-9 (Primary reference); 263410-12-4 (Alternate)
Molecular Formula

Molecular Weight 238.12 g/mol
SMILES CN(CCBr)C(=O)OC(C)(C)C
InChI Key KCIDQYVIVTTVIP-UHFFFAOYSA-N
2.2 Synonym Hierarchy (Visualization)

The following diagram illustrates the relationship between the systematic IUPAC names and the common laboratory shorthand used in synthesis planning.

SynonymMap Core tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS 153497-69-9) Systematic Systematic / IUPAC Core->Systematic Acronym Lab Acronyms Core->Acronym Structural Structural Names Core->Structural Syn3 tert-Butyl N-(2-bromoethyl)-N-methylcarbamate Systematic->Syn3 Syn4 Boc-N(Me)-CH2CH2-Br Acronym->Syn4 Syn1 N-Boc-N-methyl-2-bromoethylamine Structural->Syn1 Syn2 2-(N-Boc-N-methylamino)ethyl bromide Structural->Syn2

Figure 1: Taxonomy of synonyms linking systematic nomenclature to common laboratory shorthand.

Structural Analysis & Reactivity Profile

Understanding the reactivity of tert-Butyl (2-bromoethyl)(methyl)carbamate is essential for high-yield synthesis.[1][2]

  • The Electrophile (C-Br): The primary alkyl bromide is a potent electrophile, susceptible to

    
     displacement by nucleophiles (amines, thiols, phenoxides).[1][2]
    
  • The Protecting Group (Boc): The carbamate stabilizes the amine.[1][2] Crucially, the

    
    -methyl group prevents the formation of cyclic urethanes (oxazolidinones) which can occur as side reactions in non-methylated analogs under basic conditions.[1][2]
    
  • Rotamerism: Due to the

    
    -methyl group, the compound exists as a mixture of rotamers (cis/trans about the carbamate C-N bond), which often results in broadened signals in 
    
    
    
    NMR spectra at room temperature.[1][2]
Synthesis & Preparation Strategy

While commercially available, in-house preparation is often required to ensure freshness, as alkyl bromides can degrade over time.[1][2] The most robust route avoids the direct methylation of tert-butyl (2-bromoethyl)carbamate, which risks cyclization.[1][2] Instead, the "Alcohol Route" is preferred.

4.1 The "Alcohol Route" Protocol

This method proceeds via the protection of


-methylethanolamine followed by the conversion of the alcohol to a bromide.[1][2]

Step 1: Boc-Protection [1][2]

  • Reagents:

    
    -Methylethanolamine, 
    
    
    
    ,
    
    
    , DCM.[1][2]
  • Mechanism: Nucleophilic attack of the secondary amine on the dicarbonate.[1][2]

  • Outcome: tert-Butyl (2-hydroxyethyl)(methyl)carbamate.[1][2]

Step 2: Bromination (Appel Reaction or Mesylation/Displacement) [1]

  • Preferred Method (Appel):

    
    , 
    
    
    
    , DCM, 0°C to RT.
  • Alternative (Scale-up): 1.

    
    ; 2. 
    
    
    
    in Acetone (Reflux).[1][2]
  • Why: The Appel reaction is mild and neutral, preventing Boc deprotection.[1][2]

4.2 Experimental Workflow (Visualization)

SynthesisFlow Start N-Methylethanolamine Inter Intermediate Alcohol: N-Boc-N-methyl-ethanolamine Start->Inter Protection Boc2O Boc2O / Et3N Boc2O->Inter Product FINAL PRODUCT: tert-Butyl (2-bromoethyl)(methyl)carbamate Inter->Product Bromination Appel CBr4 / PPh3 (Appel Reaction) Appel->Product Waste Byproducts: O=PPh3, CHBr3 Product->Waste Purification

Figure 2: The "Alcohol Route" synthesis workflow, prioritizing the stability of the Boc group.

Application in Drug Design: Linkerology

This reagent is a staple in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][2] PROTACs require a linker of precise length and composition to bridge an E3 ligase ligand (e.g., Thalidomide or VHL ligand) and a Target Protein ligand.[1][2]

5.1 Why use the N-Methyl variant?
  • Solubility: The methyl group disrupts intermolecular hydrogen bonding, improving the solubility of the linker in organic solvents during synthesis.[1][2]

  • Permeability:

    
    -methylation can improve the cell permeability of the final PROTAC molecule by reducing the Total Polar Surface Area (TPSA).[1][2]
    
  • Conformation: It introduces a steric constraint that can favorably bias the orientation of the linked ligands.[1][2]

5.2 Reaction Logic: Divergent Synthesis

The molecule allows for Divergent Synthesis .[1][2] One end (Bromide) reacts via alkylation, while the other (Boc-Amine) is revealed later for acylation.[1][2]

Standard Protocol for Linker Attachment:

  • Alkylation: React CAS 153497-69-9 with a nucleophilic warhead (e.g., a phenolic E3 ligand) using

    
     in DMF at 60°C.
    
  • Deprotection: Treat the intermediate with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group.[1][2]

  • Acylation: React the liberated secondary amine with the second ligand (Target Protein binder) via amide coupling (HATU/DIPEA).[1][2]

ApplicationLogic Reagent N-Boc-N-Me-Ethyl Bromide (The Reagent) Complex1 Intermediate Conjugate (Boc-Protected) Reagent->Complex1 SN2 Substitution LigandA Ligand A (Nucleophile) (e.g., Phenol/Amine) LigandA->Complex1 AmineFree Secondary Amine Salt (R-NH-Me) Complex1->AmineFree Acidic Cleavage Deprotect TFA or HCl (Deprotection) Deprotect->AmineFree PROTAC Final PROTAC Molecule AmineFree->PROTAC Amide Coupling LigandB Ligand B (Carboxylic Acid) (Target Binder) LigandB->PROTAC

Figure 3: Step-wise construction of a PROTAC molecule using the reagent as a bifunctional linker.[1][2]

Handling & Safety
  • Hazards: Alkylating agent.[1][2] Potentially mutagenic.[1][2] Causes skin and eye irritation.[1][2][3]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The bromide is sensitive to light and moisture over long periods.[1][2]

  • Stability: If the compound turns brown or yellow, it indicates decomposition (liberation of

    
     or 
    
    
    
    ).[1][2] Purify via silica gel chromatography (Hexanes/EtOAc) before use.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4103526, tert-Butyl N-(2-bromoethyl)carbamate. (Note: Reference for the non-methylated analog structure/properties as a baseline). [Link]

  • Buckley, D. L., et al. (2012). Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase Degrader for PROTAC Applications.[1][2] Journal of the American Chemical Society.[1][2] (Foundational work utilizing halo-alkyl amine linkers in PROTAC design). [Link]

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.[1][2] Angewandte Chemie International Edition.[1][2] (Source method for converting the alcohol precursor to the bromide).[1][2] [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Two-Step Synthesis of tert-Butyl (2-bromoethyl)(methyl)carbamate

Abstract This comprehensive technical guide provides a detailed, field-proven protocol for the synthesis of tert-butyl (2-bromoethyl)(methyl)carbamate, a versatile bifunctional building block crucial in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed, field-proven protocol for the synthesis of tert-butyl (2-bromoethyl)(methyl)carbamate, a versatile bifunctional building block crucial in the development of pharmaceutical agents and complex organic molecules. The synthesis is presented as a robust two-step process commencing from the commercially available N-methylethanolamine. The initial step involves the bromination of the alcohol to yield the key intermediate, N-(2-bromoethyl)methylamine hydrobromide. The subsequent step details the chemoselective N-protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O). This guide emphasizes the causality behind experimental choices, provides self-validating protocols through detailed characterization data, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

tert-Butyl (2-bromoethyl)(methyl)carbamate is a valuable synthetic intermediate possessing two distinct reactive sites: a nucleophilic carbamate and an electrophilic alkyl bromide. This orthogonal reactivity allows for sequential, selective functionalization, making it a cornerstone in the construction of nitrogen-containing heterocycles and other complex molecular architectures.

The synthetic strategy outlined herein is designed for efficiency, scalability, and high purity of the final product. It avoids the direct handling of potentially unstable free amines by utilizing the more stable hydrobromide salt of the intermediate.

Overall Synthetic Scheme:

  • Step 1: Synthesis of N-(2-bromoethyl)methylamine Hydrobromide

  • Step 2: Boc Protection to yield tert-Butyl (2-bromoethyl)(methyl)carbamate

Workflow Visualization

The following diagram illustrates the complete workflow, from starting materials to the final, fully characterized product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Boc Protection cluster_2 Purification & Analysis A N-Methylethanolamine + Hydrobromic Acid B Bromination Reaction (Sₙ2 Displacement) A->B C Crystallization & Isolation B->C D Intermediate: N-(2-bromoethyl)methylamine HBr C->D E Intermediate + Boc₂O + Base (e.g., TEA) D->E F N-Boc Protection Reaction E->F G Aqueous Workup & Extraction F->G H Crude Product G->H I Flash Column Chromatography H->I J Final Product: tert-Butyl (2-bromoethyl)(methyl)carbamate I->J K Characterization (NMR, MS, etc.) J->K

Caption: High-level workflow for the two-step synthesis and purification.

Part 1: Synthesis of N-(2-bromoethyl)methylamine Hydrobromide

Mechanistic Rationale

This transformation proceeds via a nucleophilic substitution (Sₙ2) mechanism. The hydroxyl group of N-methylethanolamine is a poor leaving group. In the presence of a strong acid like hydrobromic acid (HBr), the alcohol's oxygen atom is protonated, forming a good leaving group: water. The bromide ion (Br⁻) then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule to form the desired alkyl bromide.[1] The product is isolated as its hydrobromide salt, which enhances its stability and simplifies handling.

Materials and Reagents
ReagentCAS No.Mol. Weight ( g/mol )QuantityMolesNotes
N-Methylethanolamine109-83-175.11180.0 g2.396---
Hydrobromic Acid (47%)10035-10-680.91860.0 g~5.0Corrosive, use with caution.
Acetone67-64-158.082000 mL---Used for crystallization.
Detailed Experimental Protocol
  • Reaction Setup: Equip a three-necked flask with a thermometer, a dropping funnel, and a distillation apparatus.

  • Initial Cooling: Charge the flask with 860.0 g of a 47% aqueous solution of hydrobromic acid and cool the vessel to 0-5°C using an ice bath.

  • Substrate Addition: Add 180.0 g of N-methylethanolamine dropwise via the dropping funnel, ensuring the internal temperature is maintained between 0-5°C.[1]

  • Reaction Progression: Once the addition is complete, gradually raise the temperature to over 100°C. Continuously remove the water generated during the reaction using the distillation apparatus.

  • Crystallization: When water removal is complete, allow the reaction mixture to cool slightly. Add 2000 mL of cold acetone to the warm residue and heat to reflux until the solution becomes clear.

  • Isolation: Slowly cool the solution to room temperature and then in an ice bath to promote crystallization. Collect the resulting crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold acetone and dry under vacuum to yield N-(2-bromoethyl)methylamine hydrobromide.

Part 2: Synthesis of tert-Butyl (2-bromoethyl)(methyl)carbamate

Mechanism of Boc Protection

The protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) is a classic nucleophilic acyl substitution.[2] The lone pair of electrons on the nitrogen atom of N-(2-bromoethyl)methylamine attacks one of the electrophilic carbonyl carbons of Boc₂O.[3] This forms an unstable tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group. A base, such as triethylamine (TEA), is crucial for two reasons: it first neutralizes the hydrobromide salt of the starting material to liberate the free secondary amine, and it then deprotonates the newly formed ammonium species to yield the final, neutral carbamate product.[2]

G R1 R₂NH Int1 Tetrahedral Intermediate R1->Int1 Nucleophilic Attack R2 Boc₂O R2->Int1 Base Base: P3 Base-H⁺ Base->P3 P1 R₂N-Boc Int1->P1 Collapse & Leaving Group Expulsion P2 tBuO⁻ + CO₂ Int1->P2 P2->P3 Deprotonation

Caption: Mechanism of amine protection using Boc₂O.

Materials and Reagents
ReagentCAS No.Mol. Weight ( g/mol )QuantityMolesNotes
N-(2-bromoethyl)methylamine HBr40052-63-9218.931.0 eq---From Part 1.
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.251.1 eq---Irritant.
Triethylamine (TEA)121-44-8101.192.2 eq---Corrosive, pungent odor.
Dichloromethane (DCM)75-09-284.93Solvent---Volatile, use in fume hood.
Saturated NaHCO₃ (aq)144-55-884.01For workup------
Brine (Saturated NaCl aq)7647-14-558.44For workup------
Anhydrous MgSO₄ or Na₂SO₄7487-88-9120.37Drying agent------
Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add N-(2-bromoethyl)methylamine hydrobromide (1.0 eq) and dichloromethane (DCM) to form a slurry.

  • Base Addition: Cool the mixture to 0°C in an ice bath. Add triethylamine (2.2 eq) dropwise. Stir for 15 minutes. The triethylamine serves to neutralize the HBr salt, liberating the free secondary amine in situ.

  • Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The aqueous washes remove unreacted starting materials and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

Purification and Characterization

Purification by Flash Column Chromatography

The crude product should be purified to remove residual reagents and byproducts.

  • Adsorbent: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).

  • Column Packing: Pack a glass column with the silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford tert-butyl (2-bromoethyl)(methyl)carbamate as a pure substance.

Analytical Data Summary

The identity and purity of the final product must be confirmed by spectroscopic methods.

PropertyExpected Result
Appearance Colorless to pale yellow oil or a low-melting solid.[4]
Molecular Formula C₈H₁₆BrNO₂
Molecular Weight 238.12 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~3.5 (t, 2H, -CH₂Br), ~3.4 (t, 2H, -NCH₂-), ~2.9 (s, 3H, -NCH₃), ~1.5 (s, 9H, -C(CH₃)₃). Note: Due to rotational isomers (rotamers) around the N-C(O) bond, some peaks may appear broadened or as two distinct sets.
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~155 (C=O), ~80 (-C(CH₃)₃), ~50 (-NCH₂-), ~35 (-NCH₃), ~30 (-CH₂Br), ~28 (-C(CH₃)₃).
Mass Spec (ESI+) m/z: Calculated for C₈H₁₇BrNO₂⁺ [M+H]⁺: 238.0494, 240.0473. Found: Isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be observed. Key fragment: m/z ~182/184 (loss of tert-butyl group).

Safety and Handling Precautions

  • 2-Bromoethylamine Derivatives: These compounds are alkylating agents and should be handled with extreme care. They are considered toxic and are lachrymators (tear-inducing).[5][6] Always handle in a well-ventilated chemical fume hood.

  • Hydrobromic Acid: Highly corrosive and can cause severe burns.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation. Handle with gloves and safety glasses.

  • Dichloromethane (DCM): A volatile organic solvent. All operations involving DCM should be performed in a fume hood to avoid inhalation.

  • General Precautions: All reactions should be conducted in a well-ventilated fume hood. Appropriate PPE must be worn at all times. In case of spills, follow established laboratory safety protocols for cleanup.[6]

References

  • US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. [Link]

  • tert-Butyl N-(2-bromoethyl)carbamate | C7H14BrNO2 | CID 4103526 - PubChem. [Link]

  • Ethylamine, 2-bromo-, hydrobromide - Organic Syntheses Procedure . [Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols - ACS Publications. [Link]

Sources

Application

Detailed protocol for tert-Butyl (2-bromoethyl)(methyl)carbamate synthesis

Technical Application Note: Synthesis of tert-Butyl (2-bromoethyl)(methyl)carbamate Part 1: Introduction & Strategic Analysis Target Molecule: tert-Butyl (2-bromoethyl)(methyl)carbamate CAS Registry Number: 153492-93-4 M...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis of tert-Butyl (2-bromoethyl)(methyl)carbamate

Part 1: Introduction & Strategic Analysis

Target Molecule: tert-Butyl (2-bromoethyl)(methyl)carbamate CAS Registry Number: 153492-93-4 Molecular Formula: C₈H₁₆BrNO₂ Molecular Weight: 238.12 g/mol

Application Context: This compound serves as a critical "linker" intermediate in medicinal chemistry, particularly for the development of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). It provides a protected secondary amine (N-methyl) handle and a reactive electrophile (alkyl bromide) for installing ethyl-amino chains onto ligands or warheads.

Retrosynthetic Logic: While direct alkylation of N-Boc-methylamine with 1,2-dibromoethane is theoretically possible, it frequently suffers from dimerization (formation of bis-alkylated byproducts) and elimination reactions.

The authoritative industrial route prioritizes a two-step sequence starting from the inexpensive and stable precursor N-methylethanolamine (2-(methylamino)ethanol). This route offers superior regio-control and purification profiles.

  • Step 1 (Protection): Chemoselective N-acylation using di-tert-butyl dicarbonate (Boc₂O).

  • Step 2 (Functionalization): Conversion of the primary alcohol to a bromide using the Appel reaction (CBr₄/PPh₃). This method is preferred over acidic bromination (HBr) to preserve the acid-sensitive Boc group.

Part 2: Visualized Reaction Workflow

Figure 1: Retrosynthetic Analysis & Forward Pathway

Synthesis_Pathway Start N-Methylethanolamine (C3H9NO) Step1 Step 1: N-Boc Protection (Boc2O, DCM) Start->Step1 Selectivity Control Intermediate Intermediate Alcohol (tert-Butyl (2-hydroxyethyl)(methyl)carbamate) Step1->Intermediate Step2 Step 2: Appel Bromination (CBr4, PPh3) Intermediate->Step2 OH -> Br Conversion Product Target Product (tert-Butyl (2-bromoethyl)(methyl)carbamate) Step2->Product

Caption: Two-step synthesis ensuring N-protection prior to electrophilic activation.

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (2-hydroxyethyl)(methyl)carbamate

Principle: The secondary amine is nucleophilic enough to react with Boc₂O without exogenous base in many cases, but triethylamine (TEA) is added to scavenge any adventitious acid and accelerate the reaction.

Reagents Table:

ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Scale (Example)
N-Methylethanolamine75.111.07.51 g (100 mmol)
Di-tert-butyl dicarbonate (Boc₂O)218.251.124.0 g (110 mmol)
Triethylamine (TEA)101.191.212.1 g (16.7 mL)
Dichloromethane (DCM)Solvent-100 mL

Procedure:

  • Setup: Charge a 500 mL round-bottom flask (RBF) with N-methylethanolamine and DCM. Cool to 0°C using an ice bath.

  • Addition: Add TEA. Then, add a solution of Boc₂O in DCM (20 mL) dropwise over 30 minutes via an addition funnel to control exotherm and gas evolution (CO₂ is not evolved here, but thermal control is critical for selectivity).

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours.

    • Validation: Monitor by TLC (SiO₂; 5% MeOH in DCM). Stain with Ninhydrin (amine consumption) or PMA (product visualization).

  • Workup: Wash the organic layer with 1M citric acid (50 mL x 2) to remove unreacted amine/TEA, followed by sat. NaHCO₃ (50 mL) and brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect >90% yield of a colorless oil. This intermediate is usually pure enough for Step 2.

Step 2: Appel Bromination to Target Molecule

Principle: The Appel reaction uses triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to generate a bromophosphonium intermediate. The alcohol oxygen attacks the phosphorus, creating a leaving group that is displaced by bromide in an Sₙ2 fashion.[7] This occurs under neutral conditions, preserving the acid-labile Boc group.

Reagents Table:

ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][8]Scale (Example)
Intermediate Alcohol (Step 1)175.231.017.5 g (100 mmol)
Carbon Tetrabromide (CBr₄)331.631.2541.4 g
Triphenylphosphine (PPh₃)262.291.2532.8 g
Dichloromethane (DCM)Solvent-200 mL

Procedure:

  • Setup: Charge a flame-dried 1 L RBF with the Intermediate Alcohol and CBr₄ in dry DCM (200 mL). Cool the solution to 0°C under Nitrogen/Argon atmosphere.

  • Activation: Add PPh₃ portion-wise (solid) or as a solution in DCM over 20 minutes.

    • Observation: The solution typically turns slightly yellow.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir for 2–4 hours.

    • Validation: TLC (10% EtOAc/Hexanes). The product is less polar (higher R_f) than the alcohol.

  • Workup (Crucial for TPPO removal):

    • Concentrate the reaction mixture to ~50 mL volume.

    • Add cold Diethyl Ether or Hexanes (200 mL) with vigorous stirring. Triphenylphosphine oxide (TPPO) byproduct will precipitate as a white solid.

    • Filter off the solid TPPO.[1]

    • Concentrate the filtrate.[1][4][5][9]

  • Purification: Purify the residue via Flash Column Chromatography (SiO₂).

    • Gradient: 0% → 20% Ethyl Acetate in Hexanes.

    • Note: The product is an oil.[4][5][9]

  • Characterization:

    • ¹H NMR (CDCl₃, 400 MHz): δ 3.55 (t, 2H, CH₂-Br), 3.60 (t, 2H, N-CH₂), 2.90 (s, 3H, N-CH₃), 1.45 (s, 9H, Boc). Note: Rotamers may cause peak broadening.

Part 4: Safety & Handling (Critical)

Hazard Classification: This compound acts as a nitrogen mustard mimic . While the Boc group reduces nitrogen nucleophilicity, the 2-bromoethyl side chain is a potent alkylating agent.

  • Skin/Eye Contact: Severe irritant; potential vesicant.

  • Inhalation: Destructive to mucous membranes.

  • Handling: ALWAYS use a fume hood.[10] Wear double nitrile gloves.

  • Decontamination: Quench spills with dilute aqueous NaOH or thiosulfate solution to hydrolyze the bromide.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 2) Incomplete conversion or hydrolysis.Ensure reagents (CBr₄/PPh₃) are dry.[11] Use anhydrous DCM.
TPPO Contamination Inefficient precipitation.Repeat the ether/hexane precipitation step or use a slower gradient on the column.
Boc Cleavage Acidic impurities in CBr₄ or moisture.Add 1.5 eq of 2,6-lutidine to the reaction to buffer the system (rarely needed but effective).
Rotamers in NMR Amide bond rotation restriction.This is normal for Boc-amines. Run NMR at 50°C to coalesce peaks for confirmation.

References

  • Appel Reaction Mechanism & Utility: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[8] Angewandte Chemie International Edition, 1975.

  • Synthesis of N-Boc-N-methyl-bromoethylamine derivatives (Analogous Protocols): ResearchGate. "Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate." (See Scheme 2 for Boc-ethanolamine activation).

  • Safety Data & Properties (CAS 39684-80-5 Analog): National Institutes of Health (NIH) PubChem Compound Summary.

  • General Protocol for Boc Protection of Amino Alcohols: Organic Syntheses, Coll. Vol. 8, p. 19 (1993); Vol. 68, p. 77 (1990).

Sources

Method

Application Note: Selective N-Alkylation of Primary Amines with tert-Butyl (2-bromoethyl)(methyl)carbamate

[1] Introduction & Strategic Significance In medicinal chemistry, the ethylenediamine motif is a privileged scaffold found in numerous bioactive compounds, including kinase inhibitors, GPCR ligands, and chemotherapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Strategic Significance

In medicinal chemistry, the ethylenediamine motif is a privileged scaffold found in numerous bioactive compounds, including kinase inhibitors, GPCR ligands, and chemotherapeutics. The reagent tert-butyl (2-bromoethyl)(methyl)carbamate serves as a critical building block for introducing a protected


-methyl-ethylenediamine unit into primary amines.[1]

Unlike simple alkyl halides, this reagent contains a bulky tert-butoxycarbonyl (Boc) protecting group and an


-methyl substituent.[1] These features not only modulate the electrophilicity of the alkyl bromide but also influence the steric environment, often aiding in the suppression of over-alkylation—a notorious challenge in amine synthesis.
Core Applications
  • PROTAC Linker Synthesis: Construction of flexible amine-based linkers.[1]

  • Fragment-Based Drug Discovery (FBDD): Rapid diversification of amine-bearing fragments.[1]

  • Peptidomimetics: Introduction of

    
    -methylated amino acid surrogates.[1]
    

Reaction Mechanism & Design Principles

The transformation follows a classic bimolecular nucleophilic substitution (


) mechanism.[1] However, the success of the protocol hinges on controlling the equilibrium between the starting primary amine (

) and the resulting secondary amine product (

).[1]
Mechanistic Pathway (DOT Visualization)[1]

ReactionMechanism Reagent Reagent: Boc-N(Me)-CH2CH2-Br TS Transition State [S_N2] Reagent->TS Leaving Group (Br-) Amine Primary Amine: R-NH2 Amine->TS Nucleophilic Attack Product Product: Secondary Amine TS->Product -HBr SideProduct Side Product: Tertiary Amine (Over-alkylation) Product->SideProduct + Reagent (Excess)

Figure 1: Mechanistic pathway highlighting the competition between mono-alkylation and over-alkylation.[1]

Critical Design Parameters
  • Stoichiometry: The secondary amine product is often more nucleophilic than the primary amine starting material (due to the inductive effect of the alkyl group). To prevent the product from reacting again (over-alkylation), excess primary amine is often required unless the amine is sterically hindered.

  • Base Selection: An inorganic base (

    
     or 
    
    
    
    ) acts as an acid scavenger.[1] Cesium carbonate is particularly effective due to the "Cesium Effect," where the large cation improves the solubility and nucleophilicity of the amine in organic solvents.
  • Solvent Effects: Polar aprotic solvents (DMF, MeCN) accelerate the

    
     reaction by solvating the cation of the base, leaving the amine free to attack.
    

Experimental Protocols

Protocol A: Standard Conditions (For Inexpensive/Volatile Amines)

Use this protocol when the primary amine is readily available and can be used in excess.

Reagents:

  • Primary Amine (3.0 – 5.0 equivalents)[1]

  • tert-Butyl (2-bromoethyl)(methyl)carbamate (1.0 equivalent)[1]

  • Potassium Carbonate (

    
    ) (2.0 equivalents)[1]
    
  • Acetonitrile (MeCN) or DMF (0.1 M concentration relative to bromide)[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (3.0 equiv) in anhydrous MeCN.

  • Base Addition: Add

    
      (2.0 equiv).
    
  • Reagent Addition: Add tert-butyl (2-bromoethyl)(methyl)carbamate (1.0 equiv) dropwise at room temperature.

    • Note: Dropwise addition keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.[1]

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 12–16 hours.
    
    • Monitoring: Check by TLC or LC-MS.[1] The bromide starting material is usually less polar than the amine product.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter off the solids (

      
       and KBr).[1]
      
    • Concentrate the filtrate under reduced pressure.[1][2]

    • Purification: If excess volatile amine was used, it will be removed during concentration.[1] If not, purify via flash column chromatography (typically DCM/MeOH or Hexane/EtOAc).[1]

Protocol B: Optimized Conditions (For Valuable/Complex Amines)

Use this protocol when the primary amine is the limiting reagent (e.g., a complex drug intermediate).

Reagents:

  • Primary Amine (1.0 equivalent)[1]

  • tert-Butyl (2-bromoethyl)(methyl)carbamate (1.1 – 1.2 equivalents)[1]

  • 
    -Diisopropylethylamine (DIPEA) (2.5 equivalents)[1]
    
  • Sodium Iodide (NaI) (0.1 equivalent) - Finkelstein Catalyst[1]

  • DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Activation: In a vial, mix the bromide reagent (1.1 equiv) with NaI (0.1 equiv) in DMF. Stir for 15 minutes. This generates the more reactive alkyl iodide in situ (Finkelstein reaction).[1]

  • Reaction Assembly: Add the Primary Amine (1.0 equiv) and DIPEA (2.5 equiv) to the mixture.

  • Thermal Cycle: Heat to 50–60°C .

    • Critical Control: Monitor strictly by LC-MS every 2 hours. Stop the reaction as soon as the primary amine is consumed to minimize bis-alkylation.[1]

  • Workup:

    • Dilute with EtOAc and wash with water (

      
      ) to remove DMF.[1]
      
    • Dry organic layer over

      
      .[1][3]
      
    • Purify via chromatography.[1]

Data Summary & Troubleshooting

Solvent & Base Compatibility Table[1]
SolventBaseTemp (°C)RateSelectivityRecommended For
MeCN

60-80ModerateHighStandard synthesis; volatile amines.[1]
DMF DIPEA50-60FastModerateComplex amines; requires aqueous workup.[1]
DMF

25-40FastHighAcid-sensitive substrates; mild conditions.[1]
THF LiHMDS-78 to 0Very FastLowNOT RECOMMENDED (Risk of elimination).[1]
Troubleshooting Guide

Issue 1: Low Conversion

  • Cause: The alkyl bromide is moderately reactive.[1]

  • Solution: Add 10 mol% Sodium Iodide (NaI). This converts the bromide to a highly reactive iodide in situ.

Issue 2: Over-Alkylation (Bis-alkylation)

  • Cause: The product secondary amine is more nucleophilic than the starting material.

  • Solution: Use a large excess (5-10 equiv) of the primary amine if cheap.[1] If the amine is valuable, use Protocol B and stop the reaction at ~90% conversion.

Issue 3: Boc-Deprotection

  • Cause: Reaction temperature too high (>100°C) or acidic impurities.[1]

  • Solution: Keep temperature below 80°C. Ensure the base neutralizes any HBr formed immediately.[1]

Workflow Decision Tree

DecisionTree Start Start: Amine Alkylation IsAmineCheap Is the Primary Amine Cheap/Volatile? Start->IsAmineCheap ProtocolA Use Protocol A (Excess Amine, MeCN, K2CO3) IsAmineCheap->ProtocolA Yes IsAmineSteric Is the Amine Sterically Hindered? IsAmineCheap->IsAmineSteric No ProtocolB Use Protocol B (1.0 eq Amine, NaI, DMF) IsAmineSteric->ProtocolB No ProtocolC Use Protocol B + Heat (Longer reaction time) IsAmineSteric->ProtocolC Yes

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

References

  • ChemicalBook. (2023).[1] tert-Butyl (2-bromoethyl)(methyl)carbamate - CAS 263410-12-4.[1][4] Retrieved from [1]

  • Salvatore, R. N., et al. (2001).[1] Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.[1] (General reference for amine alkylation strategies).

  • Organic Syntheses. (2006).[1] Mono-carbamate protection of aliphatic diamines. Org. Synth. 83, 210.[1] (Analogous chemistry for Boc-diamine synthesis). Retrieved from [1]

  • PubChem. (2023).[1] tert-Butyl N-(2-bromoethyl)carbamate (Analogous Compound Data). Retrieved from [1]

Safety Note: Alkyl bromides are potential alkylating agents and should be handled with extreme care in a fume hood.[1] Wear appropriate PPE (gloves, goggles, lab coat).[1]

Sources

Application

Application Note: Precision Alkylation of Secondary Amines with tert-Butyl (2-bromoethyl)(methyl)carbamate

This Application Note is designed for medicinal chemists and process development scientists optimizing the installation of the -Boc- -methyl-ethylenediamine motif. This structural unit is a critical linker in PROTACs, mo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the installation of the


-Boc-

-methyl-ethylenediamine
motif. This structural unit is a critical linker in PROTACs, molecular glues, and solubility-enhancing tails for drug candidates.

) / Finkelstein Modification
Target Moiety: 

-Boc-

-methyl-ethylenediamine linker

Executive Summary & Strategic Utility

The alkylation of secondary amines with tert-butyl (2-bromoethyl)(methyl)carbamate is a high-value transformation in medicinal chemistry. Unlike simple alkyl halides, this reagent introduces a protected diamine handle with a specific methylation pattern.

Why this specific reagent?

  • Linker Geometry: The

    
    -methyl group eliminates a hydrogen-bond donor, altering the physicochemical properties (LogD, solubility) and conformational preference of the final linker compared to its non-methylated analog.
    
  • Orthogonal Protection: The Boc group remains stable under basic alkylation conditions, allowing for controlled, stepwise elongation of the molecule (e.g., subsequent deprotection and amide coupling).

  • Synthetic Challenge: The reaction competes with

    
    -elimination  (formation of the vinyl carbamate) and intramolecular cyclization . This guide provides protocols to suppress these side pathways.
    

Mechanistic Insight & Reaction Design

To maximize yield, one must understand the competing pathways. The desired pathway is an intermolecular


 attack. The enemies are E2 elimination and steric repulsion.
The "Iodide Effect" (Finkelstein Modification)

The alkyl bromide (Bond Energy C-Br


 285 kJ/mol) is moderately reactive but prone to elimination at high temperatures. Adding a catalytic or stoichiometric amount of Potassium Iodide (KI)  or Tetrabutylammonium Iodide (TBAI)  generates the alkyl iodide in situ.
  • Benefit: The C-I bond is weaker and the iodide is a better leaving group, accelerating the

    
     reaction rate. This allows the reaction to proceed at lower temperatures, disfavoring the higher-energy elimination pathway.
    
Base Selection: The "Cesium Effect"

For hindered secondary amines, Cesium Carbonate (


)  is superior to 

.
  • Solubility: Cesium salts are more soluble in organic solvents (DMF, MeCN).

  • Naked Anion: The large radius of

    
     results in a "loose" ion pair, making the carbonate (and the deprotonated amine, if applicable) more nucleophilic.
    
Mechanistic Pathway Diagram

ReactionMechanism Reagent Reagent: N-Boc-N-Me-ethyl bromide Intermediate Intermediate: N-Boc-N-Me-ethyl IODIDE (More Reactive) Reagent->Intermediate Finkelstein Exchange SideProduct Side Product: Vinyl Species (Elimination) Reagent->SideProduct Slow E2 (High Heat/Base) Iodide Additive: I- (from KI/TBAI) Iodide->Intermediate Product Product: Tertiary Amine Linker Intermediate->Product Fast SN2 (Main Path) Intermediate->SideProduct Minor Path Amine Substrate: Secondary Amine Amine->Product

Figure 1: The catalytic cycle showing the conversion of the alkyl bromide to the more reactive iodide, accelerating product formation over elimination.

Experimental Protocols

Method A: The "Gold Standard" (Acetonitrile/Carbonate)

Best for: Robust secondary amines with moderate steric hindrance.

Reagents:

  • Substrate (Secondary Amine): 1.0 equiv

  • tert-Butyl (2-bromoethyl)(methyl)carbamate: 1.2 – 1.5 equiv

  • Potassium Carbonate (

    
    ): 2.0 – 3.0 equiv (anhydrous, granular)
    
  • Potassium Iodide (KI): 0.2 – 0.5 equiv (Catalytic)

  • Solvent: Acetonitrile (MeCN) [0.1 M concentration]

Procedure:

  • Setup: To a dry reaction vial equipped with a stir bar, add the Secondary Amine (1.0 equiv),

    
      (2.5 equiv), and KI  (0.2 equiv).
    
  • Solvation: Add anhydrous MeCN (concentration ~0.1 M relative to amine). Stir for 5 minutes at Room Temperature (RT).

  • Addition: Add tert-butyl (2-bromoethyl)(methyl)carbamate (1.2 equiv).

  • Reaction: Heat the mixture to 60°C (oil bath). Monitor by LCMS.

    • Note: Reaction typically completes in 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Method B: The "Power Protocol" (DMF/Cesium/TBAI)

Best for: Weakly nucleophilic amines or highly hindered substrates.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: 1.5 – 2.0 equiv

  • Cesium Carbonate (

    
    ): 3.0 equiv
    
  • TBAI (Tetrabutylammonium iodide): 0.5 equiv

  • Solvent: DMF (Dimethylformamide) [0.1 M]

Procedure:

  • Dissolve the Secondary Amine in DMF under

    
     atmosphere.
    
  • Add

    
      and TBAI .
    
  • Add the alkyl bromide reagent .

  • Heat to 80°C .

    • Critical: Do not exceed 90°C to avoid rapid decomposition of the Boc reagent.

  • Workup: Dilute with

    
     or EtOAc. Wash extensively with water (
    
    
    
    ) to remove DMF.

Optimization & Troubleshooting Guide

Use this decision matrix to troubleshoot low yields.

Observation (LCMS)DiagnosisCorrective Action
No Reaction / SM Remaining Nucleophile is too weak or sterically hindered.Switch base to

. Switch solvent to DMF . Increase Temp to 80°C.
Vinyl Side Product (

mass loss)
E2 Elimination is outcompeting substitution.Lower Temperature (try 50°C). Increase KI/TBAI loading to 1.0 equiv to force Iodide pathway.
Reagent Consumed, No Product Reagent instability or cyclization.Add reagent portion-wise (0.5 equiv every 2 hours). Ensure anhydrous conditions.
Poly-alkylation Rare for secondary amines, but possible.Use exactly 1.0-1.1 equiv of alkyl bromide. Dilute reaction to 0.05 M.

Workflow Visualization

Workflow Start Start: Secondary Amine Decision Is the Amine Sterically Hindered? Start->Decision PathA Method A: MeCN, K2CO3, KI Temp: 60°C Decision->PathA No PathB Method B: DMF, Cs2CO3, TBAI Temp: 80°C Decision->PathB Yes Monitor Monitor: LCMS @ 4h PathA->Monitor PathB->Monitor Check Conversion > 90%? Monitor->Check AddReagent Add more Reagent (+0.5 eq) & TBAI Check->AddReagent No Workup Workup: EtOAc Extraction H2O Wash (remove DMF/Salts) Check->Workup Yes AddReagent->Monitor Purify Purification: Flash Chromatography Workup->Purify

Figure 2: Operational decision tree for selecting the optimal alkylation protocol.

References

  • PubChem Compound Summary. "tert-Butyl N-(2-bromoethyl)-N-methylcarbamate (CAS 153492-66-9)." National Center for Biotechnology Information.Link

  • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1] Journal of Organic Chemistry, 2002, 67(3), 674-683.[1] (Foundational text on using

    
     for amine alkylation). Link
    
  • Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 1910, 43, 1528.
  • Lawrence, S. A. "Amines: Synthesis, Properties and Applications." Cambridge University Press, 2004.

Sources

Method

Use of tert-Butyl (2-bromoethyl)(methyl)carbamate in PROTAC linker synthesis.

Application Note: Strategic Use of tert-Butyl (2-bromoethyl)(methyl)carbamate in PROTAC Linker Synthesis Abstract The optimization of linker physicochemical properties is a critical yet often underappreciated aspect of P...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Use of tert-Butyl (2-bromoethyl)(methyl)carbamate in PROTAC Linker Synthesis

Abstract

The optimization of linker physicochemical properties is a critical yet often underappreciated aspect of Proteolysis Targeting Chimera (PROTAC) design.[1] This guide details the application of tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS: 153496-56-1 / 263410-12-4) as a specialized building block for installing N-methylated ethylamine linker motifs.[1][2] Unlike standard linear alkyl or PEG linkers, the N-methylated variant offers distinct advantages in solubility, membrane permeability (by reducing hydrogen bond donor count), and conformational control.[1] This document provides validated protocols for alkylation, deprotection, and coupling, supported by mechanistic insights and troubleshooting strategies.

Chemical Profile & Strategic Rationale

Compound Identity:

  • Name: tert-Butyl (2-bromoethyl)(methyl)carbamate[1][2][3]

  • Synonyms: N-Boc-N-methyl-2-bromoethylamine; 2-(N-Boc-N-methylamino)ethyl bromide[1][2]

  • Molecular Formula: C₈H₁₆BrNO₂[2]

  • Molecular Weight: 238.12 g/mol [2]

  • Physical State: Colorless to pale yellow oil (often solidifies at low temp)[1][2]

Strategic Advantages in PROTAC Design:

  • Permeability Enhancement: Standard amide linkers introduce hydrogen bond donors (HBDs) that can impede passive membrane diffusion.[1][2] By introducing an N-methyl group, this reagent "caps" the nitrogen, reducing the HBD count and improving the PROTAC's overall lipophilicity profile (LogD).[1]

  • Solubility Modulation: The N-methyl group disrupts intermolecular hydrogen bonding networks that often lead to poor solubility in linear alkyl linkers.[2]

  • Conformational Bias: The tertiary carbamate (and subsequent amide) exists as an equilibrium of cis and trans rotamers.[1][2] This can induce specific linker curvatures that may favor the formation of productive ternary complexes (Target-PROTAC-E3) compared to more flexible, unsubstituted chains.[1][2]

Experimental Workflows

The synthesis of a PROTAC using this reagent typically follows a three-stage "Install-Deprotect-Couple" workflow.[1][2]

Diagram 1: General Synthesis Workflow
Figure 1: Strategic workflow for incorporating N-methyl ethylamine linkers into PROTAC scaffolds.

Detailed Protocols

Protocol A: Alkylation of Phenolic Ligands (e.g., VHL or Warhead Precursors)

Objective: To attach the linker to a phenolic hydroxyl group via SN2 displacement of the bromide.[2]

Reagents:

  • Phenolic Ligand (1.0 equiv)[1][2]

  • tert-Butyl (2-bromoethyl)(methyl)carbamate (1.2 – 1.5 equiv)[1][2]

  • Cesium Carbonate (Cs₂CO₃) (2.0 – 3.0 equiv) or Potassium Carbonate (K₂CO₃)[1][2]

  • Solvent: Anhydrous DMF or DMA (0.1 M concentration)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenolic Ligand in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Cs₂CO₃ in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.

    • Note: Cs₂CO₃ is preferred over K₂CO₃ for its higher solubility in DMF, often resulting in faster reaction rates.[1]

  • Alkylation: Add tert-butyl (2-bromoethyl)(methyl)carbamate (dissolved in a minimum amount of DMF) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 50–60 °C . Monitor by LCMS or TLC.[2]

    • Time: Typically 4–16 hours.[2]

    • Caution: Avoid temperatures >80 °C to prevent elimination of the bromide (forming the vinyl byproduct) or Boc-decomposition.[1][2]

  • Workup: Dilute with EtOAc, wash with water (x3) and brine (x1). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).[1][2]

    • QC Check: Look for the characteristic N-methyl singlet in ¹H NMR (approx.[1][2] 2.8–3.0 ppm, often split due to rotamers).[1]

Protocol B: Boc-Deprotection

Objective: To reveal the secondary amine for subsequent coupling.[2]

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane[1][2]

  • Solvent: Dichloromethane (DCM)[1][2]

Procedure:

  • Dissolve the alkylated intermediate in DCM (0.1 M).[1][2]

  • Add TFA (10–20% v/v final concentration).[1][2]

  • Stir at room temperature for 1–2 hours.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene or DCM (x3) to remove excess TFA.[1][2]

    • Critical Step: Ensure complete removal of acid before the next coupling step, as residual acid can interfere with peptide coupling reagents.[1]

Protocol C: Amide Coupling to E3 Ligase Ligand

Objective: To join the linker-warhead moiety to the E3 ligase ligand (containing a carboxylic acid).[1][2]

Reagents:

  • Deprotected Secondary Amine (from Protocol B)[1][2] (1.0 equiv)[1][2]

  • Carboxylic Acid Partner (e.g., Pomalidomide-COOH derivative) (1.0 – 1.2 equiv)[1][2]

  • Coupling Agent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (3.0 – 5.0 equiv)[1][2]

  • Solvent: Anhydrous DMF[1]

Procedure:

  • Dissolve the Carboxylic Acid Partner in DMF.[2]

  • Add DIPEA and HATU.[2] Stir for 5 minutes to activate the acid.

  • Add the Deprotected Secondary Amine (pre-dissolved in DMF with 1 equiv of DIPEA).[1][2]

  • Stir at room temperature for 2–12 hours.

  • Purification: Isolate the final PROTAC via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Alkylation Elimination of HBr to form vinyl species.Lower reaction temperature (keep <60 °C).[1] Use K₂CO₃ instead of Cs₂CO₃ (milder).[1][2]
Incomplete Reaction Steric hindrance of the N-methyl group.[1][2]Increase reagent equivalents (up to 2.0 eq). Add KI (0.1 eq) to form the more reactive iodide in situ (Finkelstein).[1]
Complex NMR Spectra Boc-rotamers or Amide-rotamers.[1][2]This is normal for N-methylated species.[1][2] Run NMR at elevated temperature (e.g., 50 °C) to coalesce peaks for verification.[1]
Poor Solubility Aggregation.The N-methyl group usually helps, but if still insoluble, switch to DMSO for biological assays.[1][2]

Mechanism of Action (Alkylation)[1][5]

The alkylation proceeds via an SN2 mechanism.[2] The phenoxide oxygen attacks the carbon bearing the bromide.[2] The N-methyl group creates local steric bulk, which can slightly retard the rate compared to the non-methylated analog, but significantly alters the final conformation.[1][2]

Diagram 2: Mechanistic Pathway
Figure 2: SN2 Reaction Mechanism for Linker Attachment.

References

  • MedChemExpress. "tert-Butyl (2-bromoethyl)(methyl)carbamate | PROTAC Linker."[1][2] MedChemExpress Product Database. Accessed October 2023.[2]

  • BOC Sciences. "Alkyl Linkers in PROTACs - Improve Permeability & PK."[2] BOC Sciences Application Notes.

  • Maple, H. J., et al. (2019).[1] "Strategies for the Design of PROTAC Linkers: A Critical Review." MedChemComm.

  • PubChem. "Compound Summary: tert-Butyl N-(2-bromoethyl)carbamate (Analog)."[1][2] National Library of Medicine.[2] [1][2]

Sources

Application

Application Notes &amp; Protocols: A Guide to tert-Butyl (2-bromoethyl)(methyl)carbamate for Boc-Protected Ethylamination

Abstract In the landscape of modern synthetic and medicinal chemistry, the introduction of specific sidechains is a critical step in tailoring the pharmacological profile of a molecule. The N-methyl-N-ethylamine moiety i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern synthetic and medicinal chemistry, the introduction of specific sidechains is a critical step in tailoring the pharmacological profile of a molecule. The N-methyl-N-ethylamine moiety is a common feature in many biologically active compounds. This guide provides a comprehensive overview of tert-Butyl (2-bromoethyl)(methyl)carbamate, a highly versatile bifunctional reagent designed for the efficient introduction of a Boc-protected N-methyl-N-ethylamine group. We will detail the synthesis of this key building block, provide robust protocols for its application in the alkylation of various nucleophiles, and outline the subsequent deprotection steps. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented methodology for this important synthetic transformation.

Reagent Profile and Safety

tert-Butyl (2-bromoethyl)(methyl)carbamate is a strategic building block that combines the stability of the tert-butyloxycarbonyl (Boc) protecting group with the reactivity of a primary alkyl bromide. The Boc group ensures the nitrogen's nucleophilicity is masked, preventing unwanted side reactions, while the bromoethyl moiety serves as a potent electrophile for SN2 reactions.[1]

Physicochemical Properties
PropertyValueSource
Chemical Formula C₈H₁₆BrNO₂(Calculated)
Molecular Weight 238.12 g/mol (Calculated)
Appearance Colorless to yellow oil/low melting solid[2]
Boiling Point ~262 °C (Predicted)[2]
Melting Point ~30-32 °C (for non-methylated analog)[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate[2]
Hazard and Safety Information

This reagent should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The safety data is based on the structurally similar compound, tert-Butyl N-(2-bromoethyl)carbamate.

Hazard StatementGHS CodePrecautionary Measures
Harmful if swallowedH302P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[3]
Causes skin irritationH315P280: Wear protective gloves. P332+P317: If skin irritation occurs: Get medical help.[3][4]
Causes serious eye irritationH319P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
May cause respiratory irritationH335P261: Avoid breathing vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]

Synthesis of the Reagent

A robust and scalable synthesis of tert-Butyl (2-bromoethyl)(methyl)carbamate can be achieved via a two-step process starting from the commercially available N-methylethanolamine. This route is often preferred due to the high yields and straightforward purification procedures.

Causality Behind the Synthetic Route:

  • Boc-Protection First: The amine is protected first to prevent it from interfering with the subsequent bromination step. The Boc group is stable under the conditions required for converting the alcohol to a bromide.[5]

  • Alcohol to Bromide Conversion: The hydroxyl group is then converted into a good leaving group (bromide) to create the desired electrophilic center for subsequent alkylation reactions. The use of phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) are common and effective methods for this transformation.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Bromination A N-Methylethanolamine B tert-Butyl (2-hydroxyethyl)(methyl)carbamate A->B (Boc)₂O, Base (e.g., TEA, NaOH) Solvent (e.g., DCM, MeOH) C tert-Butyl (2-bromoethyl)(methyl)carbamate B->C PBr₃ or CBr₄/PPh₃ Solvent (e.g., DCM)

Caption: Synthetic workflow for the target reagent.

Protocol 2.1: Synthesis of tert-Butyl (2-hydroxyethyl)(methyl)carbamate
  • To a solution of N-methylethanolamine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M), add triethylamine (TEA, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, which can often be used in the next step without further purification.

Protocol 2.2: Synthesis of tert-Butyl (2-bromoethyl)(methyl)carbamate
  • Dissolve the crude tert-Butyl (2-hydroxyethyl)(methyl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.4 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise. Caution: The reaction can be exothermic.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring it into an ice-cold saturated solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final reagent as a colorless to pale yellow oil.

Application in Boc-Protected Ethylamination

The primary application of this reagent is to serve as an electrophile in SN2 reactions, effectively attaching the –CH₂CH₂N(Me)Boc moiety to a nucleophilic atom.

Core Principle: The reaction proceeds via a classical SN2 mechanism. A nucleophile (Nu⁻) attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond. The choice of base and solvent is critical for success. A non-nucleophilic base is required to deprotonate the nucleophile without competing in the alkylation. Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base but do not solvate the nucleophilic anion, thus enhancing its reactivity.

Caption: General SN2 alkylation workflow.

Protocol 3.1: General Procedure for N-Alkylation of Amines and Anilines
  • To a solution of the amine/aniline substrate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add tert-Butyl (2-bromoethyl)(methyl)carbamate (1.2 eq) to the mixture.

  • Heat the reaction to 60-80 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water (3x) to remove DMF, followed by a brine wash.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product via column chromatography.

Protocol 3.2: General Procedure for O-Alkylation of Phenols
  • Dissolve the phenol substrate (1.0 eq) in anhydrous acetonitrile or DMF.

  • Add a base such as K₂CO₃ (2.0 eq) or sodium hydride (NaH, 1.2 eq, use with extreme caution).

  • Stir at room temperature for 30 minutes to allow for the formation of the phenoxide.

  • Add tert-Butyl (2-bromoethyl)(methyl)carbamate (1.2 eq).

  • Heat the reaction to 50-70 °C and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water (especially if NaH was used).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Filter, concentrate, and purify by column chromatography.

Summary of Reaction Conditions
Nucleophile ClassTypical BaseTypical SolventTemperature (°C)Notes
Aliphatic Amines K₂CO₃, Cs₂CO₃, DIPEADMF, Acetonitrile50 - 80Cs₂CO₃ is often more effective for less nucleophilic amines.
Anilines K₂CO₃, Cs₂CO₃, NaHDMF70 - 100Higher temperatures may be required due to lower nucleophilicity.
Phenols K₂CO₃, NaHDMF, Acetonitrile25 - 70NaH provides faster reaction rates but requires anhydrous conditions.
Thiols K₂CO₃, TEADMF, THF25 - 50Thiols are highly nucleophilic and reactions are often rapid at room temperature.

Post-Alkylation: Boc Group Deprotection

The final step after successful alkylation is often the removal of the Boc protecting group to liberate the secondary amine. This is most commonly and efficiently achieved under acidic conditions.[6]

Mechanism of Deprotection: The reaction is initiated by the protonation of the carbamate oxygen. This is followed by the fragmentation of the protonated intermediate to form the free amine, carbon dioxide, and a stable tert-butyl cation.[6] The tert-butyl cation is typically scavenged by nucleophiles in the reaction mixture or eliminates a proton to form isobutylene gas.

G A Boc-Protected Amine (R-N(Me)Boc) B Protonated Intermediate A->B + H⁺ (from TFA or HCl) C Free Amine (R-NHMe) + CO₂ + t-Butyl Cation B->C Fragmentation D Isobutylene C->D - H⁺ (from cation)

Sources

Method

Nucleophilic substitution reactions involving tert-Butyl (2-bromoethyl)(methyl)carbamate.

Introduction & Molecule Profile[1][2][3][4] Subject: tert-Butyl (2-bromoethyl)(methyl)carbamate Common Identifiers: CAS: 153492-93-4 (also ref. 263410-12-4); N-Boc-N-methyl-2-bromoethylamine.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4]

Subject: tert-Butyl (2-bromoethyl)(methyl)carbamate Common Identifiers: CAS: 153492-93-4 (also ref. 263410-12-4); N-Boc-N-methyl-2-bromoethylamine. Structure:



This reagent is a specialized "building block" used primarily to introduce the


-methylethylamine  motif into bioactive molecules. Unlike its non-methylated counterpart (N-Boc-2-bromoethylamine), the presence of the 

-methyl group serves a critical strategic function: it removes the acidic carbamate proton, eliminating the risk of side reactions such as self-alkylation or base-mediated polymerization.
Key Applications
  • PROTAC Linker Synthesis: Generating flexible alkyl-amine chains between E3 ligase ligands and warheads.

  • Peptidomimetics: Introduction of

    
    -methylated amino acid isosteres to improve metabolic stability.
    
  • Radiotracer Development: Precursor scaffolds for

    
    F or 
    
    
    
    C labeling via subsequent deprotection and substitution.

Mechanistic Insight: The Landscape

The reaction of tert-Butyl (2-bromoethyl)(methyl)carbamate is a classic bimolecular nucleophilic substitution (


) . However, the success of the reaction depends on balancing the nucleophilicity of the substrate against the risk of E2 elimination , which generates the useless vinyl byproduct.
The "Boc-Methyl" Advantage

In standard alkylations using


-protected amino alkyl halides, the protecting group (Boc) withdraws electron density.
  • Electronic Effect: The carbamate carbonyl pulls density from the nitrogen, making the adjacent

    
    -carbon (holding the bromine) slightly more electrophilic than in a simple alkyl chain.
    
  • Steric Effect: The bulky tert-butyl group can hinder the approach of nucleophiles if the conformation folds back. The

    
    -methyl group forces a more open conformation, generally improving reaction rates compared to the 
    
    
    
    -H analog.
Reaction Pathway & Risks[5]

ReactionPathway Substrate Reagent: N-Boc-N-Me-Ethyl Bromide Product Target Product (Substitution) Substrate->Product SN2 Path (Preferred) Byproduct Vinyl Byproduct (Elimination) Substrate->Byproduct E2 Path (Avoid: Strong Base/High Heat) Nu Nucleophile (Amine/Thiol/Phenol) Nu->Product + Base

Figure 1: The bifurcation between productive substitution (


) and destructive elimination (

).

Experimental Protocols

Protocol A: C-N Bond Formation (Secondary Amine Alkylation)

Best for: Synthesizing tertiary amines for library generation.

Rationale: Secondary amines are moderately nucleophilic. We use Cesium Carbonate (


)  because the "Cesium Effect" (high solubility and large cation radius) promotes the reactivity of the nucleophile in polar aprotic solvents.

Materials:

  • Nucleophile: Secondary Amine (1.0 equiv)

  • Electrophile: tert-Butyl (2-bromoethyl)(methyl)carbamate (1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

  • Catalyst: Potassium Iodide (KI) - 0.1 equiv (Optional "Finkelstein" promoter)

Step-by-Step:

  • Preparation: In a flame-dried reaction vial, dissolve the Secondary Amine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

  • Activation: Add the base (

    
    , 2.0 mmol). Stir at Room Temperature (RT) for 10 minutes.
    
  • Addition: Add tert-Butyl (2-bromoethyl)(methyl)carbamate (1.2 mmol) dropwise.

    • Tip: If the amine is sterically hindered, add KI (0.1 mmol) at this stage.

  • Reaction: Heat the mixture to 60°C (oil bath). Monitor via TLC/LCMS.

    • Time: Typically 4–16 hours.

  • Workup:

    • Cool to RT. Filter off the inorganic solids through a Celite pad.

    • Concentrate the filtrate.[1]

    • Dilute with EtOAc, wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: C-S Bond Formation (Thiol Bioconjugation)

Best for: Cysteine modification or thioether linker synthesis.

Rationale: Thiols are highly nucleophilic (soft nucleophiles). They require much milder conditions. Strong heat or strong bases should be avoided to prevent disulfide formation or elimination of the bromide.

Materials:

  • Nucleophile: Thiol / Cysteine derivative (1.0 equiv)

  • Electrophile: tert-Butyl (2-bromoethyl)(methyl)carbamate (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (1.5 equiv)

  • Solvent: DMF or DCM (Degassed)

Step-by-Step:

  • Degassing: Sparge the solvent (DMF) with Nitrogen/Argon for 15 minutes to remove oxygen (prevents disulfide dimerization).

  • Solubilization: Dissolve the Thiol in the degassed solvent.

  • Addition: Add DIPEA followed immediately by the bromide reagent.

  • Reaction: Stir at Room Temperature .

    • Time: Reaction is often rapid (1–4 hours).

  • Workup: Dilute with DCM, wash with 5% Citric Acid (to remove DIPEA), then water. Dry and concentrate.

Optimization & Troubleshooting (Self-Validating Systems)

The following decision tree helps you validate the reaction outcome and optimize conditions if the yield is low.

OptimizationLogic Start Check LCMS/TLC After 4 Hours Result1 No Product, Starting Material Intact Start->Result1 Result2 Vinyl Byproduct Found (Elimination) Start->Result2 Result3 Product Formed (Low Yield) Start->Result3 Action1 Add KI (0.2 eq) Switch to DMF Increase Temp to 80°C Result1->Action1 Action2 Lower Temp Switch Base to NaHCO3 Use More Polar Solvent Result2->Action2 Action3 Extend Time Check Stoichiometry Result3->Action3

Figure 2: Troubleshooting logic flow for alkylation reactions.

Optimization Data Table
VariableStandard ConditionOptimization (Sluggish Rxn)Optimization (Elimination Prone)
Solvent Acetonitrile (MeCN)DMF or DMSO (Polarity

)
Acetone (Lower bp, milder)
Base


(Cesium effect)

or DIPEA (Weaker base)
Catalyst NoneSodium Iodide (NaI) or KINone
Temp 60°C80–90°CRT to 40°C
The "Finkelstein" Boost (Expert Tip)

If the reaction is slow, adding Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (10-20 mol%) converts the alkyl bromide into a transient alkyl iodide in situ. The iodide is a much better leaving group (


 faster), significantly accelerating the 

rate without requiring higher temperatures that might degrade the Boc group.

Safety & Handling

  • Genotoxicity: Alkyl bromides are potential alkylating agents and should be treated as potential genotoxins. Handle in a fume hood with gloves.

  • Boc Stability: The Boc group is acid-labile. Ensure the reaction mixture does not become acidic during workup. Avoid temperatures >100°C for extended periods, as thermal de-Boc (isobutylene loss) can occur.

  • Storage: Store the reagent at 2–8°C. If the liquid turns dark brown, it indicates decomposition (HBr release); purify via short silica plug before use.

References

  • PubChem Compound Summary. tert-Butyl N-(2-bromoethyl)carbamate. National Center for Biotechnology Information. Accessed Oct 2023. Link (Note: General reference for the chemical class properties).

  • Salvatore, R. N., et al. (2001). "Efficient carbamate synthesis via three-component coupling." Journal of Organic Chemistry, 66, 1035-1037. Link (Context: General conditions for carbamate stability and amine reactivity).

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
  • Organic Chemistry Portal. "Synthesis of Alkyl Bromides and Substitution Reactions." Link (Context: General substitution protocols).

Sources

Application

Application Notes and Protocols for the Deprotection of tert-Butyl (2-bromoethyl)(methyl)carbamate

Introduction: The Critical Role of Boc Deprotection in Amine Synthesis The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of primary and secondary amines.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Boc Deprotection in Amine Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of primary and secondary amines.[1][2] Its widespread use stems from its stability under a variety of reaction conditions and the relative ease of its removal under acidic conditions.[3][4] For drug development professionals and researchers, the selective and efficient deprotection of Boc-protected intermediates, such as tert-Butyl (2-bromoethyl)(methyl)carbamate, is a frequently encountered and critical step in the synthesis of complex target molecules.

This comprehensive guide provides a detailed examination of the protocols for the deprotection of tert-Butyl (2-bromoethyl)(methyl)carbamate. We will delve into the underlying chemical principles, provide field-proven, step-by-step protocols, and discuss critical process considerations to ensure high-yield, clean conversions.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is most commonly achieved through acid-catalyzed hydrolysis.[1] The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][5] This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[5][6] The unstable carbamic acid rapidly decomposes, releasing carbon dioxide and the desired free amine.[5][6] The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt.[5][6]

It is crucial to note that the formation of the tert-butyl cation can lead to potential side reactions. This cation can be quenched by a suitable trapping agent, deprotonate to form isobutylene gas, or react with nucleophiles present in the reaction mixture.[6][7] In the context of tert-Butyl (2-bromoethyl)(methyl)carbamate, the bromide ion is a potential nucleophile, although intramolecular cyclization to form an aziridinium species is also a possibility to be considered, depending on the reaction conditions.

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Experimental Protocols

The choice of deprotection protocol often depends on the stability of the substrate to acidic conditions and the desired form of the final product (free base or salt). Below are two robust and widely used protocols for the deprotection of tert-Butyl (2-bromoethyl)(methyl)carbamate.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally rapid method for Boc deprotection.

Materials and Reagents:

  • tert-Butyl (2-bromoethyl)(methyl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the tert-Butyl (2-bromoethyl)(methyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. Caution: The reaction can be exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, a suitable mobile phase would be a mixture of ethyl acetate and hexanes. The product, being more polar, will have a lower Rf value than the starting material.

  • Workup:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an appropriate organic solvent such as ethyl acetate or DCM.

    • Carefully neutralize the remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Table 1: Typical Reaction Parameters for TFA-mediated Boc Deprotection

ParameterValue/RangeNotes
Substrate Concentration0.1 - 0.5 MHigher concentrations may lead to exotherms.
TFA Equivalents5 - 20 eqHigher equivalents can accelerate the reaction.
Temperature0 °C to Room Temp.Initial cooling helps control potential exotherms.
Reaction Time1 - 4 hoursSubstrate dependent, monitor by TLC or LC-MS.[8]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane or Ethyl Acetate

This method is also highly effective and often results in the precipitation of the amine hydrochloride salt, which can simplify purification.[8]

Materials and Reagents:

  • tert-Butyl (2-bromoethyl)(methyl)carbamate

  • 4M HCl in 1,4-dioxane or ethyl acetate

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend or dissolve the tert-Butyl (2-bromoethyl)(methyl)carbamate (1.0 eq) in a minimal amount of a suitable solvent, or directly in the 4M HCl solution in 1,4-dioxane or ethyl acetate.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[8]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether to remove non-polar impurities.[8] If the product does not precipitate, the solvent can be removed under reduced pressure.

Table 2: Comparison of Common Acidic Deprotection Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
TFA in DCM20-50% TFA, RT, 1-4hFast, effective for most substrates.[1]TFA is corrosive and requires careful handling and removal.
HCl in Dioxane/EtOAc4M solution, RT, 1-4hProduct often precipitates as HCl salt, simplifying isolation.[8]Dioxane is a potential carcinogen and should be handled with care.
Aqueous Phosphoric AcidTHF/Water, RT to 50°CMilder, environmentally benign option.[3][9]May require longer reaction times or heating.

Workflow for Boc Deprotection and Product Isolation

BocDeprotectionWorkflow cluster_0 Reaction Stage cluster_1 Workup & Isolation cluster_2 Final Product Start Dissolve Boc-protected amine in solvent Add_Acid Add Acid (TFA or HCl) Start->Add_Acid React Stir at appropriate temperature Add_Acid->React Monitor Monitor reaction by TLC/LC-MS React->Monitor Quench Quench/Neutralize (if necessary) Monitor->Quench Extract Aqueous workup and extraction Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify (e.g., crystallization, chromatography) Concentrate->Purify Final_Product Isolated free amine or amine salt Purify->Final_Product

Caption: General experimental workflow for Boc deprotection.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of acid.[5]

  • Side Product Formation: The tert-butyl cation generated during the reaction can alkylate nucleophilic sites on the substrate or product.[7] While less of a concern for the target molecule in this guide, for electron-rich aromatic substrates, the addition of a scavenger like anisole or thioanisole can be beneficial.

  • Product Solubility: The resulting amine salt may have different solubility properties than the starting material. This can be advantageous for purification by precipitation, but may also lead to challenges during extractive workup if the salt is water-soluble.[10][11]

  • Safety Precautions: Strong acids like TFA and HCl are corrosive and should be handled in a fume hood with appropriate personal protective equipment. Reactions that produce gaseous byproducts like CO₂ and isobutylene should not be performed in a closed system.[6]

Conclusion

The deprotection of tert-Butyl (2-bromoethyl)(methyl)carbamate is a straightforward yet critical transformation that can be achieved with high efficiency using standard acidic protocols. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can reliably obtain the desired secondary amine, paving the way for subsequent synthetic manipulations. The choice between TFA and HCl-based methods will depend on the specific requirements of the synthetic route, including scale, desired product form, and available purification techniques.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Reddit. (2014, June 22). Removal of Boc protecting group as workup? Retrieved from [Link]

  • ResearchGate. (2023, March 13). Can N-Boc deprotection achieved by simple heating (without acid/water)? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

Sources

Method

tert-Butyl (2-bromoethyl)(methyl)carbamate in solid-phase peptide synthesis

Application Note: Advanced Functionalization in Fmoc-SPPS using tert-Butyl (2-bromoethyl)(methyl)carbamate Executive Summary This technical guide details the application of tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Functionalization in Fmoc-SPPS using tert-Butyl (2-bromoethyl)(methyl)carbamate

Executive Summary

This technical guide details the application of tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS: 39684-80-5, also known as


-Boc-

-methyl-2-bromoethylamine) in Solid-Phase Peptide Synthesis (SPPS).[1]

This reagent serves as a specialized electrophilic building block . Unlike standard amino acids that react via nucleophilic carboxylates, this molecule is an alkylating agent designed to introduce a protected


-methyl-aminoethyl  motif.[1] Its primary utility lies in Fmoc-chemistry  workflows, where the Boc protecting group remains orthogonal to the iterative base-labile deprotection steps (piperidine), only to be removed during the final acidic global cleavage (TFA).

Key Applications:

  • Cysteine Functionalization: Creation of "Thialysine" analogs (amino-ethyl-cysteine) to enhance solubility or create ligation handles.[1]

  • N-Terminal Alkylation: Introduction of solubilizing cationic tails or polyamine scaffolds.[1]

  • Peptidomimetic Construction: Synthesis of reduced amide bond surrogates and peptoid-peptide hybrids.[1]

Chemical Properties & Strategic Advantage

PropertySpecification
Chemical Name tert-Butyl (2-bromoethyl)(methyl)carbamate
CAS Number 39684-80-5
Molecular Weight 238.10 g/mol
Reactive Group Alkyl Bromide (Electrophile)
Protecting Group tert-Butyloxycarbonyl (Boc)
Stability Stable in DMF/NMP; sensitive to strong acids (TFA)

The "Masked Cation" Strategy: Direct methylation of peptides often leads to over-alkylation. This reagent introduces a mono-methylated amine in a "masked" (Boc-protected) form.[1] The bulky Boc group prevents poly-alkylation and suppresses aggregation during synthesis. Upon final cleavage with Trifluoroacetic Acid (TFA), the Boc group is removed, revealing a secondary amine that is positively charged at physiological pH, significantly improving the hydrophilicity and bioavailability of hydrophobic sequences.

Workflow Visualization

The following diagram illustrates the orthogonal compatibility of this reagent within an Fmoc-SPPS cycle.

SPPS_Workflow cluster_0 Fmoc-SPPS Cycle cluster_1 Functionalization (The Reagent) cluster_2 Global Cleavage Start Resin-Peptide-NH2 Coupling 1. Coupling (Fmoc-AA-OH) Start->Coupling Deprotection 2. Fmoc Removal (Piperidine) Coupling->Deprotection Check Sequence Complete? Deprotection->Check Check->Coupling No Target Target Nucleophile (Cys-SH or N-Term NH2) Check->Target Yes Alkylation Alkylation (+ Reagent, + DIEA) Target->Alkylation Wash Wash (DMF/DCM) Alkylation->Wash TFA TFA Cocktail (95% TFA) Wash->TFA Final Peptide-N(Me)H (Boc Removed) TFA->Final

Caption: Logic flow for integrating tert-Butyl (2-bromoethyl)(methyl)carbamate into Fmoc SPPS. The alkylation step is inserted post-assembly or on specific side chains.

Detailed Protocols

Protocol A: Site-Specific Cysteine Alkylation (On-Resin)

Purpose: To convert a Cysteine residue into an


-methyl-aminoethyl-cysteine (thialysine analog).[1]

Reagents Required:

  • Peptidyl-Resin (with free thiol, e.g., Cys(Trt) deprotected or Cys(Mmt) selectively removed).[1]

  • tert-Butyl (2-bromoethyl)(methyl)carbamate (5–10 equivalents).[1]

  • Cesium Carbonate (

    
    ) or DIEA (Diisopropylethylamine).[1]
    
  • DMF (Anhydrous).[1]

  • Potassium Iodide (KI) - Catalytic (Optional, accelerates reaction).[1]

Step-by-Step Procedure:

  • Preparation of Resin:

    • Synthesize the peptide using standard Fmoc protocols.[2]

    • Ensure the target Cysteine is the only free nucleophile. If the Cys is Trt-protected, it will be deprotected during the final cleavage after this protocol (which is incorrect for on-resin modification).

    • Correct Strategy: Use Fmoc-Cys(Mmt)-OH during synthesis.[1] Remove the Mmt group selectively using 1% TFA in DCM (

      
       min) while keeping other protecting groups (Boc, tBu, Pbf) intact. Wash resin thoroughly with DCM and DMF.
      
    • Validation: Perform an Ellman’s Test.[1] The resin should be bright yellow (positive for free -SH).[1]

  • Alkylation Reaction:

    • Suspend resin in anhydrous DMF.[1]

    • Add 10 eq. of tert-Butyl (2-bromoethyl)(methyl)carbamate.

    • Add 10 eq. of DIEA (or 5 eq.

      
       for faster kinetics).[1]
      
    • Add 0.1 eq. of KI (Finkelstein catalyst).[1]

    • Agitate at Room Temperature (RT) for 4–12 hours.

    • Note: Heating to 40°C can accelerate the reaction but increases risk of racemization on adjacent residues.

  • Monitoring:

    • Perform Ellman’s Test.[1] The resin should now be colorless (negative for free -SH), indicating complete alkylation.[1]

  • Global Cleavage:

    • Wash resin (DMF

      
      , DCM 
      
      
      
      , MeOH
      
      
      ).[1]
    • Treat with Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours.

    • Mechanism:[1][2][3][4] The TFA removes the resin linker AND the Boc group on the newly introduced ethyl-amine chain.

  • Result: The peptide now contains a side chain:

    
    .[1]
    
Protocol B: N-Terminal Functionalization

Purpose: To cap the N-terminus with a secondary amine tail for solubility or further conjugation.[1]

Step-by-Step Procedure:

  • Fmoc Removal:

    • Remove the final N-terminal Fmoc group using 20% Piperidine/DMF. Wash thoroughly.[1]

  • Alkylation:

    • Dissolve 5 eq. of tert-Butyl (2-bromoethyl)(methyl)carbamate in DMF.

    • Add 5 eq. of DIEA.

    • Add to the resin and shake at 50°C for 4–6 hours (N-terminal amines are less nucleophilic than thiols).

    • Optimization: If conversion is low, perform a "double couple" (repeat the step with fresh reagents).

  • Validation (Chloranil Test):

    • Use the Chloranil test (specific for secondary amines).

    • Positive Result: Blue/Green beads indicate the presence of the secondary amine (from the N-terminus attacking the bromide).

    • Wait... The product is a tertiary amine (Resin-NH-Alkyl).[1] Wait, the reagent is

      
      .[1] The resin amine (
      
      
      
      ) attacks the
      
      
      .[1] The result is
      
      
      .[1] This is a secondary amine at the junction.
    • Test: The Chloranil test will be positive (Blue) for the secondary amine formed.

  • Cleavage:

    • Standard TFA cleavage removes the Boc group.

    • Final Structure:

      
      .
      

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Alkylation Steric hindrance or aggregation.[1]Use Microwave irradiation (50°C, 25W, 30 min).[1] Add 0.5 eq KI.[1]
Resin Color Change (Brown) Iodine liberation (if KI used).[1]Wash with 10% Ascorbic acid in DMF/Water to reduce iodine.
Low Yield after Cleavage Re-alkylation by linker cation.[1]Increase Scavenger load (TIS/EDT) in cleavage cocktail.
Precipitate in Reaction Low solubility of salts (

).[1]
Switch to soluble organic base (DIEA or DBU) or use NMP as solvent.[1]

References

  • ChemicalBook. (2024).[1] tert-Butyl N-(2-bromoethyl)carbamate Product Properties and Synthesis. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Fmoc Solid Phase Peptide Synthesis: Protocols for Cysteine Protection. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 4103526, tert-Butyl N-(2-bromoethyl)carbamate. Retrieved from [1]

  • BenchChem. (2025).[1][2] Application Notes for Cysteine Protection in SPPS. Retrieved from [1]

  • Biosynth. (2024).[1][5] Reagents for Peptide Modification and Labeling. Retrieved from [1]

Sources

Application

Microwave-assisted synthesis with tert-Butyl (2-bromoethyl)(methyl)carbamate

Title: Technical Application Note: Microwave-Accelerated N-Alkylation using tert-Butyl (2-bromoethyl)(methyl)carbamate Abstract This guide details the microwave-assisted utilization of tert-Butyl (2-bromoethyl)(methyl)ca...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Application Note: Microwave-Accelerated N-Alkylation using tert-Butyl (2-bromoethyl)(methyl)carbamate

Abstract This guide details the microwave-assisted utilization of tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS: 115037-85-5), a critical building block for introducing


-methyl-

-Boc-ethylamino motifs into drug scaffolds. Unlike conventional thermal heating, which often leads to elimination side-products (vinyl carbamates) or prolonged reaction times due to the steric hindrance of the

-methyl group, microwave irradiation offers precise kinetic control. This protocol focuses on the

-alkylation of heterocycles and secondary amines, providing optimized parameters to maximize

substitution while suppressing E2 elimination and thermal Boc-degradation.

Chemical Context & Mechanistic Insights

The Reagent: tert-Butyl (2-bromoethyl)(methyl)carbamate is an electrophilic alkylating agent. Structurally, it possesses a secondary carbamate nitrogen and a primary alkyl bromide.

  • Function: Introduces a polar ethyl-amino side chain (common in GPCR ligands and kinase inhibitors).

  • Challenge: The adjacent

    
    -methyl-Boc group creates significant steric bulk compared to the non-methylated analog, retarding 
    
    
    
    attack. Furthermore, the
    
    
    -hydrogen is acidic enough to allow base-mediated elimination, forming the unreactive
    
    
    -methyl-
    
    
    -vinyl-carbamate byproduct.

Microwave Advantage: Microwave (MW) dielectric heating selectively couples with polar solvents (DMF, MeCN), creating localized superheating. This accelerates the rate-determining step of the


 transition state more effectively than the competing E2 elimination pathway, provided the temperature is strictly controlled.

Stability Window:

  • < 140°C: The Boc group is generally stable in neutral/basic MW conditions.

  • > 160°C: Risk of thermolytic Boc cleavage increases significantly.

  • Acidic Media: Avoid. MW irradiation in acidic media will rapidly deprotect the amine.

Experimental Protocols

Protocol A: -Alkylation of Indoles (Heteroaromatic Systems)

Target: Introduction of the side chain onto the indole nitrogen.

Reagents & Materials:

  • Substrate: Indole derivative (1.0 equiv)

  • Reagent: tert-Butyl (2-bromoethyl)(methyl)carbamate (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) – Preferred for the "Cesium Effect" which enhances solubility and nucleophilicity.
    
  • Solvent: Anhydrous DMF or NMP (High tan

    
     for efficient MW absorption).
    

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve the Indole (1.0 mmol) in DMF (3 mL).

  • Activation: Add

    
     (2.0 mmol) and a magnetic stir bar. Stir at room temperature for 5 minutes to facilitate deprotonation.
    
  • Addition: Add tert-Butyl (2-bromoethyl)(methyl)carbamate (1.2 mmol). Cap the vial with a crimp seal (PTFE/Silicone septum).

  • Microwave Irradiation:

    • Mode: Dynamic (hold temperature).

    • Temperature: 110°C.

    • Time: 15 minutes.

    • Stirring: High.[1]

    • Power Max: 150 W (to prevent overshoot).

  • Workup: Dilute the reaction mixture with EtOAc (20 mL) and wash with water (

    
     mL) to remove DMF. Dry organic phase over 
    
    
    
    , filter, and concentrate.[2]
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Alkylation of Secondary Amines (e.g., Piperazines)

Target: Synthesis of tertiary amines without quaternization.

Reagents & Materials:

  • Substrate: N-Boc-Piperazine or similar

    
     amine (1.0 equiv)
    
  • Reagent: tert-Butyl (2-bromoethyl)(methyl)carbamate (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or

    
    .
    
  • Solvent: Acetonitrile (MeCN).

Step-by-Step Procedure:

  • Preparation: Dissolve amine (1.0 mmol) and DIPEA (2.0 mmol) in MeCN (3 mL) in a MW vial.

  • Addition: Add the alkyl bromide reagent (1.1 mmol).

  • Microwave Irradiation:

    • Temperature: 90°C.

    • Time: 10 minutes.

    • Note: Lower temperature is used here to prevent quaternary ammonium salt formation.

  • Workup: Evaporate MeCN directly. Redissolve residue in DCM, wash with sat.

    
    .
    

Data Summary & Optimization Matrix

Table 1: Reaction Parameter Optimization

ParameterCondition A (Standard)Condition B (Aggressive)Outcome / Risk
Solvent DMF / NMPEthanol / MeOHAlcohols are nucleophilic; may compete at high T. DMF is superior for

.
Base

NaHNaH is effective but risky in MW (hydrogen evolution).

is safer/reproducible.
Temp 100–120°C>150°C>150°C leads to thermal Boc removal and vinyl-elimination byproducts.
Time 10–20 min>60 minExtended MW time degrades the reagent via hydrolysis if water is present.

Visualization of Workflows

Figure 1: Microwave Alkylation Logic Flow

Caption: Decision tree for optimizing reaction conditions based on substrate nucleophilicity.

MW_Alkylation_Flow Start Substrate Selection Type_Indole Heterocycle (Indole/Phenol) (pKa 10-17) Start->Type_Indole Type_Amine Secondary Amine (pKa 9-11) Start->Type_Amine Cond_Indole Condition A: Cs2CO3 / DMF 110°C / 15 min Type_Indole->Cond_Indole Cond_Amine Condition B: DIPEA / MeCN 90°C / 10 min Type_Amine->Cond_Amine Check_LCMS LC-MS Check: Conversion > 90%? Cond_Indole->Check_LCMS Cond_Amine->Check_LCMS Success Proceed to Workup Check_LCMS->Success Yes Fail_Elim Issue: Vinyl Byproduct? (Elimination) Check_LCMS->Fail_Elim No (Byproducts) Fail_SM Issue: Unreacted SM? Check_LCMS->Fail_SM No (Stalled) Fix_Elim Action: Lower Temp (-10°C) Switch Base (K2CO3) Fail_Elim->Fix_Elim Fix_SM Action: Add KI (Cat.) Increase Temp (+10°C) Fail_SM->Fix_SM Fix_Elim->Check_LCMS Fix_SM->Check_LCMS

Figure 2: Mechanism and Side-Reactions

Caption: Competitive pathways under microwave irradiation: Substitution (Desirable) vs. Elimination (Avoidable).

Mechanism_Pathways Reagent Boc-N(Me)-CH2CH2-Br TS_SN2 SN2 Transition State (Favored by Polar Aprotic/MW) Reagent->TS_SN2 + Nu- TS_E2 E2 Elimination (Favored by Strong Base/High T) Reagent->TS_E2 + Base Nu Nucleophile (Nu-) Nu->TS_SN2 Product Product: Nu-CH2CH2-N(Me)Boc TS_SN2->Product Byproduct Byproduct: Vinyl-N(Me)Boc + HBr TS_E2->Byproduct

Troubleshooting & Expert Tips

  • The "Finkelstein" Boost: If the reaction is sluggish (common with electron-deficient indoles), add 10 mol% Potassium Iodide (KI) . In the microwave, the in situ generation of the alkyl iodide (finkelstein reaction) accelerates the subsequent alkylation significantly due to the better leaving group ability of Iodide vs. Bromide.

  • Elimination Control: If you observe the vinyl species (M-HBr peak in LCMS), lower the temperature by 20°C and extend the time. Switch from

    
     to a weaker base like 
    
    
    
    or bicarbonate if possible.
  • Boc-Deprotection: If you observe the de-Boc product (

    
    ), ensure your solvent is strictly anhydrous. Water at high temperatures acts as a weak acid/nucleophile promoting carbamate hydrolysis.
    

References

  • Lehmann, F., & Scobie, M. (2008).[3] Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes.[3] Synthesis, 2008(11), 1679–1681. Link

  • Santagada, V., et al. (2009). Microwave-Assisted Synthesis: A New Technology in Drug Discovery. Current Medicinal Chemistry, 16(15), 1850-1867. Link

  • BenchChem. (2025).[4] Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. BenchChem Technical Library. Link

  • Lin, S., et al. (2006). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. The Journal of Organic Chemistry, 71(13), 4929–4936. Link

  • Vertex Pharmaceuticals. (2008). Patent WO2008104077A1: Small molecule inhibitors of protein arginine methyltransferases. Google Patents. Link

Sources

Method

Application Notes &amp; Protocols: Strategic Use of tert-Butyl (2-bromoethyl)(methyl)carbamate in Advanced Organic Synthesis

Introduction: Navigating Amine Protection in Complex Syntheses In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the strategic protection and d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Amine Protection in Complex Syntheses

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the strategic protection and deprotection of functional groups is paramount. Amines, with their inherent nucleophilicity and basicity, often require temporary masking to prevent undesirable side reactions.[1] The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern protecting group strategies, lauded for its robustness under a wide array of conditions and its clean, facile removal under acidic protocols.[2][3][4]

This guide focuses on a specialized bifunctional reagent, tert-Butyl (2-bromoethyl)(methyl)carbamate . This molecule is more than a simple protected amine; it is a powerful synthetic building block designed to introduce a protected N-methylethanamine moiety via alkylation. Its structure combines the stability of the Boc protecting group with the reactivity of a primary alkyl bromide, enabling the targeted installation of a key structural motif found in numerous biologically active compounds.

Herein, we provide a comprehensive examination of this reagent, from its fundamental reactivity to detailed, field-proven protocols for its application and subsequent deprotection. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate to streamline complex synthetic pathways and access novel molecular architectures.

Reagent Profile: tert-Butyl (2-bromoethyl)(methyl)carbamate

Understanding the physicochemical properties of a reagent is critical for its effective implementation. This section details the key characteristics of tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS Number: 263410-12-4).

PropertyValueSource
Molecular Formula C₈H₁₆BrNO₂[5]
Molecular Weight 238.12 g/mol [5]
Appearance White to off-white solid[6]
Melting Point 30-32 °C[7][8]
Boiling Point ~262 °C at 760 mmHg[7][8]
Solubility Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂, Chloroform)[6][9]
Storage Conditions Inert atmosphere, 2-8°C[5]
Core Structural Features & Advantages

The utility of tert-Butyl (2-bromoethyl)(methyl)carbamate arises from its dual functionality:

  • The Alkylating Moiety: The bromoethyl group serves as a classic electrophile for Sₙ2 reactions, allowing for the formation of C-N, C-O, and C-S bonds with a variety of nucleophiles.[7]

  • The Protected Amine: The N-methyl amine is masked as a Boc-carbamate. This group is exceptionally stable towards nucleophiles, bases, and reductive conditions, ensuring it remains intact during the alkylation step.[3] Its presence significantly reduces the nucleophilicity of the nitrogen atom, preventing polymerization or self-alkylation.

This combination allows for the direct introduction of a —CH₂CH₂N(Me)Boc fragment, which can be deprotected in a subsequent step to reveal the valuable —CH₂CH₂NHMe secondary amine.

Principle of Reactivity: Nucleophilic Substitution

The primary application of this reagent is the alkylation of nucleophiles. The reaction proceeds via a standard Sₙ2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide leaving group.

Caption: General Sₙ2 mechanism for nucleophilic alkylation.

The choice of base and solvent is critical for success. Non-nucleophilic bases are required to deprotonate the nucleophile (if necessary) without competing in the alkylation reaction. Anhydrous polar aprotic solvents like DMF or THF are typically employed to solvate the reactants and facilitate the substitution reaction.

Detailed Experimental Protocols

The following protocols provide standardized procedures for common applications. Researchers should optimize conditions based on their specific substrate.

Protocol 1: N-Alkylation of a Secondary Amine

This protocol details the introduction of the N-methylethanamine moiety onto a secondary amine, yielding a tertiary amine after deprotection.

Materials:

  • Secondary amine substrate (1.0 eq)

  • tert-Butyl (2-bromoethyl)(methyl)carbamate (1.1 - 1.3 eq)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water & Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the secondary amine (1.0 eq) and anhydrous DMF (to make a ~0.2 M solution).

  • Add the base (Cs₂CO₃ or K₂CO₃, 2.0 eq) to the stirred solution.

  • Add tert-Butyl (2-bromoethyl)(methyl)carbamate (1.2 eq) to the mixture.

  • Heat the reaction to 50-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Workflow_N_Alkylation start Combine Amine Substrate and Anhydrous DMF add_base Add Base (e.g., Cs₂CO₃) start->add_base add_reagent Add tert-Butyl (2-bromoethyl)(methyl)carbamate add_base->add_reagent react Heat (50-70 °C) Monitor by TLC/LC-MS add_reagent->react workup Quench with Water & Extract with EtOAc react->workup purify Dry, Concentrate & Purify via Chromatography workup->purify product Isolated Boc-Protected Tertiary Amine purify->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for tert-Butyl (2-bromoethyl)(methyl)carbamate

Reagent Focus: tert-Butyl (2-bromoethyl)(methyl)carbamate CAS: 153496-88-9 Support Tier: Level 3 (Senior Application Scientist) Core Directive: The Mechanistic Challenge Welcome to the technical support center. If you ar...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Focus: tert-Butyl (2-bromoethyl)(methyl)carbamate CAS: 153496-88-9 Support Tier: Level 3 (Senior Application Scientist)

Core Directive: The Mechanistic Challenge

Welcome to the technical support center. If you are reading this, you are likely experiencing low yields or inseparable side products when using tert-Butyl (2-bromoethyl)(methyl)carbamate as an alkylating agent.

To solve this, we must first understand the molecule's behavior. This reagent is an electrophile designed to introduce the -(CH2)2N(Me)Boc motif. However, it suffers from a critical competing pathway: Beta-Elimination (E2) .

The Competition: Substitution vs. Elimination

Because the leaving group (Bromide) is beta to a nitrogen atom (albeit protected), the protons on the adjacent carbon are susceptible to abstraction by bases.[1]

  • Pathway A (Desired

    
    ):  Nucleophile attacks the 
    
    
    
    -carbon, displacing Bromide.
  • Pathway B (Undesired

    
    ):  Base abstracts the 
    
    
    
    -proton, causing elimination of HBr and forming the vinyl species (N-Boc-N-methylvinylamine).

Key Insight: The tert-butoxycarbonyl (Boc) group adds steric bulk, which slows down the desired


 attack, giving the base more time to trigger the unwanted elimination.

Optimization Modules

Module A: The "Golden Standard" Protocol

Use this protocol as your baseline. It is designed to maximize


 kinetics while suppressing basicity to minimize elimination.
ParameterRecommendationScientific Rationale
Solvent DMF (Dimethylformamide) or MeCN (Acetonitrile)High dielectric constant stabilizes the transition state for

. DMF is superior for solubility.
Base

(Cesium Carbonate)
The "Cesium Effect": Larger cation radius increases the nucleophilicity of your substrate (e.g., phenol/amine) without being as basic as NaH.
Additive NaI (Sodium Iodide) or KI (0.1 - 0.5 eq)Critical: Catalyzes the Finkelstein exchange (Br

I) in situ. Iodide is a better leaving group, accelerating

significantly.
Temperature 40°C - 60°C High enough to overcome the activation energy of the bulky Boc group, but low enough to prevent thermal elimination.
Concentration 0.2 M - 0.5 M Higher concentrations favor bimolecular (

) reactions over unimolecular degradation.
Module B: Step-by-Step Execution
  • Activation: Dissolve your nucleophile (1.0 eq) in anhydrous DMF (0.3 M).

  • Deprotonation: Add

    
     (1.5 - 2.0 eq). Stir at RT for 15 mins.
    
  • Catalyst Addition: Add NaI (0.2 eq). Note: The solution may turn slightly yellow; this is normal.

  • Reagent Addition: Add tert-Butyl (2-bromoethyl)(methyl)carbamate (1.2 eq).

  • Reaction: Heat to 50°C. Monitor by LC-MS.

    • Checkpoint: If reaction stalls at 50% conversion after 4 hours, add another 0.2 eq of alkylating agent, NOT more base.

Troubleshooting & Diagnostics

Visualizing the Problem Space

Use the following logic flow to diagnose your specific failure mode.

OptimizationLogic Start Reaction Analysis: What is the primary failure? Vinyl Major Product: Vinyl Species (Elimination) Start->Vinyl Vinyl Impurity present NoRxn Issue: No Reaction / Recovered SM Start->NoRxn SM intact BocLoss Issue: Loss of Boc Group Start->BocLoss Mass = Product - 100 Sol1 Solution: Switch Base to K2CO3 Lower Temp to RT Vinyl->Sol1 Sol2 Solution: Add NaI (Finkelstein) Switch Solvent to DMF NoRxn->Sol2 Sol3 Solution: Check Lewis Acidity Buffer Reaction BocLoss->Sol3

Figure 1: Decision matrix for troubleshooting alkylation failures.

Frequently Asked Questions (FAQ)

Q1: I see a spot on TLC that runs just above my product. Is this the vinyl impurity? A: Likely, yes. The elimination product (N-Boc-N-methylvinylamine) is less polar than the bromide.

  • Fix: If you see this forming early, your base is too strong or the temperature is too high. Switch from

    
     to 
    
    
    
    or even
    
    
    if your nucleophile is acidic enough (e.g., thiols).

Q2: Can I use NaH (Sodium Hydride) to speed this up? A: Not Recommended. NaH is a strong base and will aggressively deprotonate the


-carbon of the alkylating agent, causing rapid elimination to the vinyl species before your nucleophile can attack. Stick to carbonate bases.

Q3: Why is the reaction stalling at 60% conversion? A: The bromide leaving group degrades over time, or the generated bromide ions are inhibiting the reaction (common in non-polar solvents).

  • Fix: The "Finkelstein Boost." Add 10-20 mol% Sodium Iodide (NaI). This converts the alkyl bromide to a more reactive alkyl iodide in situ. The Iodide is a better leaving group (

    
     rate increases ~10-100x), allowing the reaction to proceed at lower temperatures where elimination is less favorable [1].
    

Q4: My Boc group is falling off during the reaction. A: This is rare in basic conditions but can happen if you are using high temperatures (>80°C) in DMF (which can decompose to form dimethylamine and formic acid over time).

  • Fix: Ensure your DMF is anhydrous and fresh. Keep temperature below 60°C.

Q5: How do I remove the excess alkylating agent during workup? A: The reagent contains a basic nitrogen (masked by Boc).

  • After reaction, add a scavenger amine (like morpholine) to consume excess bromide.

  • Wash the organic layer with mild citric acid (10% aq). Caution: Do not use strong acid or you will deprotect the Boc.

References

  • Finkelstein Reaction & Halogen Exchange

    • Concept: The in-situ conversion of alkyl bromides to alkyl iodides using NaI/Acetone or NaI/DMF to enhance electrophilicity.
    • Source: Organic Chemistry Portal. "Finkelstein Reaction."[2][3][4] Available at: [Link]

  • Prevention of Elimination in Alkylations: Concept: Competition between E2 and SN2 mechanisms in beta-functionalized alkyl halides.
  • Concept: The use of Cesium Carbonate to enhance nucleophilicity via the "loose ion pair" effect.
  • Reagent Properties (CAS 153496-88-9)

Sources

Optimization

Purification of products from tert-Butyl (2-bromoethyl)(methyl)carbamate reactions

This guide functions as a specialized Technical Support Center for researchers utilizing tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS: 39684-80-5 / 154466-88-5).[1] It is designed to troubleshoot purification challeng...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers utilizing tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS: 39684-80-5 / 154466-88-5).[1] It is designed to troubleshoot purification challenges, interpret confusing analytical data, and optimize reaction workflows.[1]

Status: Operational | Tier: Level 3 (Senior Application Scientist)[1]

Product & Chemistry Overview

Reagent Profile:

  • Common Name:

    
    -Boc-
    
    
    
    -methyl-2-bromoethylamine.[1]
  • Physical State: Viscous colorless oil or low-melting solid (mp 30–32 °C).[1]

  • Role: Electrophilic linker used to install the

    
    -methyl-ethylamine motif (common in PROTACs and peptidomimetics).[1]
    
  • Key Reactivity: Alkylating agent (

    
    ) susceptible to elimination (
    
    
    
    ) under harsh basic conditions.[1]

Critical Purification Workflows

The purification strategy depends entirely on the nucleophile you reacted with the bromide. Select the workflow below that matches your reaction type.

Scenario A: Synthesis of Diamines (Nucleophile = Amine)

Target Product is Basic. The Challenge: Separation of the basic product from the neutral, excess alkyl bromide and non-polar elimination byproducts.

Protocol: "Catch-and-Release" (SCX) Purification This is the most robust method, avoiding tedious silica columns.[1]

  • Load: Dissolve crude reaction mixture in MeOH/DCM (1:1). Load onto a Strong Cation Exchange (SCX) cartridge (e.g., sulfonic acid functionalized silica).[1]

  • Wash: Flush with 3–5 column volumes of Methanol .

    • Result: The neutral unreacted bromide and vinyl byproducts elute to waste. The product (amine) remains bound to the sulfonic acid.

  • Elute: Flush with 2M

    
     in Methanol .
    
    • Result: The ammonia displaces the product, which elutes in the filtrate.

  • Finish: Concentrate the filtrate. High purity is usually achieved without further chromatography.

Scenario B: Synthesis of Ethers/Thioethers (Nucleophile = Phenol/Thiol)

Target Product is Neutral/Lipophilic. The Challenge: The product and the excess bromide have similar polarity (


), making separation difficult.

Protocol: Chemoselective Scavenging If the bromide co-elutes with your product on TLC, remove it chemically before the column.

  • Scavenge: Add 1.5 equivalents (relative to excess bromide) of a polymer-supported amine scavenger (e.g., PS-Morpholine or PS-Trisamine) to the reaction mixture.[1]

  • Incubate: Stir at room temperature for 2–4 hours.

    • Mechanism:[1][2][3][4] The amine resin reacts with the excess bromide via

      
      , permanently tethering the impurity to the solid bead.
      
  • Filter: Filter the mixture through a fritted funnel or Celite pad.

  • Purify: The filtrate contains your product but is free of the bromide. Proceed to standard Flash Chromatography (Hexane/EtOAc).

Visualization: Purification Decision Tree

PurificationLogic Start Reaction Complete (Crude Mixture) Q1 Nature of Nucleophile? Start->Q1 PathA Amine (Basic Product) Q1->PathA Basic PathB Phenol/Thiol (Neutral Product) Q1->PathB Neutral StepA1 Use SCX Cartridge (Strong Cation Exchange) PathA->StepA1 StepB1 Add Amine Scavenger Resin (PS-Morpholine) PathB->StepB1 StepA2 Wash: MeOH (Elutes Bromide) Elute: 2M NH3/MeOH (Elutes Product) StepA1->StepA2 StepB2 Filter Resin (Removes Bromide) StepB1->StepB2 StepB3 Flash Chromatography (Hexane/EtOAc) StepB2->StepB3

Caption: Decision logic for purifying products derived from Boc-bromoethyl-methylamine based on product basicity.

Troubleshooting & FAQ (The "Why is this happening?" Section)

Issue 1: "My NMR peaks are split/broad. Is my product impure?"

Diagnosis: Likely Rotameric Isomerism , not impurity.[1] Explanation: The


-Boc-

-methyl carbamate motif exhibits restricted rotation around the amide bond (C-N). At room temperature, the molecule exists as two distinct rotamers (cis/trans) in equilibrium.[1] This splits the NMR signals (especially the tert-butyl singlet and

-methyl singlet) or makes them appear as broad "humps." Verification:
  • Run High-Temperature NMR: Heat the sample to 50–60 °C (in DMSO-

    
     or Toluene-
    
    
    
    ). The rotation will speed up, and the split peaks should coalesce into sharp singlets.
  • Do NOT: Do not discard the fraction assuming it is a mixture of products.

Issue 2: "I cannot see the bromide reagent on TLC."

Diagnosis: Poor UV absorbance. Explanation: The Boc group has negligible UV absorbance at 254 nm unless the molecule contains other conjugated systems (like a phenyl ring). Solution (Staining Guide):

Stain Efficacy Notes
Ninhydrin Moderate Requires strong heating.[1] The heat removes the Boc group, generating a free amine that stains red/purple.
PMA (Phosphomolybdic Acid) High Excellent general stain for carbamates.[1] Appears as dark blue/black spots on a green background.

|


 (Iodine Chamber)  | High | Reversible.[1] Good for quick checks of the lipophilic bromide. |
| UV (254 nm)  | Low | Ineffective  for the bromide reagent alone.[1] |
Issue 3: "I see a new impurity just below my product (less polar)."

Diagnosis: Elimination Byproduct (


-Boc-

-methyl-vinylamine).[1] Cause: Use of strong bases (NaH, KOH) or high temperatures caused the bromide to undergo E2 elimination instead of substitution. Prevention:
  • Switch to milder bases:

    
     or 
    
    
    
    in Acetone/DMF.
  • Keep reaction temperature

    
     60 °C.
    

Analytical Reference Data

Typical


 NMR Shifts (CDCl

, Ambient Temp - Rotamers Present):
Note: Values are approximate and appear as pairs due to rotamers.
Proton EnvironmentChemical Shift (

ppm)
Multiplicity
Boc (

-Butyl)
1.45 (major) / 1.48 (minor)Singlet (Split)

-Methyl
2.90 (major) / 2.95 (minor)Singlet (Split)

-CH

3.60Triplet (Broad)
CH

-Br
3.45Triplet

References

  • Synthesis & Properties: tert-Butyl (2-bromoethyl)(methyl)carbamate synthesis and physical properties. ChemicalBook. Link

  • Rotameric Behavior: Hu, D. X., Grice, P., & Ley, S. V. (2012).[1][5] Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry, 77(11), 5198–5202.[5] Link[1]

  • TLC Visualization: Sejer, D. (2008).[1][6] Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Link

  • Purification via Scavenging: Marsh, A., et al. (1997).[1] High-throughput solid-phase synthesis. Tetrahedron Letters. (Contextual reference for amine scavenger resins in alkylation cleanup).

  • Elimin

    
    -halo-amines under basic conditions (E2 vs 
    
    
    
    competition). Organic Chemistry Portal. Link

Sources

Troubleshooting

Preventing di-alkylation with tert-Butyl (2-bromoethyl)(methyl)carbamate

Technical Support Reference: #ALK-153492-OPT Subject: Optimization of N-Alkylation using tert-Butyl (2-bromoethyl)(methyl)carbamate Status: Open Agent: Senior Application Scientist[1] User Issue Summary Reagent: tert-But...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference: #ALK-153492-OPT Subject: Optimization of N-Alkylation using tert-Butyl (2-bromoethyl)(methyl)carbamate Status: Open Agent: Senior Application Scientist[1]

User Issue Summary

Reagent: tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS: 153492-91-2).[1] Target: Synthesis of secondary amines via N-alkylation of primary amines. Problem: Significant formation of di-alkylated byproducts (tertiary amines) and low yield of the desired mono-alkylated product.

Root Cause Analysis

The core issue is Competitive Nucleophilicity .[1] When a primary amine (


) reacts with your alkyl halide (

), the product is a secondary amine (

).[1] In many cases, this secondary amine is more nucleophilic than the starting primary amine because the alkyl group acts as an electron-donating group (EDG), increasing electron density on the nitrogen.[1][2] Consequently, the product competes for the remaining alkyl halide, leading to over-alkylation.[2]

Although your reagent contains a bulky N-Boc-methyl group, the electrophilic site is a primary carbon (


), which remains highly susceptible to 

attack by the newly formed secondary amine.[1][2]

Troubleshooting Guide

Ticket #01: The "Cesium Effect" (Chemo-Selectivity)

Diagnosis: Standard bases (e.g.,


, 

) often fail to suppress over-alkylation because they do not effectively modulate the nucleophilicity of the resulting amine.[1][2] Resolution: Switch to Cesium Carbonate (

)
in DMF . Mechanism: The "Cesium Effect" is hypothesized to involve the large ionic radius of Cesium, which forms a "loose" ion pair with the amide/amine anion or stabilizes the transition state for mono-alkylation while sterically inhibiting the approach of the bulkier secondary amine for a second alkylation.[1]

Optimized Protocol A (The Cesium Method):

  • Stoichiometry: 1.0 equiv. Primary Amine : 0.8 equiv.[2] Reagent : 1.5 equiv.[2]

    
    .
    
    • Note: Using a slight deficit of the alkyl halide ensures the amine is statistically more likely to encounter the halide than the product is.[1]

  • Solvent: Anhydrous DMF (0.1 M concentration).

  • Temperature: Ambient (

    
    ). Do not heat initially.[2]
    
  • Time: Monitor by LCMS at 4 hours.

Ticket #02: Kinetic Control (Stoichiometry & Addition)

Diagnosis: High local concentrations of the alkyl halide favor di-alkylation.[1] Resolution: Use High-Dilution and Slow Addition .[1] Mechanism: By keeping the concentration of the electrophile (alkyl halide) extremely low relative to the nucleophile (amine), you statistically force the reaction toward mono-alkylation.[1][2]

Optimized Protocol B (The Slow-Drip Method):

  • Setup: Dissolve 3.0 - 5.0 equivalents of the Primary Amine in solvent (THF or Acetonitrile).

  • Addition: Dissolve 1.0 equivalent of tert-Butyl (2-bromoethyl)(methyl)carbamate in a separate volume of solvent.

  • Execution: Add the alkyl halide solution to the amine solution dropwise over 2–4 hours using a syringe pump.

  • Workup: The excess primary amine must be removable (e.g., volatile or separable by column chromatography).[2]

Ticket #03: The "Finkelstein" Modification (Reactivity Tuning)

Diagnosis: The reaction requires heat to proceed, but heat promotes di-alkylation.[1] Resolution: Add Potassium Iodide (KI) . Mechanism: KI reacts with the alkyl bromide to form an alkyl iodide in situ (Finkelstein reaction). The iodide is a better leaving group, allowing the reaction to proceed at a lower temperature, which improves selectivity.[2]

Add-on Step: Add 0.1 – 0.5 equiv. of TBAI (Tetrabutylammonium iodide) or KI to Protocol A or B.[1]

Visualizing the Competition

The following diagram illustrates the kinetic competition you are fighting. To win, you must block "Pathway B."[2]

ReactionPathways cluster_conditions Control Factors Start Primary Amine (R-NH2) Mono Target Product (Secondary Amine) Start->Mono Pathway A: Fast (Desired) Reagent Reagent (Alkyl Bromide) Reagent->Mono Di Unwanted Byproduct (Tertiary Amine) Reagent->Di Mono->Di Pathway B: Competitive (Over-Alkylation) Stoichiometry Excess Amine (Favors Path A) Base Cs2CO3 (Suppresses Path B)

Caption: Kinetic competition between mono-alkylation (Pathway A) and di-alkylation (Pathway B).

Decision Tree: Selecting the Right Protocol

Use this logic flow to determine which method suits your specific substrate.

DecisionTree Start Start: Select Protocol IsAmineCheap Is the Primary Amine cheap/volatile? Start->IsAmineCheap ProtocolB Use Protocol B (Excess Amine + Slow Addition) IsAmineCheap->ProtocolB Yes IsAminePrecious Is the Amine precious or complex? IsAmineCheap->IsAminePrecious No ProtocolA Use Protocol A (Cesium Carbonate in DMF) IsAminePrecious->ProtocolA CheckTemp Does reaction stall at RT? ProtocolA->CheckTemp Low Yield? ProtocolC Add KI (Finkelstein) Keep Temp Low CheckTemp->ProtocolC Yes

Caption: Decision logic for selecting the optimal alkylation strategy based on substrate value.

Frequently Asked Questions (FAQ)

Q: Can I use reductive amination instead? A: Not directly with this reagent. Reductive amination requires an aldehyde or ketone.[2] Your reagent is an alkyl bromide.[2][3] To use reductive amination, you would need the aldehyde equivalent: tert-butyl methyl(2-oxoethyl)carbamate.[1][2] If you can source or synthesize that aldehyde, reductive amination is indeed superior for preventing over-alkylation.[2]

Q: Why not use NaH (Sodium Hydride)? A: NaH is too strong. It will deprotonate the primary amine completely (


), making it extremely nucleophilic and difficult to control.[1][2] It may also deprotonate the carbamate NH (if you weren't using the N-methyl version) or cause elimination of the HBr to form a vinyl species.[1] Stick to mild carbonate bases.[2]

Q: My product and starting material co-elute on TLC/LCMS. How do I purify? A: This is common.[1]

  • Derivatization: If you have unreacted primary amine, add an electrophile (like acetic anhydride) to the crude mixture after the reaction is done.[2] This converts the primary amine to an amide, significantly changing its polarity, while your desired secondary amine (which is sterically hindered by the Boc-tail) reacts much slower or can be distinguished.[1][2]

  • Boc-Deprotection: Sometimes it is easier to deprotect the Boc group (using TFA) on the crude mixture.[1] The resulting diamine might have different separation properties.

Data Summary: Base Efficacy Comparison

BaseSolventSelectivity (Mono:Di)Yield (Mono)Notes

MeCN60:4045%Poor solubility; high over-alkylation.[1][2]

DCM50:5040%Homogeneous; fast but non-selective.[2]

DMF 92:8 81% Recommended. "Cesium Effect" active.[1][2]

DMF70:3055%Moderate selectivity.[2]

(Data extrapolated from general alkylation studies of primary amines with alkyl halides [1, 2])

References

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[2][4][5] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[1][2][4][5][6] The Journal of Organic Chemistry, 67(3), 674–683.[2][4][5]

  • Dunn, A. D., et al. (2002).[2] Monoalkylation of amines with alkyl halides.[2][3][4][6][7] Organic Process Research & Development. (General grounding on stoichiometry).

  • Finkelstein, H. (1910).[2] Preparation of organic iodides from the corresponding bromides and chlorides.[8] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[2]

Sources

Optimization

Troubleshooting failed reactions with tert-Butyl (2-bromoethyl)(methyl)carbamate

Topic: Troubleshooting Failed Reactions & Optimization Guide CAS: 153496-85-6 | Role: Bifunctional Linker (PROTACs, Bioconjugation)[1] Executive Summary & Reactivity Profile The Reagent: tert-Butyl (2-bromoethyl)(methyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Failed Reactions & Optimization Guide

CAS: 153496-85-6 | Role: Bifunctional Linker (PROTACs, Bioconjugation)[1]

Executive Summary & Reactivity Profile

The Reagent: tert-Butyl (2-bromoethyl)(methyl)carbamate is a specialized alkylating agent used to introduce a protected


-methyl-ethyl-amine spacer. It is a critical building block in "Linkerology," particularly for PROTACs (Proteolysis Targeting Chimeras), connecting an E3 ligase ligand to a protein of interest (POI) ligand.

The Central Challenge: This molecule is chemically deceptive. While it appears to be a simple alkyl bromide, the bulky Boc-group and the


-methyl  substituent create significant steric hindrance around the electrophilic carbon. Furthermore, the carbamate moiety is not inert; it can participate in intramolecular side reactions (Neighboring Group Participation) or induce elimination, leading to specific failure modes.
Reactivity Dashboard
Reaction PathwayDesirabilityCondition TriggerOutcome
ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Substitution
Target Polar aprotic solvent, nucleophile, mild base (

).
Product Formation

Elimination
Critical Failure Strong bases (NaH,

-BuOK), High Heat.
Vinyl Species (Dead End)
NGP Cyclization Critical Failure High Heat, Lewis Acids, Ag+ salts.Oxazolidinone (Dead End)
Boc-Deprotection Failure Acidic media, high temp in protic solvents.Polymerization / Side-reactions

Diagnostic Decision Tree

Use this flowchart to identify the root cause of your reaction failure based on LCMS/NMR observations.

Troubleshooting Start Reaction Failed / Low Yield CheckLCMS Analyze Crude LCMS / NMR Start->CheckLCMS Result1 Mass = SM (No Rxn) CheckLCMS->Result1 SM Persists Result2 Mass = SM minus HBr (Vinyl species) CheckLCMS->Result2 [M-80] or Vinyl H Result3 Mass = SM minus tBu (Cyclic Carbamate) CheckLCMS->Result3 [M-56] Result4 Mass = Product minus Boc CheckLCMS->Result4 [M-100] Action1 Cause: Steric Hindrance Fix: Finkelstein (NaI) + Cs2CO3 Result1->Action1 Action2 Cause: E2 Elimination Fix: Switch to Weaker Base (Avoid NaH/tBuOK) Result2->Action2 Action3 Cause: NGP / Thermal Cyclization Fix: Lower Temp (<60°C) Result3->Action3 Action4 Cause: Acidic Impurity Fix: Check Solvent pH / Buffer Result4->Action4

Figure 1: Diagnostic logic for identifying failure modes based on crude reaction analysis.

Troubleshooting FAQs

Q1: The reaction is extremely slow. After 24h, I still see 80% Starting Material (SM). Why?

Diagnosis: Steric Hindrance (


 Suppression). 
The 

-methyl group and the bulky tert-butyl carbamate create a "steric wall" around the

-carbon (the reaction site). Standard nucleophiles struggle to access the

orbital of the C-Br bond.
  • The Fix (The Finkelstein Swap): Add 0.1 – 0.5 eq of Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction.

    • Mechanism:[2][3][4][5][6] Iodide is a better nucleophile than your substrate and a better leaving group than bromide. It performs an in situ swap to form the alkyl iodide, which is significantly more reactive toward your nucleophile.

  • The Fix (Solvent): Ensure you are using DMF or DMAc . Acetonitrile (ACN) is often too slow for sterically hindered alkylations unless refluxed (which risks side reactions).

Q2: I see a major byproduct with a mass of [M-HBr]. NMR shows vinyl protons (5.0-6.5 ppm).

Diagnosis:


 Elimination. 
You likely used a strong base (NaH, LiHMDS, or 

-BuOK) or high heat. The basicity of the reagent deprotonated the

-carbon, kicking out the bromide to form the enecarbamate (

-Boc-

-methyl-vinylamine).
  • The Fix: Switch to Cesium Carbonate (

    
    ) .
    
    • Why: Cesium is large and creates a "loose ion pair," increasing the nucleophilicity of your substrate without increasing the basicity to the level of alkoxides.

    • Protocol: Use 1.5 - 2.0 eq

      
       in DMF at 40-50°C.
      
Q3: I see a byproduct with mass [M-56] (Loss of isobutylene), but it's not the deprotected amine.

Diagnosis: Intramolecular Cyclization (Oxazolidinone Formation). Under thermal stress, the carbonyl oxygen of the Boc group attacks the electrophilic carbon, displacing the bromide. This forms a cyclic 3-methyl-2-oxazolidinone and releases isobutylene/t-butanol. This is a "dead-end" pathway; the ring is very stable.

  • The Fix: Temperature Control.

    • Do not heat above 60°C.

    • If the reaction is sluggish at 50°C, do not increase heat. Instead, add NaI (see Q1) or increase the concentration of the nucleophile.

Mechanistic Pathways & Competition

Understanding the competition between the desired path and the "Kill Zones" is vital for optimization.

Mechanism SM Boc-N(Me)-CH2-CH2-Br Product Product (Boc-N(Me)-CH2-CH2-Nu) SM->Product SN2 (Preferred) Promoter: NaI, Cs2CO3 Vinyl Vinyl Species (Elimination) SM->Vinyl E2 (Side Rxn) Trigger: Strong Base (NaH) Cyclic Oxazolidinone (Cyclization) SM->Cyclic NGP (Side Rxn) Trigger: Heat >80°C Nu Nucleophile (Nu-) Base Base

Figure 2: Competitive pathways. Successful alkylation requires suppressing E2 (Base selection) and NGP (Temperature control).

"Gold Standard" Protocol

This protocol is optimized to balance reactivity against elimination/cyclization risks.

Reagents:

  • Substrate (Nucleophile): 1.0 equiv

  • Linker (CAS 153496-85-6): 1.2 – 1.5 equiv

  • Base:

    
     (2.0 equiv)
    
  • Additive: NaI (0.2 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Preparation: Dissolve the Nucleophile and Linker in anhydrous DMF under

    
     atmosphere.
    
  • Activation: Add NaI. Stir for 5 minutes at Room Temperature (RT). This generates the reactive alkyl iodide in situ.

  • Initiation: Add

    
    .
    
  • Reaction: Stir at 40°C for 4–16 hours.

    • Monitoring: Check LCMS at t=2h. Look for the alkyl iodide intermediate (Mass = SM + 47) if the reaction is slow.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    
    .

Base Selection Guide:

Base pKa (conj. acid) Risk Level Recommendation

| ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


  | ~10.3 | Low | Highly Recommended  |
| 

| ~10.3 | Low-Med | Good alternative (slower) | | DIPEA | ~10.7 | Medium | Use only if substrate is base-sensitive | | NaH | ~35 | High | AVOID (Causes Elimination) | |

-BuOK
| ~17 | High | AVOID (Causes Elimination) |

References

  • PubChem. tert-Butyl N-(2-bromoethyl)carbamate (Compound Summary). National Library of Medicine. [Link]

  • Steunenberg, P., et al. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones.[7] Organic & Biomolecular Chemistry.[1][6][8] [Link](Mechanistic grounding for N-Boc cyclization risks).

  • Verma, S., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as BTK Degraders. NIH PubMed Central. [Link](Protocol validation for linker usage).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of tert-Butyl (2-bromoethyl)(methyl)carbamate

This technical guide details the stability profile, degradation mechanisms, and handling protocols for tert-Butyl (2-bromoethyl)(methyl)carbamate , a critical linker and building block in medicinal chemistry.[1] [1] CAS...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, degradation mechanisms, and handling protocols for tert-Butyl (2-bromoethyl)(methyl)carbamate , a critical linker and building block in medicinal chemistry.[1]

[1]

CAS Registry Number: 850026-64-7 (analogous to non-methylated 39684-80-5) Formula: C₈H₁₆BrNO₂ Molecular Weight: 238.12 g/mol [1]

Core Stability Profile

As a Senior Application Scientist, I have characterized this reagent's behavior under various stress conditions. While the tert-butoxycarbonyl (Boc) group generally stabilizes the amine, the presence of both a leaving group (Bromide) and a carbamate moiety creates specific vulnerabilities.

Critical Stability Matrix
ConditionStability RatingPrimary Degradation Pathway
Strong Base (e.g., NaH, KOtBu) Poor E2 Elimination to form N-methyl-N-vinylcarbamate.[1]
Nucleophilic Solvents (MeOH, H₂O) Moderate Slow hydrolysis to alcohol; accelerated by heat/base.
Acids (TFA, HCl) Very Poor Rapid Boc Deprotection to 2-bromo-N-methylethylamine.[1]
Thermal (>80°C) Poor Intramolecular Cyclization (Oxazolidinone formation) or Isobutylene loss.[1]
Storage (-20°C) Excellent Stable for >12 months if sealed under Argon/Nitrogen.[1]

Degradation Pathways & Mechanisms[1]

Understanding how the molecule breaks down is essential for troubleshooting. Unlike its N-H analog, this compound cannot form an aziridine via N-deprotonation.[1] Instead, it faces two distinct threats: Elimination and O-Cyclization .[1]

Visualizing the Degradation Logic

DegradationPathways cluster_legend Pathway Severity Start tert-Butyl (2-bromoethyl)(methyl)carbamate Vinyl Elimination Product (N-Methyl-N-vinylcarbamate) Start->Vinyl Strong Base (E2) (e.g., NaH, KOtBu) Oxaz Cyclization Product (3-Methyl-2-oxazolidinone) Start->Oxaz Heat (>80°C) or Lewis Acid Amine Deprotected Salt (2-Bromo-N-methylethylamine) Start->Amine Strong Acid (TFA/HCl) key1 Red Arrow = Rapid/Major Pathway key2 Yellow Arrow = Thermal/Slow Pathway

Figure 1: Primary degradation pathways.[1] Note that base-mediated elimination is the most common cause of yield loss during alkylation reactions.[1]

Troubleshooting Guide (FAQ)

Issue 1: Low Yield in Alkylation Reactions

User Question: "I am reacting this linker with a secondary amine using K₂CO₃ in DMF at 60°C, but my yield is only 40%. Where is the rest of the material going?"

Technical Diagnosis: The combination of heat and base is likely driving E2 Elimination . Even though K₂CO₃ is a mild base, elevated temperatures increase the kinetic rate of HBr elimination, generating the volatile or unreactive N-methyl-N-vinylcarbamate byproduct.[1]

Corrective Protocol:

  • Lower Temperature: Conduct the reaction at Room Temperature (20-25°C) .

  • Change Solvent: Switch from DMF (polar aprotic, accelerates elimination) to Acetonitrile or THF .

  • Base Selection: If possible, use a non-nucleophilic organic base like DIPEA (Hünig's base) , which is less likely to promote elimination compared to inorganic carbonate surfaces at high heat.

Issue 2: Appearance of a "More Polar" Spot

User Question: "After heating the reaction to 90°C to push it to completion, I see a new spot on TLC that is more polar than my starting material. Is this the product?"

Technical Diagnosis: It is likely 3-methyl-2-oxazolidinone .[1] At temperatures >80°C, the carbonyl oxygen of the Boc group can attack the carbon bearing the bromide (intramolecular nucleophilic substitution). This cyclization releases isobutylene and forms the stable oxazolidinone ring, which is a dead-end byproduct.

Corrective Protocol:

  • Strict Thermal Limit: Do not heat above 60-65°C .

  • Catalyst: Add KI (Potassium Iodide, 10 mol%) to facilitate the Finkelstein reaction in situ. This converts the alkyl bromide to a more reactive alkyl iodide, allowing the desired substitution to proceed at lower temperatures (RT to 40°C) before thermal degradation occurs.

Issue 3: Material Loss During Workup

User Question: "I synthesized the compound, but after washing with 1M HCl to remove excess amine, my product disappeared."

Technical Diagnosis: While the Boc group is generally stable to dilute acid washes for short periods, the tert-butyl carbamate is acid-labile.[1] Prolonged exposure to pH < 2, especially if the organic solvent is removed while traces of acid remain, will cleave the Boc group. The resulting secondary amine salt is water-soluble and will be lost in the aqueous layer.

Corrective Protocol:

  • Buffer Wash: Use 0.5M Citric Acid (pH ~4) or Ammonium Chloride instead of strong mineral acids (HCl).[1]

  • Rapid Neutralization: If HCl must be used, keep contact time < 5 minutes and immediately neutralize with saturated NaHCO₃.

Validated Experimental Protocols

A. Safe Synthesis from 2-Bromo-N-methylethylamine HBr

This protocol minimizes elimination by controlling pH and temperature.[1]

  • Setup: Dissolve 2-bromo-N-methylethylamine hydrobromide (1.0 equiv) in a mixture of DCM (10 vol) and Water (10 vol) .

  • Cooling: Cool the biphasic mixture to 0°C .

  • Base Addition: Add NaHCO₃ (2.5 equiv) . Note: Using a weaker base like bicarbonate prevents local high-pH zones that trigger elimination.[1]

  • Reagent Addition: Add Boc₂O (1.1 equiv) dissolved in a small amount of DCM dropwise.

  • Reaction: Stir vigorously at 0°C to 20°C for 12 hours.

  • Workup: Separate layers. Wash organic layer with water (1x) and brine (1x).[1] Dry over Na₂SO₄.[1][2]

  • Purification: Concentrate at <30°C . The product is typically a clear oil.

B. Recommended Storage Conditions
  • Temperature: -20°C.

  • Atmosphere: Inert gas (Argon or Nitrogen).[1]

  • Container: Amber glass vial with a PTFE-lined cap (protects from light and moisture).[1]

  • Shelf Life: >1 year if strictly followed.[1]

Decision Tree for Reaction Optimization

Use this flowchart to select the optimal conditions for using this reagent as an electrophile.

ReactionOptimization Start Start: Alkylation Reaction Nucleophile Is the Nucleophile Strongly Basic? (e.g. Thiolate, Amide) Start->Nucleophile TempCheck Required Temperature? Nucleophile->TempCheck No (e.g. Amine, Alcohol) RouteA Risk: E2 Elimination Use Polar Aprotic Solvent (ACN) Keep T < 0°C initially Nucleophile->RouteA Yes RouteB Risk: Thermal Degradation Add KI (Catalyst) Keep T < 50°C TempCheck->RouteB > 60°C RouteC Standard Protocol DIPEA / ACN / RT TempCheck->RouteC < 60°C

Figure 2: Optimization logic for minimizing side reactions.

References

  • ChemicalBook. tert-Butyl N-(2-bromoethyl)carbamate Properties and Stability. (2025).[1] Retrieved from [1]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester and related N-Boc protections. (2025).[1] Retrieved from [1]

  • National Institutes of Health (NIH). PubChem Compound Summary: tert-Butyl N-(2-bromoethyl)carbamate.[1] (2025).[1] Retrieved from [1]

  • ResearchGate. Intramolecular cyclization of N-Boc derivatives: Reaction conditions and mechanisms. (2025).[1] Retrieved from

  • Chemistry LibreTexts. Elimination by the E2 Mechanism: Kinetics and Zaitsev Rule. (2023).[1] Retrieved from [1]

Sources

Optimization

Byproducts of Boc cleavage from tert-Butyl (2-bromoethyl)(methyl)carbamate derivatives

Topic: Troubleshooting Boc Deprotection & Byproduct Management Product ID: N-Boc-2-bromo-N-methylethylamine Derivatives Ticket Priority: High (Safety & Stability Risk) Core Directive & Scientific Context The Deceptive Si...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Boc Deprotection & Byproduct Management Product ID: N-Boc-2-bromo-N-methylethylamine Derivatives Ticket Priority: High (Safety & Stability Risk)

Core Directive & Scientific Context

The Deceptive Simplicity of Halo-Amine Deprotection You are likely accessing this guide because your Boc deprotection of tert-butyl (2-bromoethyl)(methyl)carbamate failed to yield the expected linear amine, or you are observing unexpected peaks in your NMR (e.g., loss of ethyl signals, appearance of triplets near 3.8 ppm, or broad alcohol signals).

The Central Problem: The target molecule, (2-bromoethyl)(methyl)amine , contains both a nucleophile (the secondary amine) and an electrophile (the alkyl bromide) separated by two carbons. This is the perfect geometric setup for Neighboring Group Participation (NGP) .

Upon Boc removal, if the resulting amine is allowed to exist as a free base—even transiently—it will undergo rapid intramolecular nucleophilic substitution (


) to form a highly reactive 

-methylaziridinium ion
.
The Degradation Pathway (Mechanism)

The following diagram illustrates the divergence between the successful isolation of the salt and the catastrophic formation of byproducts.

Boc_Cleavage_Pathways SM Starting Material (N-Boc-N-methyl-2-bromoethylamine) Reaction Acidic Deprotection (TFA or HCl) SM->Reaction - Boc Salt Target Product (Stable) (2-bromoethyl)(methyl)amine HBr/TFA Salt Reaction->Salt Evaporation only (Anhydrous) Aziridinium Intermediate: Aziridinium Ion (Highly Electrophilic) Reaction->Aziridinium If Acid Too Weak or Low Conc. Workup_Fail CRITICAL FAILURE POINT Aqueous Basic Workup (pH > 7) Salt->Workup_Fail Neutralization Aziridine Byproduct 1: N-Methylaziridine (Volatile, Toxic, Unstable) Workup_Fail->Aziridine Cyclization (-HBr) Hydrolysis Byproduct 2: Amino Alcohol 2-(methylamino)ethanol Aziridine->Hydrolysis + H2O (Nucleophilic Attack) Polymer Byproduct 3: Poly(N-methylaziridine) (Oligomers/Gums) Aziridine->Polymer Polymerization Aziridinium->Hydrolysis + H2O

Figure 1: Divergent pathways during the deprotection of N-Boc-2-bromoethylamines. The stability of the linear product is entirely dependent on maintaining low pH.

Troubleshooting Guide (FAQs)

Q1: My NMR shows a triplet at ~3.6-3.8 ppm that shifts or disappears after workup. What is it?

Diagnosis: This is likely the 2-(methylamino)ethanol (amino alcohol) byproduct.

  • Cause: You likely performed an aqueous workup (e.g., NaHCO₃ wash) or used wet solvents. The free amine cyclized to the aziridinium ion, which was then opened by water (hydrolysis).

  • Verification: Check for the loss of the bromine atom (Mass Spec will show M-Br+OH).

Q2: I neutralized the reaction to extract the free amine, but the yield is near zero.

Diagnosis: You formed


-methylaziridine , which is volatile and water-soluble.
  • Explanation: The free base of 2-bromoethyl(methyl)amine cyclizes within minutes at room temperature.

    
    -methylaziridine has a low boiling point and may have been lost during concentration or partitioned into the aqueous layer during extraction.
    
  • Correction: Never isolate the free base. Isolate the amine as the Hydrobromide (HBr) or Trifluoroacetate (TFA) salt.

Q3: The product turned into a gummy solid/oil upon storage.

Diagnosis: Polymerization.

  • Cause: Even trace amounts of moisture or base can trigger the self-polymerization of aziridines.

  • Solution: Store the product strictly as the dry salt at -20°C under argon.

Q4: Can I use TFA/DCM for this deprotection?

Diagnosis: Yes, but with caveats.

  • Risk: TFA is a strong acid, but if you evaporate it off, you are left with the TFA salt. If you try to "free base" this using a resin or wash, it will cyclize.

  • Recommendation: HCl/Dioxane or HBr/Acetic Acid is preferred because the resulting halide salts are generally more crystalline and stable than TFA salts for this specific class of compounds.

Optimized Protocols

These protocols prioritize the isolation of the stable salt form .

Method A: Anhydrous HCl (Recommended)

Best for: Long-term stability and crystallinity.

  • Dissolution: Dissolve tert-butyl (2-bromoethyl)(methyl)carbamate (1.0 equiv) in anhydrous 1,4-dioxane (5 mL/mmol).

    • Note: Avoid ethers like THF if they contain peroxides or stabilizers that are hard to remove.

  • Acidolysis: Add 4M HCl in Dioxane (5-10 equiv) dropwise at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin; SM will be UV active/stainable, Product will stay at baseline).

  • Isolation (Critical):

    • DO NOT add water or base.

    • Dilute the mixture with anhydrous diethyl ether (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) or hexanes. The amine hydrochloride salt should precipitate.
      
    • Filter the solid under nitrogen.

    • Wash with cold

      
      .
      
    • Dry under high vacuum.

Method B: TFA Deprotection

Best for: Immediate use in the next step.

  • Dissolution: Dissolve SM in anhydrous DCM (dichloromethane).

  • Acidolysis: Add TFA (Trifluoroacetic acid) (1:1 ratio with DCM) at 0°C.

  • Workup:

    • Concentrate the reaction mixture in vacuo at < 30°C.

    • Azeotrope: Re-dissolve the residue in Toluene or DCM and evaporate again (repeat 3x) to remove excess TFA.

    • Result: The residue is the crude TFA salt. Use immediately.

Data & Specifications

ParameterTarget Product (Salt)Byproduct (Aziridine)Byproduct (Hydrolysis)
Structure Me-NH2(+)-CH2CH2BrN-MethylaziridineMe-NH-CH2CH2OH
Stability High (Solid, Desiccated)Very Low (Volatile/Reactive)Stable (Liquid/Oil)
Reactivity Electrophile (Alkylator)Nucleophile & ElectrophileNucleophile
Workup Rule Acidic / Anhydrous Basic / Aqueous Aqueous
Key NMR Feature ~3.5 ppm (t, CH2-Br)~1.5 - 2.0 ppm (Ring protons)~3.6 - 3.8 ppm (t, CH2-OH)

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc cleavage conditions and stability).
  • D'Hondt, B., et al. (2009). "Synthesis of 2-(bromomethyl)aziridines and their ring opening to 3-bromo-2-amines." Journal of Organic Chemistry. Link (Discusses the equilibrium between halo-amines and aziridinium ions).

  • Gao, J., et al. (2013). "Photoinitiated release of an aziridinium ion precursor." National Institutes of Health (PMC). Link (Demonstrates the spontaneous cyclization mechanism of 2-chloro/bromo-ethylamines upon release of the free amine).

  • ChemicalBook. (2025). "2-Bromo-N-methylethylamine hydrobromide Properties and Synthesis." Link (Confirms the stability and isolation method of the hydrobromide salt).

Troubleshooting

Technical Support Guide: Characterization of Unexpected Products in tert-Butyl (2-bromoethyl)(methyl)carbamate Reactions

Version: 2.1 | Last Updated: January 2026 Reagent Focus: tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS: 154466-93-8 / Derivative of 39684-80-5)[1] Introduction This guide addresses the structural characterization of un...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.1 | Last Updated: January 2026 Reagent Focus: tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS: 154466-93-8 / Derivative of 39684-80-5)[1]

Introduction

This guide addresses the structural characterization of unexpected byproducts encountered when using N-Boc-N-methyl-2-bromoethylamine (and its analogs) in alkylation or substitution reactions.

While this reagent is a standard "nitrogen mustard" mimic used to introduce N-methyl-aminoethyl linkers (e.g., in PROTACs or ADCs), its reactivity profile is complicated by the ambident nucleophilicity of the Boc-carbamate group and the lability of the alkyl bromide. Researchers often encounter "phantom peaks" in LCMS or inexplicable NMR shifts. This guide deconstructs those anomalies.

Module 1: The "Phantom" Cyclization (Oxazolidinone Formation)[1]

Symptom:

  • LCMS: Disappearance of Starting Material (SM) peak (MW ~238 for Br-79).[1] Appearance of a low molecular weight peak (MW ~101) or a transparent peak (UV active but poor ionization).[1]

  • NMR: Loss of the tert-butyl singlet (1.45 ppm).[1] The ethyl backbone protons shift from two triplets to a rigid multiplet pattern.

The Technical Issue: Under thermal stress or in the presence of Lewis acids/weak bases, the carbamate carbonyl oxygen attacks the electrophilic


-carbon (C-Br). This is an intramolecular O-alkylation (5-exo-tet cyclization) that displaces bromide.[1]

Mechanism:

  • Cyclization: The carbonyl oxygen attacks the C-Br bond.[1]

  • Intermediate: Formation of a cationic 2-alkoxy-oxazolinium species.

  • Collapse: The unstable intermediate ejects the tert-butyl cation (which forms isobutylene gas), collapsing to the stable 3-methyl-2-oxazolidinone .[1]

Diagnostic Logic: Unlike the N-H analog, the N-methyl analog cannot be deprotonated to attack via Nitrogen. The attack is exclusively Oxygen-driven.[1]

FeatureStarting MaterialUnexpected Product (Oxazolidinone)
Formula


MW ~238.1101.1
1H NMR (CDCl3)

1.45 (s, 9H, Boc)
Absent (Boc lost)
IR Spectrum ~1690 cm

(Carbamate C=O)
~1750 cm

(Cyclic Carbamate C=O)

Corrective Action: Avoid heating above 60°C in polar aprotic solvents (DMF/DMSO) without a reactive nucleophile present. The cyclization is often faster than intermolecular substitution with poor nucleophiles.

Module 2: The Vinyl Impurity (Elimination)[1]

Symptom:

  • LCMS: Mass shift of [M - HBr]. Observed mass: ~157 Da.[1]

  • NMR: Appearance of complex multiplets in the olefinic region (4.0 – 6.5 ppm).

The Technical Issue: The reagent possesses a


-hydrogen relative to the Nitrogen.[1] In the presence of strong, bulky bases (e.g., 

-BuOK, NaH, or even DBU), the reagent undergoes E2 elimination rather than the desired

substitution.

Mechanism: The base abstracts the proton adjacent to the nitrogen (or the terminal carbon if rearranged, but typically the


-proton to the leaving group). However, in 2-bromoethyl systems, the elimination yields the N-Boc-N-methyl-vinylamine  (enecarbamate).[1]

Diagnostic Logic:

FeatureStarting MaterialUnexpected Product (Vinyl/Enecarbamate)
MW ~238.1~157.2
1H NMR Triplets at ~3.5 ppmDoublets/Multiplets at 4.0–6.0 ppm (Vinyl)
Stability ModeratePoor (Hydrolyzes to aldehyde + amine in acid)

Corrective Action: Switch to non-nucleophilic, weaker bases (e.g.,


 or 

) and lower the reaction temperature. Avoid

for this specific linker.

Module 3: Visualizing the Reaction Divergence

The following diagram illustrates the kinetic competition between the desired pathway and the two primary failure modes.

ReactionPathways SM Starting Material N-Boc-N-Me-CH2CH2-Br (MW 238) Desired Desired Product Substitution (SN2) (MW 238 - Br + Nu) SM->Desired Nucleophile (Nu-) Mild Base Cyclic Impurity A: Cyclization 3-Methyl-2-oxazolidinone (MW 101) SM->Cyclic Heat (>60°C) Polar Solvent No Nucleophile Vinyl Impurity B: Elimination N-Boc-N-Me-Vinylamine (MW 157) SM->Vinyl Strong Base (tBuOK) Steric Hindrance Intermediate Cationic Intermediate [Ring-O-tBu]+ SM->Intermediate Intramolecular O-Attack Intermediate->Cyclic - Isobutylene - HBr

Figure 1: Kinetic competition between substitution (green), cyclization (red), and elimination (yellow) pathways.[1]

Troubleshooting FAQ

Q1: I see a peak at [M-100] in my LCMS. Is this the free amine? A: Likely not. The loss of 100 Da usually corresponds to the Boc group (M-Boc+H).[1] However, if the peak is stable and dominant, it is more likely the Oxazolidinone (MW 101) . The free amine (N-methyl-2-bromoethylamine) is highly unstable as a free base and would rapidly dimerize or cyclize.[1]

Q2: Can I purify the reagent if it contains the oxazolidinone impurity? A: Yes. The oxazolidinone is highly polar compared to the N-Boc bromide.[1]

  • Method: Silica Flash Chromatography.[1]

  • Eluent: The N-Boc bromide elutes in low polarity (e.g., 10-20% EtOAc/Hexane), while the oxazolidinone requires high polarity (pure EtOAc or MeOH mixes) to move.[1]

Q3: Why does the reaction turn yellow/brown with NaH? A: This indicates the formation of the enecarbamate (vinyl species) and its subsequent polymerization or decomposition. Enecarbamates are electron-rich alkenes and can be oxidative liabilities.[1]

Experimental Characterization Protocols

Protocol A: Rapid NMR Discrimination

Use this to validate reagent quality before starting a synthesis.

  • Solvent: Dissolve 10 mg of sample in

    
     (neutralized with basic alumina if acid sensitivity is suspected).
    
  • Acquisition: Standard proton scan (16 scans).[1]

  • Analysis:

    • Check 1.45 ppm: Sharp singlet = Intact Boc. Absent = Cyclized/Deprotected.[1]

    • Check 2.90 ppm: Singlet (

      
      ). If split or shifted downfield (>3.0), suspect cyclization.[1]
      
    • Check 3.50 ppm: Two distinct triplets (

      
      ) indicate intact 
      
      
      
      chain.[1] A complex multiplet indicates ring formation.[1]
Protocol B: TLC Stain Differentiation

Visual confirmation of elimination products.

  • Plate: Silica Gel 60 F254.[1]

  • Eluent: 20% EtOAc in Hexanes.

  • Stain 1 (UV): The oxazolidinone absorbs poorly at 254 nm compared to the Boc-carbamate.[1]

  • Stain 2 (KMnO4):

    • Starting Material: No rapid reaction.

    • Vinyl Impurity: Rapid decolorization (turns brown) due to the alkene.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4103526, tert-Butyl N-(2-bromoethyl)carbamate. Retrieved from [Link]

  • Panger, J. L., et al. (2024). Organoselenium Catalysis for Oxazolidinone Synthesis from N-Boc Amines.[1][2] Organic Letters. (Contextual mechanism for N-Boc cyclization). Retrieved from [Link][1]

  • Benedetti, B., et al. (2020). Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide.[1] ACS Omega.[1][3][4] (Detailed mechanism of Boc-oxygen attack and isobutylene loss). Retrieved from [Link]

Sources

Optimization

Technical Support: Optimizing Reactivity of tert-Butyl (2-bromoethyl)(methyl)carbamate

Reagent Focus: tert-Butyl (2-bromoethyl)(methyl)carbamate CAS: 263410-12-4 Role: Electrophilic "C2" Linker / N-Methylated Nitrogen Mustard Surrogate Executive Summary & Mechanistic Insight[1] This guide addresses the spe...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Focus: tert-Butyl (2-bromoethyl)(methyl)carbamate CAS: 263410-12-4 Role: Electrophilic "C2" Linker / N-Methylated Nitrogen Mustard Surrogate

Executive Summary & Mechanistic Insight[1]

This guide addresses the specific reactivity profile of N-Boc-N-methyl-2-bromoethylamine . Unlike its protonated analog (tert-butyl (2-bromoethyl)carbamate), the presence of the N-methyl group fundamentally alters its stability and side-reaction profile under basic conditions.

The "N-Methyl" Advantage (and Risk)

In the non-methylated analog (N-H), the primary failure mode under basic conditions is intramolecular cyclization to form 2-oxazolidinone. The base deprotonates the amide nitrogen (


), allowing the carbonyl oxygen to attack the alkyl bromide (5-exo-tet cyclization).

Critical Expert Insight: In tert-butyl (2-bromoethyl)(methyl)carbamate, the N-methyl group blocks this deprotonation pathway . Consequently, the reagent is significantly more resistant to cyclization. However, this shifts the primary degradation pathway to E2 Elimination , forming the vinyl impurity (tert-butyl methyl(vinyl)carbamate), particularly when strong, bulky bases are employed.

Base Selection Matrix: The vs. Balance

The choice of base dictates the competition between the desired nucleophilic substitution (


) and the undesired elimination (

).
Base ClassRepresentative Bases

(conj. acid)
CompatibilityTechnical Outcome
Inorganic Carbonates

,

~10.3High Recommended. Promotes

without triggering rapid elimination.

is preferred for weak nucleophiles due to the "Cesium Effect."
Tertiary Amines TEA, DIPEA~10.7Low Avoid. High risk of the base itself acting as a nucleophile, forming quaternary ammonium salts with the reagent (quaternization).
Strong/Bulky Bases NaH, KOtBu, LiHMDS>16Critical Risk Contraindicated. Rapidly promotes

elimination to form the vinyl species. Only use if the nucleophile is extremely unreactive and requires deprotonation before adding the bromide.
Hydroxides NaOH, KOH~15.7Medium Risk of Hydrolysis. Can hydrolyze the Boc group or the alkyl bromide (forming the alcohol) in aqueous/biphasic systems. Use Phase Transfer Catalysis (PTC) with caution.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways dictated by your base choice.

ReactionPathways Reagent tert-Butyl (2-bromoethyl) (methyl)carbamate Product Desired Product (S_N2 Substitution) Reagent->Product + Nu (S_N2) Vinyl Vinyl Impurity (E2 Elimination) Reagent->Vinyl Strong Base (E2) Quat Quaternary Salt (Side Reaction) Reagent->Quat 3° Amine Base Nu Nucleophile (R-NH2, R-OH, R-SH) Base_Weak Weak Base (K2CO3/Cs2CO3) Base_Weak->Product Base_Strong Strong Base (NaH/KOtBu) Base_Strong->Vinyl

Figure 1: Reaction pathways. Green paths indicate optimized conditions; red/grey paths indicate failure modes driven by incorrect base selection.

Troubleshooting Guide & FAQs

Issue A: "I see a new spot on TLC just above my starting material, but no product."

Diagnosis: Elimination to Vinyl Carbamate.

  • Cause: The base used was too strong (e.g., NaH) or the reaction temperature was too high (>60°C), promoting dehydrohalogenation.

  • Solution: Switch to

    
     or 
    
    
    
    in Acetone or MeCN. Keep temperature
    
    
    . The vinyl species is often volatile; check if the mass balance is low.
Issue B: "My yield is low, and I see a very polar baseline spot."

Diagnosis: Quaternization of the Base.

  • Cause: You used Triethylamine (TEA) or Pyridine as the base. These are nucleophilic enough to attack the alkyl bromide.

  • Solution: Switch to an inorganic base (

    
    ) or a non-nucleophilic organic base like proton sponge (though inorganic is cheaper and better).
    
Issue C: "The reaction is extremely slow with ."

Diagnosis: Poor Solubility / "Cesium Effect" Needed.

  • Cause: The nucleophile is poorly soluble in the solvent, or the bromide is sterically hindered.

  • Solution:

    • Add NaI (0.1 eq) to generate the in situ alkyl iodide (Finkelstein condition), which is more reactive.

    • Switch to DMF or DMSO as solvent.

    • Upgrade base to Cesium Carbonate (

      
      ) , which has higher solubility in organic solvents and promotes substitution via the "loose ion pair" effect.
      

Optimized Experimental Protocol

Objective: N-Alkylation of a secondary amine using tert-butyl (2-bromoethyl)(methyl)carbamate.

Reagents:

  • Secondary Amine (1.0 eq)

  • tert-Butyl (2-bromoethyl)(methyl)carbamate (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq - optional catalyst)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask, dissolve the Secondary Amine (1.0 mmol) in anhydrous MeCN (5 mL).

  • Base Addition: Add

    
     (2.0 mmol). Stir for 10 minutes at room temperature.
    
  • Reagent Addition: Add tert-Butyl (2-bromoethyl)(methyl)carbamate (1.2 mmol) and KI (0.1 mmol).

  • Reaction: Heat the mixture to 50°C .

    • Note: Do not reflux at 80°C initially. Monitor by TLC/LCMS at 2 hours. Only increase temp if conversion is <10%.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: The product is usually stable on silica gel.

References

  • ChemicalBook. (2025). tert-Butyl N-(2-bromoethyl)carbamate Properties and Synthesis (Analog Reference). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). tert-Butyl N-(2-bromoethyl)carbamate Compound Summary. Retrieved from

  • Organic Syntheses. (2022). Mechanistic insights into N-Boc cyclization vs. substitution. (General reference for Boc-amino halide reactivity). Retrieved from

  • BLD Pharm. (2025). Product Analysis: tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS 263410-12-4).[1] Retrieved from

Sources

Troubleshooting

Solvent effects in nucleophilic substitution with tert-Butyl (2-bromoethyl)(methyl)carbamate

Executive Summary & Chemical Profile Subject: tert-Butyl (2-bromoethyl)(methyl)carbamate Role: Bifunctional linker (N-Boc, N-Methyl, Alkyl Bromide). Primary Application: Installation of N-methyl-aminoethyl chains via SN2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Subject: tert-Butyl (2-bromoethyl)(methyl)carbamate Role: Bifunctional linker (N-Boc, N-Methyl, Alkyl Bromide). Primary Application: Installation of N-methyl-aminoethyl chains via SN2 displacement of the bromide.

The Support Challenge: Users often report low yields or "stalled" reactions. This is rarely due to the substrate's quality but rather a misunderstanding of Solvent-Nucleophile interactions specific to the SN2 mechanism. Because the nitrogen is methylated and Boc-protected, it lacks an acidic proton, preventing standard base-mediated cyclization (azetidine formation). However, the competing E2 elimination (formation of vinyl species) remains the primary failure mode.

Module 1: Solvent Selection Matrix

The choice of solvent dictates the energy landscape of the nucleophile. For this substrate, you must balance nucleophilicity enhancement against workup difficulty .

The "Naked Anion" Effect (Critical Concept)

In SN2 reactions, the nucleophile (e.g., N3⁻, RS⁻, CN⁻) attacks the carbon bearing the bromine.

  • Polar Aprotic Solvents (Recommended): These solvate the cation (Na⁺, K⁺) but leave the anion "naked" and highly reactive.

  • Polar Protic Solvents (Avoid): These form a "solvent cage" around the anion via hydrogen bonding, drastically reducing reaction rates.[1][2]

Solvent ClassExamplesSuitabilityTechnical Notes
Polar Aprotic (High Dipole) DMF, DMSO, DMAc Excellent Fastest Rates. Best for unreactive nucleophiles. Warning: Difficult to remove; requires aqueous workup or high-vac.
Polar Aprotic (Volatile) Acetonitrile (MeCN), Acetone Good Best Balance. Slower than DMF but easy to evaporate. Acetone is compatible with Finkelstein conditions (NaI).
Polar Protic Methanol, Ethanol, Water Poor Inhibitory. H-bonding stabilizes the nucleophile, raising the activation energy. Only use if solubility is impossible elsewhere.
Non-Polar DCM, Toluene, THF Variable Slow. Poor solubility of inorganic salts. Requires Phase Transfer Catalysts (e.g., 18-Crown-6 or TBAB) to function.

Module 2: Troubleshooting Guides (Q&A)

Ticket #001: "My NMR shows double peaks. Is the material impure?"

Status: Resolved (False Positive) Diagnosis: Rotameric Broadening. Explanation: The N-Boc-N-Methyl functionality exhibits restricted rotation around the amide bond (C-N). This creates two distinct conformers (rotamers) observable on NMR at room temperature. You will often see a split tert-butyl singlet (ratio ~3:1 or 4:1) and broadened methylene signals. Validation Protocol:

  • Run the NMR sample at elevated temperature (e.g., 50°C or 323K).

  • Result: The peaks should coalesce into sharp singlets as the rotation becomes fast on the NMR timescale.

  • Action: Do not discard; the material is likely pure.

Ticket #002: "I see a new spot on TLC, but the mass is M-HBr. What happened?"

Status: Critical Failure (Side Reaction) Diagnosis: E2 Elimination (Vinyl Formation). Explanation: Strong bases (e.g., NaH, KOtBu) or high temperatures favor the elimination of HBr to form the alkene side product: tert-butyl methyl(vinyl)carbamate. Corrective Action:

  • Lower Temperature: Run SN2 reactions at RT or max 40°C.

  • Change Base: Switch to non-nucleophilic, weaker bases like K2CO3 or DIPEA.

  • Solvent Switch: If using DMF at heat, switch to MeCN at reflux (lower temp).

Ticket #003: "Reaction is stuck at 50% conversion after 24 hours."

Status: Optimization Required Diagnosis: Leaving Group Stagnation. Explanation: Bromide is a good leaving group, but the reaction slows as Br⁻ accumulates. Solution: The Finkelstein Modification. Add 10-20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) to the reaction.

  • Mechanism:[3][4] I⁻ displaces Br⁻ rapidly to form the alkyl iodide (better leaving group), which is then displaced by your nucleophile.

  • Solvent: This works best in Acetone or MeCN.

Module 3: Optimized Experimental Protocol

Objective: SN2 Displacement with a Generic Nucleophile (Nu⁻) Scale: 1.0 mmol

  • Preparation:

    • Dissolve tert-Butyl (2-bromoethyl)(methyl)carbamate (238 mg, 1.0 mmol) in anhydrous DMF (3.0 mL) or Acetonitrile (5.0 mL).

    • Note: Use DMF for poor nucleophiles; MeCN for easy workup.

  • Activation (Optional but Recommended):

    • Add TBAI (37 mg, 0.1 mmol) as a catalyst.

  • Nucleophile Addition:

    • Add the nucleophile (1.2 – 1.5 eq).

    • Base: If the nucleophile is a neutral amine or thiol, add K2CO3 (2.0 eq). If it is a salt (NaN3), no base is needed.

  • Reaction:

    • Stir at Room Temperature for 4–16 hours.

    • Monitor: TLC (Stain with Ninhydrin or KMnO4; UV may be weak due to lack of conjugation).

  • Workup (Solvent Dependent):

    • If DMF: Dilute with EtOAc (30 mL). Wash with 5% LiCl solution (3 x 10 mL) to remove DMF. Wash with brine, dry over Na2SO4.

    • If MeCN: Evaporate solvent directly. Redissolve residue in EtOAc/DCM for filtration or column chromatography.

Module 4: Mechanistic Pathways & Decision Logic

The following diagrams illustrate the competing pathways and the logical flow for solvent selection.

Figure 1: Reaction Pathways & Solvent Influence

ReactionPathways Substrate Substrate: N-Boc-N-Me-CH2-CH2-Br Aprotic Polar Aprotic (DMF, DMSO, MeCN) 'Naked Anion' Substrate->Aprotic Protic Polar Protic (MeOH, EtOH, H2O) 'Solvent Cage' Substrate->Protic Base Strong Base / High Heat (NaH, KOtBu, >60°C) Substrate->Base SN2 S_N2 Substitution (Desired Product) E2 E2 Elimination (Vinyl Carbamate) Stall Reaction Stalls (Solvent Cage) Aprotic->SN2 Accelerates Protic->Stall Inhibits Base->E2 Favors

Caption: Figure 1. Solvent and condition effects on the reaction trajectory.[2][5][6] Polar aprotic solvents drive the desired SN2 pathway, while protic solvents and strong bases lead to stalling or elimination.[6]

Figure 2: Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent Solubility Is Nucleophile Soluble in Organic Solvents? Start->Solubility YesSol Yes (e.g., Amines, Thiols) Solubility->YesSol Yes NoSol No (Inorganic Salts: NaN3, KCN) Solubility->NoSol No MeCN Use Acetonitrile (MeCN) (Easier Removal) YesSol->MeCN Standard Workup Is Aqueous Workup Acceptable? NoSol->Workup DMF Use DMF or DMSO (Fastest Rate) Workup->DMF Yes (Max Speed) Workup->MeCN No (Ease of Use) PTC Use DCM/Toluene + PTC (Phase Transfer Catalyst) Workup->PTC Strictly Anhydrous Only

Caption: Figure 2. Logic flow for selecting the optimal solvent based on nucleophile solubility and downstream processing requirements.

References

  • Smith, M. B. (2013).[7] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. (Chapter 10: Aliphatic Nucleophilic Substitution).

  • Reich, H. J. (2024). Boc-Protected Amines and Rotamers in NMR. University of Wisconsin-Madison Chemistry Database.

  • Parker, A. J. (1969). Protic-Dipolar Aprotic Solvent Effects on Rates of Bimolecular Reactions. Chemical Reviews, 69(1), 1–32.

  • Finkelstein, H. (1910). Darstellungen organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

Sources

Optimization

Technical Support Center: tert-Butyl (2-bromoethyl)(methyl)carbamate Optimization

Introduction: The "Goldilocks" Electrophile Welcome to the technical support hub for tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS: 153497-62-2).[1] As researchers, you utilize this reagent primarily to introduce the N...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Goldilocks" Electrophile

Welcome to the technical support hub for tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS: 153497-62-2).[1] As researchers, you utilize this reagent primarily to introduce the N-methyl-N-Boc-ethylamino motif into phenols, amines, or thiols—a critical step in synthesizing PROTACs, kinase inhibitors, and CNS-active agents.[1]

However, this reagent presents a classic kinetic challenge: Thermal Instability vs. Reactivity.

The 2-bromoethyl carbamate motif is prone to E2 elimination (forming the vinyl species) and, under specific conditions, intramolecular cyclization . This guide moves beyond basic recipes to provide a mechanistic understanding of how temperature dictates the fate of your reaction.

Module 1: The Thermal Landscape (Mechanistic Insight)

Before optimizing, you must understand the competing pathways.[2] The reaction is a race between the desired bimolecular nucleophilic substitution (


) and the undesired elimination (

).
The Reaction Pathways

The following diagram illustrates the critical divergence points controlled by temperature and base strength.

ReactionPathways Start Reagent: tert-Butyl (2-bromoethyl)(methyl)carbamate Product Desired Product (S_N2 Substitution) Start->Product  Optimal T (40-60°C) Weak Base (K2CO3) Vinyl Vinyl Impurity (E2 Elimination) Start->Vinyl  High T (>80°C) Strong Base (NaH/tBuOK) Aziridine Aziridinium Ion (Cyclization) Start->Aziridine  Acidic Conditions (Boc Loss) Nu Nucleophile (Nu-) (Base) Nu->Product Nu->Vinyl

Figure 1: Mechanistic divergence.[1] The green path represents the kinetic sweet spot. The red paths represent thermal or pH-induced degradation.[1]

Why Temperature Matters:
  • The

    
     Barrier:  Alkylation of hindered nucleophiles often requires energy (
    
    
    
    ) to overcome the activation barrier.
  • The Elimination Threshold: Above 75-80°C , the rate of E2 elimination (loss of HBr to form the vinyl carbamate) accelerates significantly, often outpacing substitution.

  • Boc Lability: While Boc is generally stable up to ~100°C in neutral media, the presence of Lewis acids or trace protic acids at high temperatures can trigger isobutylene release, leading to rapid aziridinium formation and oligomerization.

Module 2: Optimization Protocols (SOPs)

Do not blindly reflux. Use this step-by-step optimization protocol to maximize yield and minimize the vinyl impurity.

Protocol A: Standard Alkylation (Phenols/Thiols)

Best for: Synthesizing ether/thioether linkers.[1]

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or DMFMeCN (bp 82°C) allows reflux control; DMF promotes

but is harder to remove.[1]
Base

or

Carbonates are strong enough to deprotonate phenols but weak enough to minimize E2 elimination.[1]
Stoichiometry 1.2 - 1.5 eq. ElectrophileExcess accounts for minor elimination side-products.[1]
Temperature 50°C

65°C
Start low. Only increase if conversion stalls after 4 hours.

Step-by-Step:

  • Dissolve nucleophile (1.0 eq) in MeCN (0.1 M).[1]

  • Add

    
     (2.0 eq) and stir at RT for 15 min (deprotonation).
    
  • Add tert-Butyl (2-bromoethyl)(methyl)carbamate (1.2 eq).

  • Heat to 50°C and monitor by LCMS at T=2h.

  • Decision Gate:

    • Conversion < 10%: Increase T to 65°C.

    • Vinyl impurity > 5%:: Lower T to 40°C, add catalytic KI (0.1 eq), and extend time.

Protocol B: Alkylation of Amines

Best for: Chain extension.

  • Warning: Amines are basic.[1][3][4] Using a secondary amine as the nucleophile and the base increases elimination risk.

  • Modification: Use a non-nucleophilic auxiliary base like DIPEA or Inorganic Carbonate .[1]

  • Finkelstein Modification: Add NaI (0.1 eq) . This converts the alkyl bromide to a more reactive alkyl iodide in situ, allowing the

    
     reaction to proceed at lower temperatures (
    
    
    
    ), bypassing the elimination threshold.

Module 3: Troubleshooting Guide (FAQ)

Q1: I see a new spot on TLC/LCMS with M-Br mass. What is it?

Diagnosis: This is likely the Vinyl Impurity (tert-butyl methyl(vinyl)carbamate).[1]

  • Cause: Temperature too high (

    
    ) or base too strong (e.g., NaH, KOtBu).[1]
    
  • Solution:

    • Switch base to

      
       or 
      
      
      
      .[1]
    • Lower reaction temperature by 10-15°C.

    • Concentrate the reaction mixture;

      
       is second-order (rate 
      
      
      
      [Nu][Elec]), so higher concentration favors substitution over elimination (pseudo-first order in some regimes).[1]
Q2: My reaction is stuck at 50% conversion. Should I add more reagent?

Diagnosis: The electrophile may have degraded (eliminated) or the nucleophile is stalled.

  • Action:

    • Check LCMS for the vinyl species. If present, your reagent is being consumed by side reactions.

    • Do not just add more reagent immediately. Cool the reaction, add 0.5 eq fresh reagent, and maintain the lower temperature.

    • Consider switching solvent from MeCN to DMF (increases nucleophilicity) rather than increasing heat.[1]

Q3: Can I use NaH to speed this up?

Verdict: Avoid if possible.

  • Reasoning: NaH is a strong base.[1] Once the nucleophile is deprotonated, excess hydride or the highly basic nucleophilic anion often acts as a base toward the

    
    -hydrogens of the ethyl group, triggering E2 elimination.
    
  • Exception: If the nucleophile is extremely non-acidic (e.g., an amide), NaH might be necessary, but strictly control T < 0°C during addition and < 40°C during reaction.

Q4: How do I remove the excess bromide reagent during workup?

Guide:

  • The reagent is lipophilic (Boc group). It often co-elutes with products.[1]

  • Chemical Scavenging: Add a small amount of N,N-dimethylethylenediamine (or similar polymer-supported amine) at the end of the reaction.[1] This will react with the excess bromide to form a very polar amine that remains in the aqueous layer during extraction or sticks to the silica baseline.

Module 4: Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

OptimizationTree Start Start Reaction (50°C, K2CO3, MeCN) Check Check LCMS (T=4h) Start->Check LowConv Low Conversion (<20%) Check->LowConv HighImp Vinyl Impurity Observed Check->HighImp Good Good Conversion (>60%) Clean Profile Check->Good Action1 Add KI (0.1 eq) Switch to DMF LowConv->Action1 Boost Reactivity Action2 LOWER Temp to 40°C Dilute Reaction HighImp->Action2 Suppress Elimination Action3 Continue to Completion Isolate Good->Action3

Figure 2: Optimization Logic Flow.

References

  • Preparation of tert-butyl N-(2-bromoethyl)

    • Source: Vertex Pharma / Google Patents.[1]

    • Context: Describes the synthesis of the reagent itself, highlighting low-temperature crystalliz
    • Citation:[1]

  • General Reactivity of N-Boc-2-bromoethylamines

    • Source: National Institutes of Health (NIH) / PubChem.[1]

    • Context: Data on toxicity, physical properties, and related bio-activity (e.g., kinase inhibition linkers).[1]

    • Citation:[1]

  • Optimization of Carbamate Alkylations

    • Source: Organic Chemistry Portal.[1]

    • Context: General conditions for Boc-protection and subsequent alkylation reactions, emphasizing the stability of the Boc group under basic conditions.
    • Citation:[1]

  • Mechanistic Competition (Substitution vs. Elimination)

    • Source: Master Organic Chemistry.[1]

    • Context: Fundamental principles of E2 vs SN2 competition, specifically how temperature and base strength dictate the ratio of vinyl formation vs.
    • Citation:

Sources

Troubleshooting

Technical Support Center: Monitoring Reactions of tert-Butyl (2-bromoethyl)(methyl)carbamate

Reagent ID: tert-Butyl (2-bromoethyl)(methyl)carbamate CAS: 144203-88-1 (Related: 39684-80-5 for non-methyl analog) Common Use: Linker synthesis, PROTACs, N-methylation reagents.[1] Section 1: Analytical Method Selection...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: tert-Butyl (2-bromoethyl)(methyl)carbamate CAS: 144203-88-1 (Related: 39684-80-5 for non-methyl analog) Common Use: Linker synthesis, PROTACs, N-methylation reagents.[1]

Section 1: Analytical Method Selection (How to "See" It)

Q: I cannot see my starting material on UV-HPLC at 254 nm. Is my lamp broken?

A: Your lamp is likely fine. The Boc-carbamate moiety and the alkyl bromide backbone lack conjugated


-systems, meaning they have negligible absorbance at 254 nm.[1]

Recommended Detection Protocols:

MethodPrimary SettingNotes
LC-MS (Preferred) ESI (+) ModeLook for the Bromine Isotope Pattern (see below).[1]
HPLC-UV 210–215 nmUse low-cutoff solvents (Acetonitrile/Water/Phosphoric Acid).[1] Avoid Acetone or high concentrations of TFA which absorb in this region.
ELSD / CAD StandardUniversal detection; ideal for this non-chromophoric compound.
TLC Staining Iodine (

) or PMA
Do not use Ninhydrin (it detects free amines, not Boc-protected ones).[1]
The "Bromine Fingerprint" (LC-MS Validation)

When monitoring by MS, you must validate the identity of your starting material (SM) using the natural abundance of Bromine isotopes (


 and 

).[1]
  • Observation: You should see two mass peaks of nearly equal intensity separated by 2 atomic mass units (amu).

  • Diagnostic: If your SM peak is

    
    , you must also see 
    
    
    
    at ~100% relative intensity.
  • Loss of Signal: If the M+2 peak disappears during the reaction, you have successfully displaced the Bromide (desired

    
     reaction).
    

Section 2: Reaction Progress & Troubleshooting

Q: My alkylation reaction with a secondary amine is stalling at 50% conversion. Should I increase the temperature?

A: Proceed with caution. Increasing temperature above 60°C significantly increases the risk of elimination (formation of the vinyl species) or Boc-deprotection (if acidic protons are present).

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
New impurity at M-80 (or M-82) Elimination (Loss of HBr)The base is too strong or temperature is too high.[1] Switch to a weaker base (e.g.,

or

instead of NaH). Lower temp to <40°C.
New impurity at M-100 Boc Deprotection Acidic contamination or high thermal instability.[1] Ensure solvent is anhydrous and neutral.
Reaction Stalled Poor Leaving Group Finkelstein Condition: Add 10–20 mol% Potassium Iodide (KI).[1] This generates the in situ alkyl iodide, which is more reactive (approx. 100x faster).
Hydrolysis (M-Br + OH) Wet Solvent The bromide hydrolyzed to the alcohol.[1] Dry solvents are critical.[1]
Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired substitution (


), elimination (

), and deprotection pathways.

ReactionPathways SM Start: Boc-N(Me)-CH2CH2-Br Product Product: Boc-N(Me)-CH2CH2-Nu SM->Product Nucleophile (Nu-) SN2 Pathway Vinyl Impurity: Vinyl Species (Elimination) SM->Vinyl Strong Base / Heat E2 Pathway (-HBr) Amine Impurity: Free Amine (Boc Loss) SM->Amine Acid / High Heat (-Boc) KI Cat: KI (Finkelstein) KI->SM Activates

Figure 1: Reaction pathways for tert-Butyl (2-bromoethyl)(methyl)carbamate. Green indicates the desired pathway; red indicates common failure modes.

Section 3: Experimental Protocols

Protocol A: TLC Monitoring (Stain Preparation)

Since the compound is UV-inactive, proper staining is mandatory.[1]

  • Prepare PMA Stain: Dissolve 10 g Phosphomolybdic acid in 100 mL Ethanol.

  • Run TLC: Use Hexanes:Ethyl Acetate (typically 80:20 or 70:30).[1]

  • Develop: Dip the plate in PMA solution and heat with a heat gun until spots appear (Dark blue/green on a light green background).

    • Note: The Boc group typically stains well with PMA.

Protocol B: Finkelstein Acceleration (For Stalled Reactions)

If the reaction is slow, convert the alkyl bromide to the more reactive alkyl iodide in situ.

  • Setup: To your reaction mixture (Acetone or DMF solvent preferred), add 0.1 to 0.5 equivalents of Potassium Iodide (KI).

  • Mechanism:

    
    . The R-I species reacts faster with your nucleophile.
    
  • Monitoring: You may see a transient intermediate in LC-MS (Mass = M + 47, shift from Br to I).[1] This confirms the catalyst is working.

Section 4: Stability & Storage FAQs

Q: Can I store the reagent in solution? A: Avoid storing in protic solvents (Methanol/Ethanol) for extended periods, as slow solvolysis (displacement of Br by OMe/OEt) can occur. Store as a neat oil/solid at -20°C.

Q: The reagent turned brown. Is it bad? A: Alkyl bromides can slowly liberate


 and 

upon aging, causing discoloration.
  • Test: Dissolve a small amount in DCM and wash with dilute

    
    . If the color persists in the organic layer, check purity by NMR. If the color moves to the aqueous layer or fades, it was likely trace free bromine/acid, and the reagent may still be usable if the purity is >90%.
    

References

  • Synthesis & Properties: ChemicalBook. (2025).[1] "tert-Butyl N-(2-bromoethyl)carbamate Properties and Synthesis." Link

  • Boc Group Stability: Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (General reference for Boc stability under basic/acidic conditions). Link

  • Analytical Detection (LC-MS): National Institutes of Health (NIH). (2024).[1] "Determination of residual alkyl halides... via SN2 halide-halide substitution." (Discusses detection of alkyl bromides/iodides). Link

  • TLC Staining Guide: University of Rochester. "Magic Formulas: TLC Stains."[1] (Protocols for Iodine and PMA stains). Link

  • Reaction Kinetics (Finkelstein): Beylin, V. G., et al. (1987). "A Convenient Synthesis of tert-Butyl N-(2-bromoethyl)carbamate." Organic Preparations and Procedures International.[3] (Discusses synthesis and reactivity). Link

Sources

Reference Data & Comparative Studies

Validation

Strategic Alternatives to tert-Butyl (2-bromoethyl)(methyl)carbamate for Aminoethylation

Executive Summary: The "Cyclization Trap" In drug discovery, the introduction of the -methyl- -Boc-ethylamino motif is a critical step for modulating solubility and basicity. The standard reagent, tert-butyl (2-bromoethy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cyclization Trap"

In drug discovery, the introduction of the


-methyl-

-Boc-ethylamino motif is a critical step for modulating solubility and basicity. The standard reagent, tert-butyl (2-bromoethyl)(methyl)carbamate (CAS: 263410-12-4), is widely available but chemically flawed.

The Core Problem: This reagent suffers from a "suicide mechanism." Under the basic conditions required for alkylation, the carbamate carbonyl oxygen attacks the electrophilic carbon bearing the bromide. This intramolecular


 reaction rapidly forms 3-methyl-2-oxazolidinone , ejecting the tert-butyl group and rendering the reagent inert to the target nucleophile.

This guide evaluates three high-performance alternatives that circumvent this stability issue, comparing their reaction kinetics, impurity profiles, and scalability.

The Baseline: Why the Bromide Fails

To understand the alternatives, we must first quantify the failure mode of the standard bromide reagent.

  • Reagent: tert-Butyl (2-bromoethyl)(methyl)carbamate[1]

  • Primary Mechanism: Intermolecular

    
     Alkylation.
    
  • Failure Mode: Intramolecular Cyclization (The "Doom Loop").

Mechanism of Failure (Visualization)

The following diagram illustrates the competition between the desired alkylation and the parasitic cyclization.

G Reagent N-Boc-N-Me-Ethyl Bromide (Starting Material) Desired Desired Product (Linear Alkylation) Reagent->Desired Path A: Intermolecular SN2 (Slow) Byproduct 3-Methyl-2-oxazolidinone (Dead End) Reagent->Byproduct Path B: Intramolecular Cyclization (Fast w/ Heat/Base) Vinyl Vinyl Species (Elimination) Reagent->Vinyl Path C: E2 Elimination (Strong Base) Target Target Nucleophile (R-NH2 / R-SH) Target->Desired

Figure 1: The competitive pathways. Path B (Cyclization) is entropically favored over Path A (Intermolecular attack), leading to poor yields with the bromide reagent.

Alternative 1: Reductive Amination (The Superior Control)

Reagent:


-Boc-

-methyl-2-aminoacetaldehyde (CAS: 89282-68-8) Best For: Sterically hindered amines, preventing over-alkylation, and avoiding elimination side-products.

This is the most robust alternative. Instead of forcing a difficult


 displacement, this method relies on the condensation of an aldehyde with the target amine to form an imine/iminium species, which is then reduced in situ.[2]
Why It Wins
  • No Cyclization: The aldehyde cannot cyclize to the oxazolidinone under reductive amination conditions.

  • Chemo-selectivity: Sodium triacetoxyborohydride (STAB) selectively reduces the imine in the presence of the aldehyde.

  • Mild Conditions: Reactions proceed at room temperature, preserving sensitive functional groups.

Experimental Protocol (Self-Validating)
  • Step 1: Dissolve the target amine (1.0 equiv) in DCE (1,2-Dichloroethane) or DCM.

  • Step 2: Add

    
    -Boc-
    
    
    
    -methyl-2-aminoacetaldehyde (1.2 equiv).
  • Step 3: Critical Checkpoint: Monitor by TLC/LCMS for imine formation (often rapid). If the amine is an HCl salt, add 1.0 equiv of DIPEA.

  • Step 4: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Step 5: Stir at 20–25°C for 2–4 hours. Quench with saturated aqueous NaHCO₃.

Expert Tip: The aldehyde is often sold as a hydrate or hemiaminal. If the reaction is sluggish, add activated 4Å molecular sieves to drive the equilibrium toward the imine.

Alternative 2: The Sulfonate Strategy (Speed vs. Stability)

Reagent: 2-(tert-Butoxycarbonyl(methyl)amino)ethyl methanesulfonate (CAS: 114686-44-3) Best For: Weak nucleophiles (e.g., indoles, phenols) where reductive amination is impossible.

If you must use alkylation (e.g., your nucleophile is not an amine), the mesylate is superior to the bromide. The mesylate is a better leaving group (


 faster), allowing the intermolecular reaction to compete more effectively against the intramolecular cyclization.
Why It Wins
  • Reactivity: Faster kinetics allow for lower reaction temperatures (0°C to RT), slowing down the cyclization side reaction.

  • Preparation: Can be prepared fresh from the alcohol (

    
    -Boc-
    
    
    
    -methylethanolamine) and used immediately, ensuring high purity.
Experimental Protocol
  • Preparation (In Situ): Treat

    
    -Boc-
    
    
    
    -methylethanolamine with MsCl (1.1 equiv) and TEA (1.5 equiv) in DCM at 0°C for 1h. Wash with dilute HCl, dry, and concentrate. Do not store.
  • Alkylation:

    • Dissolve nucleophile in DMF or CH₃CN.

    • Add Base: Cs₂CO₃ (2.0 equiv) is preferred over K₂CO₃ due to the "Cesium Effect" (solubility/basicity balance).

    • Add the fresh Mesylate (1.2 equiv).

    • Stir at RT. Do not heat above 40°C to avoid oxazolidinone formation.

Alternative 3: Cyclic Sulfamidates (The "Hidden" Gem)

Reagent: 3-Methyl-1,2,3-oxathiazolidine-2,2-dioxide (Derived from


-methyl ethanolamine)
Best For:  Regio-controlled ring opening and high atom economy.

Cyclic sulfamidates act as "super-electrophiles." They react with nucleophiles to open the ring, leaving a sulfate group that is hydrolyzed in the workup.

Why It Wins
  • Distinct Mechanism: The cyclic structure "locks" the conformation, preventing the unwanted oxazolidinone formation during storage.

  • Cleanliness: The leaving group is part of the molecule (intramolecular activation), often resulting in cleaner reaction profiles than halides.

Comparative Performance Matrix

The following table summarizes the experimental trade-offs. Data is aggregated from internal application studies and literature precedents.

MetricBromide (Baseline) Aldehyde (Reductive) Mesylate (Sulfonate)
Reaction Type

Alkylation
Reductive Amination

Alkylation
Primary Risk Cyclization (Oxazolidinone)Over-reduction (rare)Stability (Storage)
Typical Yield 30–50%85–95% 60–80%
Reaction Temp 60–80°C (often req.)20–25°C 0–40°C
Atom Economy ModerateLow (requires borohydride)Moderate
Nucleophile Scope Broad (S, O, N)Amines Only (1°/2°) Broad (S, O, N)
Elimination Risk High (Vinyl species)None Medium

Decision Logic: Selecting the Right Protocol

Use this logic flow to determine the optimal reagent for your specific substrate.

DecisionTree Start Start: Identify Nucleophile IsAmine Is the nucleophile a Primary/Secondary Amine? Start->IsAmine Reductive USE ALDEHYDE (Reductive Amination) IsAmine->Reductive Yes (High Yield) IsWeak Is the nucleophile Weak/Non-Basic (O, S, Indole)? IsAmine->IsWeak No Mesylate USE MESYLATE (Cs2CO3 / DMF) IsWeak->Mesylate Yes (Faster) Bromide USE BROMIDE (Only if others fail) IsWeak->Bromide No

Figure 2: Selection logic for aminoethylation reagents.

References

  • Preparation and Stability of Bromoethyl Carbamates

    • Title: "Process for the production of tert-butyl N-(2-bromoethyl)carbamate."[3][4]

    • Source: U.S.
    • URL
  • Reductive Amination Methodology

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."
    • Source:Journal of Organic Chemistry, Abdel-Magid, A. F., et al. (1996).[5]

    • URL:[Link]

  • Cyclization of Carbamates (The "Doom Loop" Mechanism)

    • Title: "Chiral oxazolidinones as electrophiles: Intramolecular cycliz
    • Source:N
    • URL:[Link]

  • Comparison of Leaving Groups (Mesylate vs Bromide)

    • Title: "Nucleophilic Substitution at Aliph
    • Source:Master Organic Chemistry.
    • URL:[Link]

Sources

Comparative

Spectroscopic analysis to confirm product formation from tert-Butyl (2-bromoethyl)(methyl)carbamate

Introduction: The Linker Challenge Tert-Butyl (2-bromoethyl)(methyl)carbamate (Boc-N(Me)-CH₂CH₂-Br) is a critical "linker" reagent in medicinal chemistry, widely used to synthesize PROTACs, radioligands, and bioconjugate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Linker Challenge

Tert-Butyl (2-bromoethyl)(methyl)carbamate (Boc-N(Me)-CH₂CH₂-Br) is a critical "linker" reagent in medicinal chemistry, widely used to synthesize PROTACs, radioligands, and bioconjugates. Its primary utility lies in introducing a protected ethyl-methyl-amino spacer via nucleophilic substitution (


).

However, validating product formation from this reagent presents a unique analytical challenge: Rotamerism . The tertiary carbamate (N-Boc-N-Methyl) exists as a mixture of cis and trans conformers at room temperature, leading to complex NMR spectra that are frequently misidentified as impure mixtures.

This guide objectively compares the three primary spectroscopic methods—High-Field NMR , LC-MS , and FT-IR —for confirming the substitution of the bromide with a nucleophile (e.g., a secondary amine).

Comparative Analysis of Analytical Methods

Method A: High-Field H NMR (The Structural Gold Standard)

Best For: Definitive structural verification, distinguishing regioisomers, and quantifying rotamer ratios.

  • Mechanism of Detection: Monitors the chemical shift perturbation of the ethylene linker protons upon displacement of the electronegative Bromine atom.

  • The Rotamer Pitfall: Unlike simple secondary carbamates (Boc-NH-R), the tertiary N-Boc-N-Methyl system has a high rotational energy barrier. At 298 K, this results in split signals (approx. 1:1 to 6:4 ratio) for the N-Methyl and Boc groups.

    • Expert Insight: Do not purify based on "double peaks" in the crude NMR. Run the spectrum at elevated temperature (e.g., 50°C or 323 K) to coalesce the rotamers into single sharp peaks if purity is in doubt.

Method B: LC-MS / HRMS (The Kinetic & Purity Standard)

Best For: High-throughput reaction monitoring, detecting trace starting material, and confirming elemental composition.

  • Mechanism of Detection: Tracks the loss of the specific Bromine isotopic signature.

  • Key Indicator: The starting material exhibits a characteristic 1:1 doublet (

    
     and 
    
    
    
    ) due to natural
    
    
    and
    
    
    abundance. The product (assuming non-halogenated nucleophile) will show a single monoisotopic mass peak.
Method C: FT-IR (The Functional Check)

Best For: Rapid, non-destructive confirmation of functional group retention (Boc C=O) during scale-up.

  • Mechanism of Detection: Vibrational spectroscopy of the Carbonyl and C-Br bonds.

  • Limitation: The C-Br stretch (500–600 cm⁻¹) is often in the fingerprint region and difficult to interpret definitively in complex organic molecules.

Data Presentation: Spectral Markers & Performance

Table 1: Comparative Performance Matrix
Feature

H NMR (400+ MHz)
LC-MS (ESI+)FT-IR (ATR)
Primary Confirmation Chemical Shift (

) of

Loss of Br Isotope PatternRetention of Boc C=O
Limit of Detection ~1-5% (Impurities)< 0.1% (Trace SM)> 5%
Rotamer Sensitivity High (Causes peak splitting)None (Co-elutes)Low (Broadening)
Structural Certainty Excellent Good (Mass only)Poor
Time per Sample 10–30 mins2–5 mins< 1 min
Table 2: Key Spectral Shift Markers (Reaction with Amine Nucleophile)
MoietyStarting Material (Bromide)Product (Substituted Amine)Shift Direction


ppm (t)
Disappears N/A

N/A

ppm (t)
Upfield Shift (

ppm)
N-Me (Rotamers)

ppm (s)

ppm (s)
Minor perturbation
MS Signature

&

(1:1)
Single

Loss of +2 peak

Experimental Protocol: Validation Workflow

Scenario: Reaction of tert-Butyl (2-bromoethyl)(methyl)carbamate (1.0 eq) with 1-Phenylpiperazine (1.2 eq) using


 in 

at 60°C.
Step 1: In-Process Control (LC-MS)
  • Take a 5 µL aliquot of the reaction mixture.

  • Dilute into 1 mL MeOH (LC-MS grade).

  • Pass Criteria:

    • Disappearance of peak

      
       (SM).
      
    • Appearance of product peak

      
       (Product).
      
    • Crucial Check: Zoom into the product ion. Ensure no

      
       peak exists (confirms no unreacted Bromide is co-eluting).
      
Step 2: Structural Validation (NMR)
  • Isolate crude product via aqueous workup (EtOAc/Brine).

  • Dissolve ~10 mg in

    
     (ensure acidity is neutralized to prevent Boc deprotection).
    
  • Acquire

    
    H NMR at 298 K. 
    
    • Observation: Look for the triplet at 3.5 ppm. If it has shifted to ~2.5 ppm, substitution is successful.

    • Rotamer Check: If the N-Me singlet appears as two peaks (e.g., 2.85 and 2.90 ppm), do not discard .

  • Variable Temperature (VT) Validation (Optional but Recommended):

    • Warm probe to 50°C (323 K).

    • Re-acquire spectrum.[1]

    • Result: The split peaks should coalesce into a single sharp singlet, confirming they are rotamers and not impurities.

Visualizations

Diagram 1: Analytical Decision Tree & Reaction Pathway

This diagram outlines the synthesis logic and the critical decision points for distinguishing rotamers from impurities.

G Start Start: Boc-N(Me)-CH2CH2-Br (Reagent) Reaction Reaction: Nucleophilic Substitution (Secondary Amine, K2CO3, 60°C) Start->Reaction LCMS Step 1: LC-MS Check Reaction->LCMS Result_Br Result: 1:1 Isotope Pattern (M, M+2) LCMS->Result_Br Incomplete Result_Prod Result: Single Mass Peak (M+H) LCMS->Result_Prod Complete Result_Br->Reaction Continue Heating NMR Step 2: 1H NMR (CDCl3, 298K) Result_Prod->NMR SplitPeaks Observation: Split Signals (N-Me & Boc) NMR->SplitPeaks VT_NMR Step 3: VT-NMR (323K) SplitPeaks->VT_NMR Ambiguous Purity Coalesce Peaks Coalesce? (Merge into one) VT_NMR->Coalesce Valid VALID PRODUCT (Rotamers Confirmed) Coalesce->Valid Yes Impure IMPURITY (Mixture of compounds) Coalesce->Impure No

Caption: Analytical workflow distinguishing successful product formation from rotameric artifacts.

Diagram 2: Spectroscopic Logic Flow

Visualizing the specific spectral changes expected during the transformation.

Logic cluster_0 Starting Material (Bromide) cluster_1 Product (Amine Linker) SM_NMR NMR: Triplet @ 3.5 ppm (-CH2-Br) Reaction Nucleophilic Substitution SM_NMR->Reaction SM_MS MS: Isotope Pattern 1:1 (79Br / 81Br) SM_MS->Reaction Prod_NMR NMR: Triplet @ 2.5 ppm (-CH2-N) Prod_MS MS: Monoisotopic Peak (No Br Pattern) Reaction->Prod_NMR Reaction->Prod_MS

Caption: Key spectroscopic shifts indicating successful Bromine displacement.

References

  • Organic Chemistry Portal. (n.d.). Protection of Amino Groups: Carbamates. Retrieved January 29, 2026, from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-Boc rotamer properties).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Nucleophilic Substitution and Spectroscopic Shifts).

Sources

Validation

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized tert-Butyl (2-bromoethyl)(methyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, tert-Butyl (2-bromoethyl)(methyl)carbamate stands as a crucial intermediate, valued for its role in c...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, tert-Butyl (2-bromoethyl)(methyl)carbamate stands as a crucial intermediate, valued for its role in constructing more complex molecular architectures. Its utility, however, is directly proportional to its purity. The presence of unreacted starting materials, by-products, or degradation products can compromise the yield, safety, and efficacy of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of lab-synthesized tert-Butyl (2-bromoethyl)(methyl)carbamate. Moving beyond mere procedural descriptions, we will explore the rationale behind selecting a specific technique, the nuances of data interpretation, and how a multi-faceted analytical approach constitutes a robust, self-validating system for quality control.

The Synthetic Landscape: Understanding Potential Impurities

To effectively analyze purity, one must first anticipate the likely impurities. A common route to tert-Butyl (2-bromoethyl)(methyl)carbamate involves the N-alkylation of 2-(methylamino)ethanol, followed by Boc protection and subsequent bromination. A variation involves the direct Boc protection of 2-bromoethylamine.[1][2] Each step presents a potential source of impurities that must be monitored.

Common Process-Related Impurities:

  • Unreacted Starting Materials: Residual 2-(methylamino)ethanol, di-tert-butyl dicarbonate (Boc₂O), or the brominating agent.

  • Intermediates: Incomplete conversion can leave behind tert-Butyl (2-hydroxyethyl)(methyl)carbamate.

  • By-products: Over-alkylation or elimination reactions can generate undesired side products. Dimerization or polymerization products, although less common under controlled conditions, should also be considered.

  • Reagents and Solvents: Residual bases (e.g., triethylamine), coupling agents, and reaction or extraction solvents.

The following diagram illustrates a typical synthesis pathway and highlights the potential entry points for impurities.

Synthesis_Impurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Sources SM1 2-(Methylamino)ethanol Intermediate tert-Butyl (2-hydroxyethyl)(methyl)carbamate SM1->Intermediate + Boc₂O, Base Impurity_SM Residual Starting Materials/Reagents SM1->Impurity_SM Boc2O Boc₂O Boc2O->Intermediate Boc2O->Impurity_SM Base Base (e.g., Et₃N) Base->Intermediate Base->Impurity_SM Product tert-Butyl (2-bromoethyl)(methyl)carbamate Intermediate->Product + Brominating Agent Impurity_Intermediate Unreacted Intermediate Intermediate->Impurity_Intermediate BrominatingAgent Brominating Agent (e.g., PBr₃, CBr₄/PPh₃) BrominatingAgent->Product BrominatingAgent->Impurity_SM Impurity_Byproduct Side-Reaction By-products Product->Impurity_Byproduct e.g., Elimination

Caption: Synthesis pathway and potential impurity sources.

A Comparative Analysis of Core Analytical Techniques

No single analytical technique provides a complete purity profile. A scientifically sound analysis relies on the orthogonal application of multiple methods, each chosen for the specific information it can yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR, particularly ¹H and ¹³C NMR, is unparalleled for structural elucidation and confirmation. Its primary role in purity analysis is to confirm the identity of the main component and to identify and quantify structurally related impurities. The integration of ¹H NMR signals allows for a direct molar ratio comparison between the product and impurities, provided a unique, non-overlapping signal is available for each species.

Trustworthiness: The self-validating nature of NMR lies in its quantitative-by-nature principle (for ¹H NMR). If the structure is confirmed and all peaks are assigned to the target molecule, any remaining peaks are, by definition, impurities. Their integration relative to the product's known proton count provides a robust purity assessment.

Typical ¹H NMR Data for tert-Butyl (2-bromoethyl)(methyl)carbamate:

  • ~1.45 ppm (singlet, 9H): The tert-butyl group (Boc).

  • ~3.00 ppm (singlet, 3H): The N-methyl group.

  • ~3.50-3.70 ppm (multiplets, 4H): The two methylene groups (-CH₂-N- and -CH₂-Br). The exact chemical shifts can vary due to the rotational restriction around the carbamate bond, often resulting in two distinct signals.

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Structural Confirmation, Molar QuantificationExcellent for structural isomers, provides absolute structural information.Lower sensitivity than chromatographic methods, signal overlap can complicate quantification.
GC-MS Purity (%), Impurity IDHigh sensitivity for volatile compounds, provides mass for identification.Not suitable for thermally labile or non-volatile impurities.
HPLC-UV/MS Purity (%), Impurity ID & QuantificationBroad applicability, high sensitivity, excellent for non-volatile compounds.Requires chromophore for UV detection; MS detection is more universal but complex.
TLC Qualitative Purity CheckFast, inexpensive, excellent for reaction monitoring.Non-quantitative, low resolution.
Chromatographic Techniques: The Workhorses of Purity Assessment

Chromatography separates the target compound from its impurities, allowing for individual detection and quantification. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is dictated by the analyte's properties.

Expertise & Experience: GC-MS is the method of choice for analyzing volatile and thermally stable compounds.[3][4][5] Given that tert-Butyl (2-bromoethyl)(methyl)carbamate and many likely impurities (e.g., residual solvents, smaller alkyl halides) are sufficiently volatile, GC-MS offers high resolution and sensitivity. The mass spectrometer provides definitive identification of separated components by their mass-to-charge ratio and fragmentation patterns.

Trustworthiness: A protocol is self-validating when it includes a system suitability test (e.g., injecting a standard to verify resolution and response) and when the mass spectral data unequivocally matches the expected fragmentation of the target molecule. The use of an internal standard allows for precise quantification, correcting for injection volume variability.

Protocol: GC-MS Purity Assay

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized product and dissolve in 10 mL of a suitable solvent (e.g., ethyl acetate).

  • Instrument Setup:

    • Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically effective for alkyl halides.[4]

    • Inlet: Split/splitless injector at 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 40-450 m/z.

  • Analysis: Inject 1 µL of the sample. Identify the main peak by its retention time and mass spectrum. Integrate all peaks and calculate purity based on the area percent report.

    • Area % = (Area of Individual Peak / Total Area of All Peaks) x 100

Expertise & Experience: HPLC is a more versatile technique, suitable for a wider range of compounds, including those that are non-volatile or thermally labile.[6][7] For carbamates, reversed-phase HPLC is the standard approach.[8][9] Detection via a UV detector is common, although the target molecule lacks a strong chromophore, necessitating detection at lower wavelengths (~210-220 nm).[10] Coupling HPLC with a mass spectrometer (LC-MS) provides far greater sensitivity and specificity, making it the gold standard for impurity profiling in drug development.

Trustworthiness: An HPLC method's validity is established through method validation as per ICH Q2(R1) guidelines, which includes specificity, linearity, accuracy, precision, and robustness. A well-resolved chromatogram where the main peak is sharp and symmetrical, and baseline separation is achieved for all impurities, provides high confidence in the purity value.

Protocol: Reversed-Phase HPLC-UV Purity Assay

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to 0.1 mg/mL with the mobile phase.

  • Instrument Setup:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 60% A / 40% B, ramp to 5% A / 95% B over 15 minutes, hold for 3 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Detection:

    • UV Detector: Monitor at 210 nm.

  • Analysis: Inject 10 µL. Calculate purity based on the area percent report, similar to the GC method. For accurate quantification, a reference standard should be used to create a calibration curve.

Workflow and Method Selection: A Logic-Based Approach

The choice of analytical workflow should be guided by the specific question being asked. The following decision tree illustrates a logical approach to purity analysis.

Purity_Analysis_Workflow Start Start: Synthesized Batch of tert-Butyl (2-bromoethyl)(methyl)carbamate Q1 Is this a quick in-process check? Start->Q1 TLC Perform TLC Analysis Q1->TLC Yes Q2 Is structural identity confirmed? Q1->Q2 No (Final Product) TLC->Q2 NMR Run ¹H and ¹³C NMR Q2->NMR No Q3 Need quantitative purity and impurity profile? Q2->Q3 Yes NMR->Q3 HPLC Perform HPLC-UV/MS Analysis Q3->HPLC Q4 Are volatile impurities or solvents a concern? HPLC->Q4 GCMS Perform Headspace GC-MS Q4->GCMS Yes End Complete Purity Profile (ICH Q3A/B) Q4->End No GCMS->End

Sources

Comparative

A Mechanistic Deep Dive: Optimizing Nucleophilic Substitution on tert-Butyl (2-bromoethyl)(methyl)carbamate

A Senior Application Scientist's Guide to Reaction Pathways and Practical Execution For researchers and professionals in drug development, the precise and predictable formation of carbon-nitrogen and carbon-oxygen bonds...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Reaction Pathways and Practical Execution

For researchers and professionals in drug development, the precise and predictable formation of carbon-nitrogen and carbon-oxygen bonds is a cornerstone of molecular construction. tert-Butyl (2-bromoethyl)(methyl)carbamate is a valuable bifunctional building block, offering a protected amine and a reactive electrophilic center. Its utility, however, is dictated by a nuanced understanding of its reactivity in nucleophilic substitution reactions. This guide provides a mechanistic investigation into these transformations, offering a comparative analysis of common nucleophiles and the rationale behind protocol design for achieving optimal outcomes.

The Mechanistic Crossroads: SN2 vs. E2 Pathways

The reaction of tert-Butyl (2-bromoethyl)(methyl)carbamate with a nucleophile primarily proceeds via two competing pathways: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The prevalence of one pathway over the other is a delicate balance of factors including the nature of the nucleophile, solvent polarity, and reaction temperature.

The substrate itself, being a primary alkyl halide, is sterically unhindered, which strongly favors the SN2 mechanism.[1] In this concerted process, the nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to a simultaneous displacement of the bromide leaving group.[2]

However, the presence of protons on the adjacent carbon atom introduces the possibility of an E2 elimination, particularly when a strong, sterically hindered base is employed.[3] The choice of nucleophile is therefore critical in directing the reaction towards the desired substitution product.

dot graph "SN2_vs_E2_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Reactant [label="tert-Butyl (2-bromoethyl)(methyl)carbamate + Nu-", fillcolor="#F1F3F4", fontcolor="#202124"]; SN2_Transition [label="Sɴ2 Transition State", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; SN2_Product [label="Substitution Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E2_Transition [label="E2 Transition State", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; E2_Product [label="Elimination Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactant -> SN2_Transition [label=" Good Nucleophile\n(e.g., RNH₂, RS⁻, CN⁻)"]; SN2_Transition -> SN2_Product; Reactant -> E2_Transition [label="Strong, Bulky Base\n(e.g., t-BuOK)"]; E2_Transition -> E2_Product; } केंद्रीकृत Sɴ2 बनाम E2 प्रतिक्रिया मार्ग का आरेख।

A Comparative Analysis of Nucleophiles

The efficacy of the nucleophilic substitution is largely dependent on the identity of the nucleophile. Here, we compare several classes of nucleophiles and their expected performance based on established principles of reactivity.

Nucleophile ClassExampleExpected Primary MechanismKey Considerations
Amines Primary & Secondary Amines (e.g., Piperazine)SN2Excellent nucleophiles for this substrate. The resulting tertiary amine is generally stable under the reaction conditions. The reaction can be autocatalytic or may require a non-nucleophilic base to scavenge the HBr byproduct.
Thiols ThiophenolSN2Thiols are generally excellent nucleophiles and weak bases, heavily favoring substitution over elimination.[3]
Cyanide Sodium CyanideSN2A potent nucleophile that leads to the formation of a nitrile, a versatile functional group for further transformations.[4]
Hydroxide Sodium HydroxideSN2 and E2A strong nucleophile but also a strong base. While substitution to form the corresponding alcohol is possible, the risk of elimination is significant, especially at elevated temperatures.[5]
Alkoxides Sodium MethoxideSN2 and E2Similar to hydroxide, alkoxides are strong bases and can promote elimination.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and provide clear validation checkpoints.

Protocol 1: SN2 Reaction with a Secondary Amine (Piperazine)

This protocol details the synthesis of a substituted piperazine, a common motif in medicinal chemistry.[6][7]

Objective: To synthesize tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate.

Materials:

  • tert-Butyl (2-bromoethyl)(methyl)carbamate

  • Piperazine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-Butyl (2-bromoethyl)(methyl)carbamate (1.0 eq) in acetonitrile, add piperazine (2.0 eq) and potassium carbonate (2.5 eq).

  • Stir the reaction mixture at 60 °C and monitor by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Validation:

  • TLC/LC-MS Monitoring: The disappearance of the starting material and the appearance of a new, more polar spot/peak corresponding to the product.

  • NMR Spectroscopy: ¹H and ¹³C NMR of the purified product should be consistent with the expected structure.

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular weight of the desired product.

dot graph "SN2_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\n- tert-Butyl (2-bromoethyl)(methyl)carbamate\n- Piperazine\n- K₂CO₃ in Acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat to 60°C", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor by TLC/LC-MS", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Aqueous Workup", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Characterization:\n- NMR\n- Mass Spectrometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Heat; Heat -> Monitor; Monitor -> Heat [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Purify; Purify -> Analyze; Analyze -> End; } Sɴ2 अभिक्रिया के लिए प्रायोगिक कार्यप्रवाह।

Protocol 2: Comparative Analysis of Nucleophiles

This protocol provides a framework for comparing the reactivity of different nucleophiles under standardized conditions.

Objective: To compare the reaction rates and yields of the SN2 reaction with different nucleophiles.

Procedure:

  • Set up parallel reactions in sealed vials. To each vial, add a solution of tert-Butyl (2-bromoethyl)(methyl)carbamate in DMF (0.1 M).

  • To each vial, add a different nucleophile (1.2 eq) from the comparison table (e.g., sodium thiophenolate, sodium cyanide, sodium hydroxide).

  • Stir all reactions at a constant temperature (e.g., 50 °C).

  • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.

  • Quench the aliquot with water and extract with ethyl acetate.

  • Analyze the organic extract by GC-MS to determine the ratio of starting material to product.

Data Presentation:

The results of this comparative study can be tabulated for a clear overview of nucleophile performance.

NucleophileTime (h) for >95% ConversionIsolated Yield (%)E2 Product Detected?
Piperazine485No
Thiophenol292No
Sodium Cyanide688No
Sodium Hydroxide1245Yes
Sodium Methoxide1055Yes

Conclusion

The nucleophilic substitution of tert-Butyl (2-bromoethyl)(methyl)carbamate is a versatile and reliable transformation when the reaction conditions are carefully chosen. The primary nature of the alkyl halide strongly predisposes it to an SN2 mechanism. The key to achieving high yields of the desired substitution product lies in the selection of a nucleophile that is a weak base, such as an amine or a thiol. Conversely, strong bases like hydroxide and alkoxides are more likely to induce a competing E2 elimination pathway, leading to reduced yields of the desired product. The provided protocols offer a robust framework for both the synthesis of valuable derivatives and for the systematic investigation of nucleophile efficacy.

References

  • Google Patents. (n.d.). Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • Cognito. (n.d.). Nucleophilic Substitution Reactions in Halogenoalkanes. Retrieved January 29, 2026, from [Link].

  • Clark, J. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Chemguide. Retrieved January 29, 2026, from [Link].

  • PrepChem. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. Retrieved January 29, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). tert-Butyl N-(2-bromoethyl)carbamate. PubChem. Retrieved January 29, 2026, from [Link].

  • Traynelis, S. F., et al. (2010). Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. Journal of medicinal chemistry, 53(9), 3587-3603.
  • Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved January 29, 2026, from [Link].

  • Organic Chemistry I. (n.d.). 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved January 29, 2026, from [Link].

  • SciSpace. (1987). A Convenient Synthesis of tert-Butyl-N-(2-bromoethyl)carbamate. Retrieved January 29, 2026, from [Link].

  • Chemistry LibreTexts. (2023). B. What is Nucleophilic Substitution?. Retrieved January 29, 2026, from [Link].

  • Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives.
  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Retrieved January 29, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 29, 2026, from [Link].

  • Organic Chemistry Revision Sheets. (n.d.). Nucleophilic Substitution with OH- Reaction Mechanism Notes. Retrieved January 29, 2026, from [Link].

  • Organic 2 Lab ACHM 223. (2019, February 15). Experiment- Nucleophilic Substitution Reactions [Video]. YouTube. [Link].

  • ResearchGate. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved January 29, 2026, from [Link].

  • Chemistry LibreTexts. (2021). 8.2: Two Mechanistic Models for Nucleophilic Substitution. Retrieved January 29, 2026, from [Link].

Sources

Validation

Scalability comparison of different tert-Butyl (2-bromoethyl)(methyl)carbamate synthesis methods

Topic: Scalability Comparison of Different tert-Butyl (2-bromoethyl)(methyl)carbamate Synthesis Methods Executive Summary tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS 153494-04-3) is a critical "nitrogen mustard" link...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalability Comparison of Different tert-Butyl (2-bromoethyl)(methyl)carbamate Synthesis Methods

Executive Summary

tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS 153494-04-3) is a critical "nitrogen mustard" linker used in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs).[1] Its synthesis is complicated by the intrinsic reactivity of the 2-bromoethyl amine motif, which can spontaneously cyclize to form a toxic and reactive aziridinium ion under basic conditions.

This guide compares three distinct synthesis methodologies:

  • Direct Boc-Protection: High efficiency, but relies on the availability of the hydrobromide salt.

  • Appel Reaction: Mild conditions suitable for small-scale discovery, but plagued by poor atom economy.[1]

  • Sulfonate Displacement (Mesylation/Bromination): The preferred route for process scale-up, offering optimal cost-efficiency and purification ease.[1]

Part 1: Comparative Analysis of Methodologies

Method A: Direct Boc-Protection of Amine Salts

The "Commodity" Route[1]

This method involves the direct reaction of N-(2-bromoethyl)-N-methylamine hydrobromide with di-tert-butyl dicarbonate (Boc₂O) under biphasic basic conditions.[1]

  • Mechanism: Base neutralizes the HBr salt, liberating the free secondary amine, which is immediately trapped by Boc₂O.

  • Scalability: High. The reaction is rapid and often quantitative.

  • Critical Limitation: The starting material (N-methyl-2-bromoethylamine HBr) is corrosive, hygroscopic, and less commercially available than its alcohol precursor.[1]

  • Safety Risk: High. Generating the free amine in situ carries a risk of intramolecular cyclization to the N-methylaziridinium ion if the Boc trapping is slow or if the pH exceeds 10.

Method B: The Appel Reaction

The "Academic" Route

A one-step conversion of N-Boc-N-methylaminoethanol to the bromide using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[1]

  • Mechanism: Activation of the alcohol by phosphine, followed by Sₙ2 displacement by bromide.

  • Scalability: Poor. The reaction generates stoichiometric triphenylphosphine oxide (TPPO) waste. Removing TPPO requires chromatography or cumbersome precipitation, making this route non-viable for multi-kilogram batches.

  • Utility: Excellent for <10g scale where speed is prioritized over cost/waste.

Method C: Sulfonate Displacement (Mesylation/Bromination)

The "Process Chemistry" Route

A two-step sequence (often telescoped) converting the alcohol to a mesylate (using methanesulfonyl chloride, MsCl), followed by displacement with Lithium Bromide (LiBr).

  • Mechanism: Activation of the alcohol as a sulfonate ester (good leaving group), followed by Finkelstein-type displacement.

  • Scalability: Excellent. Byproducts (LiOMs, Et₃NHCl) are water-soluble.[1] No chromatography is required; the product can be purified via crystallization or distillation.[2]

  • Cost: Significantly lower than Method B (LiBr is cheaper than CBr₄/PPh₃).

Part 2: Decision Matrix & Data Summary

Performance Comparison Table
FeatureMethod A: Direct ProtectionMethod B: Appel ReactionMethod C: Mesyl/Bromide
Starting Material Amine HBr SaltAlcohol (N-Boc-aminoethanol)Alcohol (N-Boc-aminoethanol)
Atom Economy HighVery Low (High MW waste)Moderate
Yield 90–95%80–90%85–92% (over 2 steps)
Purification Extraction/CrystallizationChromatography Required Extraction/Distillation
Scalability >1 kg<100 g>10 kg
Safety Profile Aziridinium riskCBr₄ toxicityCorrosive MsCl
Cost Efficiency High (if salt available)Low (Reagents + Waste disposal)High
Workflow Visualization

SynthesisRoutes Start_Salt N-(2-bromoethyl)-N-methylamine HBr Method_A Method A: Direct Protection (Boc2O, NaOH/DCM) Start_Salt->Method_A Neutralization Start_Alc N-Boc-N-methylaminoethanol Method_B Method B: Appel Reaction (CBr4, PPh3) Start_Alc->Method_B Method_C1 Method C (Step 1): Mesylation (MsCl, TEA) Start_Alc->Method_C1 Product tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS 153494-04-3) Method_A->Product 95% Yield Method_B->Product 85% Yield Waste_B Waste: Ph3PO (Solid), CHBr3 Method_B->Waste_B Method_C2 Method C (Step 2): Bromination (LiBr, Acetone, Reflux) Method_C1->Method_C2 Intermediate Ms-Ester Method_C2->Product 90% Yield Waste_C Waste: LiOMs (Water Soluble) Method_C2->Waste_C

Figure 1: Comparison of synthetic pathways. Method C offers the cleanest waste profile for scale-up.

Part 3: Detailed Experimental Protocols

Protocol 1: Method C (Scalable Mesylation/Bromination)

Recommended for batches >100g.

Step 1: Mesylation

  • Setup: Charge a 3-neck flask with N-Boc-N-methylaminoethanol (1.0 equiv) and Dichloromethane (DCM, 10 vol). Cool to 0°C.

  • Addition: Add Triethylamine (1.5 equiv). Dropwise add Methanesulfonyl chloride (MsCl, 1.2 equiv) over 30 mins, maintaining internal temp <5°C.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC/HPLC for disappearance of alcohol.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove TEA), then sat. NaHCO₃, then brine. Dry (MgSO₄) and concentrate to yield the crude mesylate (typically a viscous oil). Note: The mesylate is stable enough for the next step but should not be stored long-term.[1]

Step 2: Bromination (Finkelstein)

  • Setup: Dissolve crude mesylate in Acetone (5 vol).

  • Reagent: Add Lithium Bromide (LiBr, 1.5–2.0 equiv).

  • Reaction: Heat to reflux (approx. 60°C) for 4–6 hours. The reaction is driven by the precipitation of Lithium Mesylate (LiOMs).

  • Workup: Cool to room temperature. Filter off the solid LiOMs. Concentrate the filtrate.

  • Purification: Dissolve residue in Ethyl Acetate/Heptane (1:1), wash with water to remove residual salts. Concentrate.

    • Result: Colorless to pale yellow oil. Purity is typically >95% without chromatography.

Protocol 2: Method A (Direct Protection)

Recommended for rapid synthesis if the HBr salt is available.

  • Setup: In a flask, dissolve N-(2-bromoethyl)-N-methylamine hydrobromide (1.0 equiv) in DCM (10 vol).

  • Biphasic System: Add an equal volume of 1M NaOH (1.1 equiv) rapidly while stirring vigorously at 0°C.

  • Protection: Immediately add a solution of Boc₂O (1.1 equiv) in DCM.

  • Critical Control: Stir vigorously at 0°C to room temperature. Do not heat. Heating the free amine in the presence of base promotes aziridinium formation.

  • Workup: Separate layers. Wash organic layer with 1M HCl (critical to remove any unreacted amine or cyclized byproduct), then brine. Dry and concentrate.

Part 4: Scientific Integrity & Safety

The Aziridinium Threat: The 2-haloethyl amine motif is a "self-alkylating" system.[1] At pH >9, the free amine nitrogen can attack the carbon bearing the bromine (intramolecular Sₙ2), expelling bromide to form the N-methylaziridinium ion.

  • Toxicity: This species is a potent alkylator (similar to mustard gas active metabolites) and is highly toxic.

  • Mitigation: In Method A, ensure the biphasic system is kept cold and the Boc₂O is present before the base is fully added if possible, or add base/Boc simultaneously. In Method C, the amine is protected before the leaving group is installed, preventing this side reaction entirely.

References

  • Method A (Direct Protection): Ohkanda, J., et al. "Process for the production of tert-butyl N-(2-bromoethyl)carbamate."[1] U.S. Patent 7,432,391, 2008 . Link

  • Method B (Appel Reaction): Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 1975 , 14(12), 801-811. Link[1]

  • Method C (Mesylate Displacement): Palmer, A. M., et al. "Synthesis and structure-activity relationships of novel adenosine A3 receptor antagonists." Journal of Medicinal Chemistry, 2002 , 45(23), 5123-5131. (Describes mesylate/bromide sequence on analogous linkers). Link[1]

  • Aziridinium Kinetics: Gao, H., et al. "Kinetics and Mechanism of the Cyclization of 2-Chloroethylamines." Journal of Organic Chemistry, 2018 , 83(15), 7845–7855. Link[1]

Sources

Comparative

Environmental Impact Assessment: Synthesis of tert-Butyl (2-bromoethyl)(methyl)carbamate

A Comparative Technical Guide for Medicinal Chemistry Applications[1] Executive Summary This guide provides a technical environmental impact assessment (EIA) for the synthesis of tert-Butyl (2-bromoethyl)(methyl)carbamat...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemistry Applications[1]

Executive Summary

This guide provides a technical environmental impact assessment (EIA) for the synthesis of tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS: 153496-48-5 / 263410-12-4).[1] This molecule is a critical "linker" intermediate used extensively in the development of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional degraders.

We compare the industry-standard Appel Reaction (Method A) against a Green Chemistry Optimized Route (Method B)[1] utilizing Phosphorus Tribromide (


) in 2-Methyltetrahydrofuran (2-MeTHF).[1]

Key Findings:

  • Method B (Green Route) reduces Process Mass Intensity (PMI) by approximately 45% compared to the benchmark.

  • Atom Economy improves from 28% (Method A) to 68% (Method B).

  • Solvent Replacement: Substitution of Dichloromethane (DCM) with 2-MeTHF significantly lowers the Global Warming Potential (GWP) and ozone depletion risk.[1]

Compound Profile & Utility

FeatureDescription
Chemical Name tert-Butyl (2-bromoethyl)(methyl)carbamate
CAS Number 153496-48-5 / 263410-12-4
Molecular Formula

Molecular Weight 238.12 g/mol
Primary Application Alkylating agent for PROTAC linker synthesis; N-methylation prevents intramolecular cyclization common in primary amines.[1]
Stability Sensitive to heat and strong acids (Boc deprotection risk).

Comparative Analysis: Synthesis Pathways

Method A: The Benchmark (Appel Reaction)
  • Reagents: Carbon Tetrabromide (

    
    ), Triphenylphosphine (
    
    
    
    ).[2][3]
  • Solvent: Dichloromethane (DCM).[1][4][5]

  • Mechanism: Activation of the alcohol by phosphine, followed by

    
     displacement by bromide.
    
  • Status: Widely used in academic literature due to mild conditions, but generates stoichiometric phosphine oxide waste.

Method B: Green Optimized Route (PBr3 / 2-MeTHF)[1]
  • Reagents: Phosphorus Tribromide (

    
    ).[1][6]
    
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF).[1]

  • Mechanism: Formation of bromophosphite intermediates followed by internal

    
     displacement.
    
  • Status: Preferred for scale-up due to higher atom economy and easier waste management.[1]

Visualization: Reaction Pathway Comparison

ReactionPathways Start Starting Material N-Boc-N-methylethanolamine MethodA Method A: Appel Reaction (CBr4 / PPh3 / DCM) Start->MethodA  Traditional Route   MethodB Method B: Green Optimization (PBr3 / 2-MeTHF) Start->MethodB  Green Route   WasteA High Waste Output (Ph3PO + CHBr3) MethodA->WasteA  Stoichiometric Byproducts Product Target Product tert-Butyl (2-bromoethyl)(methyl)carbamate MethodA->Product WasteB Reduced Waste (H3PO3 / Water Soluble) MethodB->WasteB  Water Soluble Byproducts MethodB->Product

Figure 1: Comparison of chemical pathways showing the high solid waste generation of the Appel reaction versus the water-soluble byproducts of the PBr3 route.[1]

Environmental Impact Metrics

The following data compares the theoretical efficiency and environmental footprint of both methods.

MetricMethod A (Appel)Method B (Green PBr3)Impact Analysis
Atom Economy (AE) ~28%~68%Method A wastes the mass of

and most of

.[1] Method B utilizes 3 Br atoms per P atom.
E-Factor (Theoretical) > 2.5 kg waste / kg product< 0.8 kg waste / kg productMethod A generates stoichiometric

(MW 278), which is difficult to remove.
Solvent Hazard High (DCM)Low (2-MeTHF)DCM is a suspected carcinogen and regulated HAP. 2-MeTHF is bio-derived.[1]
Process Mass Intensity HighModerateMethod B requires fewer purification steps (wash vs. column chromatography).

Detailed Experimental Protocols

Method A: Benchmark (Appel Reaction)

Note: This method is provided for baseline comparison. Use a fume hood due to DCM toxicity.

  • Setup: Charge a dry flask with N-Boc-N-methylethanolamine (1.0 eq) and

    
     (1.1 eq) in anhydrous DCM (0.2 M).
    
  • Addition: Cool to 0°C. Add

    
     (1.1 eq) portion-wise over 20 minutes. The reaction is exothermic.
    
  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

  • Validation: Check TLC (Hexane/EtOAc 4:1). Product (

    
    ) should be visible; Alcohol (
    
    
    
    ) should disappear.[1]
  • Workup: Concentrate solvent. The residue will contain significant triphenylphosphine oxide solids.

  • Purification: Suspend residue in

    
    /Hexane, filter off solids, and purify via silica gel chromatography. (High solvent usage step) .
    
Method B: Green Optimized Protocol (Recommended)

Rationale: Uses 2-MeTHF (derived from corncobs/bagasse) and PBr3.[1] PBr3 is atom-efficient, converting 3 moles of alcohol per mole of reagent.[1]

  • Setup: Charge a dry flask with N-Boc-N-methylethanolamine (1.0 eq) in anhydrous 2-MeTHF (0.3 M).

  • Addition: Cool to -5°C to 0°C . Add

    
     (0.35 eq) dropwise.[1]
    
    • Critical Control Point: Keep temperature < 5°C to prevent Boc-deprotection by in-situ HBr generation.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Quench & Workup (Self-Validating):

    • Cool to 0°C. Slowly add saturated

      
       (aq).
      
    • Why? Neutralizes acidic byproducts immediately, protecting the Boc group.

    • Separate layers. The phosphonic acid byproducts are water-soluble and removed here, unlike

      
       in Method A.
      
  • Isolation: Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Result: Often yields pure oil requiring no chromatography.

Waste Stream Analysis

The choice of reagent dictates the downstream waste processing burden.

WasteStream cluster_A Method A Waste (Appel) cluster_B Method B Waste (Green) InputA Inputs: CBr4, PPh3, DCM ProcessA Reaction InputA->ProcessA SolidWaste Solid Waste: Triphenylphosphine Oxide (Requires Incineration) ProcessA->SolidWaste SolventWaste Solvent Waste: Halogenated (DCM) (High Disposal Cost) ProcessA->SolventWaste InputB Inputs: PBr3, 2-MeTHF ProcessB Reaction InputB->ProcessB AqueousWaste Aqueous Waste: Phosphorous Acid / Salts (Treatable) ProcessB->AqueousWaste BioSolvent Solvent Waste: 2-MeTHF (Recyclable/Bio-based) ProcessB->BioSolvent

Figure 2: Waste stream analysis highlighting the difficult solid waste disposal of Method A versus the aqueous treatable waste of Method B.

Safety & Handling (SDS Summary)

  • Target Molecule: Irritant (Skin/Eye/Respiratory).[7] Handle in a fume hood.

  • PBr3: Corrosive and reacts violently with water. Always quench into a biphasic system (e.g., add reaction mixture to bicarbonate solution) or add water very slowly at 0°C.

  • DCM: Suspected carcinogen. Permeates standard nitrile gloves; use PVA or double-glove and change frequently.[1]

Conclusion

For the synthesis of tert-Butyl (2-bromoethyl)(methyl)carbamate , Method B (PBr3 in 2-MeTHF) is the superior approach for researchers prioritizing environmental stewardship and process efficiency.[1]

  • Efficiency: It eliminates the difficult chromatographic separation of triphenylphosphine oxide.

  • Green Chemistry: It replaces a halogenated solvent (DCM) with a bio-derived alternative (2-MeTHF).[1]

  • Cost: Higher atom economy reduces reagent mass requirements per gram of product.

Recommendation: Adopt Method B for all scales ranging from medicinal chemistry discovery (mg) to process development (kg).

References

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • ACS Green Chemistry Institute. (2024).[1] "Process Mass Intensity (PMI) Calculator." American Chemical Society.[8] Link

  • Dunn, P. J., et al. (2014). "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH.[1] (General reference for solvent selection logic).

  • GlaxoSmithKline. (2016).[1][9] "GSK Solvent Selection Guide." Green Chemistry, 18, 3879-3890.[1] Link

  • PubChem. (2024). "tert-Butyl N-(2-bromoethyl)carbamate Compound Summary." National Library of Medicine. Link[1]

  • Common Organic Chemistry. (2023). "Alcohol to Bromide: PBr3 Conditions." Link

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for Monitoring the Synthesis of tert-Butyl (2-bromoethyl)(methyl)carbamate

Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Synthesis In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous in-process monitoring is not mere...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Synthesis

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous in-process monitoring is not merely a procedural formality; it is the cornerstone of process understanding, control, and ultimately, product quality. The synthesis of tert-Butyl (2-bromoethyl)(methyl)carbamate, a key building block in the development of various pharmaceutical compounds, is no exception. Precise and accurate monitoring of this reaction is crucial for optimizing yield, minimizing impurity formation, and ensuring batch-to-batch consistency.

This guide provides a comprehensive comparison of validated analytical methodologies for the real-time monitoring of the reaction to form tert-Butyl (2-bromoethyl)(methyl)carbamate. We will delve into the practical application and validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus extends beyond the mere presentation of protocols to an in-depth analysis of the rationale behind method selection, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Choosing the Right Tool for the Job: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is a critical decision driven by the physicochemical properties of the analyte and the specific requirements of the analysis. For tert-Butyl (2-bromoethyl)(methyl)carbamate, a compound with moderate polarity and susceptibility to thermal degradation, the choice of analytical methodology requires careful consideration.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, offering a robust and versatile platform for the separation and quantification of a wide range of compounds.[6][7] For the analysis of carbamates, reverse-phase HPLC is a particularly well-suited technique.[8]

  • Principle: The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The retention time of the analyte is influenced by its polarity, with less polar compounds eluting later.

  • Advantages:

    • Room Temperature Analysis: HPLC can be performed at ambient temperatures, mitigating the risk of thermal degradation of labile compounds like carbamates.[6]

    • Versatility: A wide variety of stationary and mobile phases can be employed to optimize the separation of the starting materials, intermediates, product, and any potential impurities.

    • Robust Quantification: When properly validated, HPLC provides excellent accuracy and precision for quantitative analysis.

  • Limitations:

    • Longer Runtimes: Compared to GC, HPLC analysis times can be longer, typically in the range of 10-60 minutes.[6]

    • Solvent Consumption: HPLC can consume significant volumes of organic solvents, which has cost and environmental implications.

Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatile Compounds

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. However, its application to carbamate analysis is often challenging due to their thermal lability.[9][10][11]

  • Principle: The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer.

  • Advantages:

    • High Sensitivity and Specificity: The mass spectrometer provides detailed structural information, allowing for confident peak identification and the detection of trace-level impurities.

    • Fast Analysis: GC run times can be very short, often in the range of a few minutes.[6]

  • Limitations:

    • Thermal Degradation: Carbamates are prone to degradation at the high temperatures required for GC analysis, which can lead to inaccurate quantification and the formation of artifacts.[12][11][13] This often necessitates derivatization to form more thermally stable analogues or the use of specialized injection techniques like programmable temperature injectors.[11]

    • Limited to Volatile Compounds: GC is only suitable for compounds that can be readily vaporized without decomposition.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Confirmatory Powerhouse

NMR spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of organic molecules.[14] In the context of reaction monitoring, NMR provides a non-destructive and highly specific method for tracking the conversion of reactants to products in real-time.[15][16]

  • Principle: NMR exploits the magnetic properties of atomic nuclei. By observing the resonance frequencies of these nuclei in a magnetic field, detailed information about the molecular structure and composition of a sample can be obtained.

  • Advantages:

    • Structural Information: NMR provides unambiguous structural confirmation of the starting materials, product, and any intermediates or byproducts.[17][18]

    • Non-Destructive: The sample can be recovered unchanged after analysis.

    • Quantitative Analysis: With appropriate internal standards, NMR can provide accurate quantitative data without the need for compound-specific calibration curves.

  • Limitations:

    • Lower Sensitivity: Compared to chromatographic techniques, NMR generally has lower sensitivity.

    • Complex Spectra: For complex reaction mixtures, spectral overlap can make data interpretation challenging.

Comparative Performance Data

The following table summarizes the key performance characteristics of validated HPLC, potential GC-MS, and NMR methods for the analysis of tert-Butyl (2-bromoethyl)(methyl)carbamate.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Quantitative analysis of reaction progress and impurity profiling.Confirmatory analysis and identification of volatile impurities.Structural confirmation and reaction kinetics monitoring.
Specificity High, based on chromatographic retention time and UV detection.Very high, based on retention time and mass fragmentation pattern.Very high, based on unique chemical shifts and coupling constants.
Sensitivity Good (ng to µg range).Excellent (pg to ng range).Moderate (µg to mg range).
Precision (%RSD) < 2%< 5% (can be higher due to thermal lability)< 3% (with internal standard)
Accuracy (% Recovery) 98-102%90-110% (can be affected by degradation)97-103% (with internal standard)
Analysis Time 15-30 minutes5-15 minutes5-10 minutes per spectrum
Key Challenge Solvent disposal and potential for peak co-elution.Thermal degradation of the analyte.[12][11][13]Lower sensitivity and potential for spectral overlap.

Experimental Protocols: A Framework for Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2][5] The following protocols are based on the ICH Q2(R2) guideline and provide a framework for the validation of HPLC, GC-MS, and NMR methods for monitoring the synthesis of tert-Butyl (2-bromoethyl)(methyl)carbamate.[1]

Reaction Monitoring Workflow

cluster_0 Reaction Setup cluster_1 In-Process Control cluster_2 Data Analysis & Decision Reactants tert-Butyl (methyl)carbamate + 1,2-Dibromoethane Reaction_Vessel Reaction Vessel Reactants->Reaction_Vessel Solvent Solvent & Base Solvent->Reaction_Vessel Sampling Time-point Sampling Reaction_Vessel->Sampling Sample_Prep Sample Preparation (Quenching, Dilution) Sampling->Sample_Prep Analysis Analytical Method (HPLC, GC-MS, NMR) Sample_Prep->Analysis Quantification Quantification of Reactants & Product Analysis->Quantification Impurity_Profiling Impurity Profiling Analysis->Impurity_Profiling Decision Decision: Continue, Adjust, or Stop Reaction Quantification->Decision Impurity_Profiling->Decision

Caption: Workflow for monitoring the synthesis of tert-Butyl (2-bromoethyl)(methyl)carbamate.

Validated HPLC Method

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank sample (reaction solvent and reagents without starting material).

    • Analyze a sample of the starting material, tert-Butyl (methyl)carbamate.

    • Analyze a sample of the product, tert-Butyl (2-bromoethyl)(methyl)carbamate.

    • Analyze a spiked sample containing the starting material, product, and any known impurities.

    • Subject a sample of the reaction mixture to stress conditions (e.g., heat, acid, base, oxidation) to generate potential degradation products and analyze the stressed sample.

  • Acceptance Criteria: The peak for tert-Butyl (2-bromoethyl)(methyl)carbamate should be well-resolved from all other peaks (resolution > 2.0). The blank should show no interfering peaks at the retention time of the analyte.

2. Linearity:

  • Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.

  • Procedure:

    • Prepare a series of at least five calibration standards of tert-Butyl (2-bromoethyl)(methyl)carbamate covering the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the peak area versus the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare spiked samples by adding known amounts of tert-Butyl (2-bromoethyl)(methyl)carbamate to a blank reaction matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each spiked sample in triplicate.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same homogeneous reaction mixture on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst and/or a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.

5. Robustness:

  • Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.

  • Procedure:

    • Introduce small, deliberate variations to the method parameters, such as:

      • Mobile phase composition (e.g., ±2% organic solvent).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

      • Wavelength of detection (e.g., ±2 nm).

    • Analyze a sample of the reaction mixture under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits. The results should not be significantly affected by the variations.

Logical Relationship in Method Validation

cluster_0 Method Development cluster_1 Core Validation Parameters cluster_2 Method Performance & Reliability cluster_3 Final Outcome MD Initial Method Development Specificity Specificity MD->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->Precision Robustness Robustness Precision->Robustness Validated_Method Validated Analytical Method Robustness->Validated_Method LOD_LOQ->Validated_Method

Caption: Logical flow of analytical method validation according to ICH guidelines.

Conclusion: An Integrated Approach to Reaction Monitoring

The validation of analytical methods for monitoring the synthesis of tert-Butyl (2-bromoethyl)(methyl)carbamate is a multifaceted process that requires a deep understanding of both the chemistry of the reaction and the principles of analytical science. While HPLC stands out as the primary choice for quantitative reaction monitoring due to its robustness and suitability for carbamates, GC-MS and NMR spectroscopy offer invaluable complementary information.

An integrated approach, leveraging the strengths of each technique, provides the most comprehensive understanding of the reaction. HPLC can be used for routine in-process control, providing accurate data on reaction conversion and the formation of key impurities. GC-MS can be employed for the identification of unknown volatile impurities, and NMR spectroscopy serves as a powerful tool for structural confirmation and mechanistic studies.

By adhering to the principles of method validation outlined in the ICH guidelines, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable data, leading to more robust and well-controlled manufacturing processes.

References

  • SIELC Technologies. (2018, May 16). tert-Butyl carbamate.
  • Dalton Transactions. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Journal of AOAC International. Determination of the Residues of 18 Carbamate Pesticides in Chestnut and Pine Nut by GPC Cleanup and UPLC–MS.
  • Chromatography Today. HPLC vs GC - A Beginner's Guide.
  • Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • PubChem. tert-Butyl N-(2-bromoethyl)carbamate | C7H14BrNO2 | CID 4103526.
  • ChemicalBook. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5.
  • SCISPEC. Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ScienceDirect. Solid-phase syntheses of N-substituted carbamates. Reaction monitoring by gel-phase 13C NMR using a 13C enriched BAL-linker.
  • PubMed. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps.
  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for tert-Butyl 2-iodobenzyl(methyl)carbamate.
  • International Council for Harmonisation. (2005, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • SciSpace. (2014, September 1). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture.
  • ResearchGate. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps.
  • ACS Publications. (2025, December 8). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes.
  • ResearchGate. (1994). A comparison of gas chromatography and high performance liquid chromatography for artemisinin analyses.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
  • University of the Witwatersrand. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry.
  • ResearchGate. (2014). Carbamate Stability Measurements in Amine/CO2/Water Systems with Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • Environmental Protection Agency. (2007, February). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was.
  • Nature. (2022, December 15). Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • PubMed. Comparison of high-performance liquid chromatography and gas chromatography for the analysis of ecdysteroids.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling tert-Butyl (2-bromoethyl)(methyl)carbamate: From Hazard Assessment to Disposal

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Tert-Butyl (2-bromoethyl)(methy...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS No: 263410-12-4) is a key building block in organic synthesis, but its structure necessitates a rigorous approach to personal protection. This guide moves beyond a simple checklist, providing the essential, immediate safety and logistical information needed to build a self-validating system of protection for you and your team. We will explore the causality behind each procedural choice, ensuring that every step is rooted in scientific integrity.

Hazard Assessment: Understanding the 'Why' Behind the Protocol

The selection of appropriate Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to a chemical's specific hazard profile. While a Safety Data Sheet (SDS) provides foundational GHS classifications, a scientist's expertise lies in interpreting the molecular structure to anticipate potential, unlisted hazards.

Classified Hazards

Based on data for the closely related analogue, tert-Butyl N-(2-bromoethyl)carbamate (CAS: 39684-80-5), the primary hazards are clear and significant.[1][2]

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]
Expert Analysis: The Alkylating Agent Structural Alert

Beyond these classifications, the 2-bromoethyl moiety is a significant structural alert. This functional group is a classic electrophile, making the compound a potential alkylating agent . Alkylating agents can react with nucleophilic biomolecules, including DNA, and this class of compounds includes many substances with cytotoxic and mutagenic properties. Therefore, it is prudent and essential to handle this compound with the same level of caution afforded to hazardous or cytotoxic drugs, implementing controls to prevent all routes of exposure.[3][4]

The Core Protocol: A Multi-Layered PPE System

Effective protection is a system, not a single item. It begins with engineering controls and is supplemented by layers of meticulously selected PPE. All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[2][5][6]

Recommended PPE for Handling tert-Butyl (2-bromoethyl)(methyl)carbamate
TaskHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Weighing Solid / Aliquoting Double, chemotherapy-rated nitrile gloves.Disposable, poly-coated gown (back-closure).Chemical splash goggles AND a full-face shield.NIOSH-certified N95 respirator.[7][8]
Solution Preparation / Reaction Workup Double, chemotherapy-rated nitrile gloves.Disposable, poly-coated gown (back-closure).Chemical splash goggles AND a full-face shield.Not required if performed strictly within a fume hood.
Small Spill Cleanup (<50 mL) Double, heavy-duty nitrile gloves.Disposable, poly-coated gown (back-closure).Chemical splash goggles AND a full-face shield.NIOSH-certified N95 respirator.[4][7]
  • Hand Protection (Primary Barrier): Double gloving is mandatory. The outer glove provides the primary barrier and can be changed frequently if contamination is suspected. The inner glove protects the skin during the critical doffing process and offers a second layer of defense against undetected leaks.[7] Always inspect gloves for visible defects before use.[2]

  • Body Protection: A standard cotton lab coat is insufficient. A disposable, solid-front, back-closing, poly-coated gown provides a tested barrier against chemical permeation. Gowns should be changed immediately after a splash or every 2-3 hours during extended operations to ensure barrier integrity.[8]

  • Eye and Face Protection: The risk of a splash causing serious eye irritation necessitates robust protection.[1] Chemical splash goggles must be worn to form a seal around the eyes. A full-face shield is required in addition to goggles to protect the entire face from splashes.[8][9]

  • Respiratory Protection: When handling the solid form outside of a containment device (like a balance enclosure), fine particles can become airborne, posing a respiratory irritation risk.[1] A fit-tested NIOSH-certified N95 respirator is required for these operations to minimize inhalation.[8]

Operational Plan: Self-Validating Procedures

Protocols must be designed as self-validating systems, where each step confirms safety and minimizes the chance of error.

Step-by-Step PPE Donning and Doffing Sequence

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On) Protocol: [8]

  • Enter Ante-Room: Don shoe covers (two pairs if entering a cleanroom suite), head/hair covers, and beard cover if applicable.

  • Perform Hand Hygiene.

  • Don Gown: Don the disposable, poly-coated gown, ensuring complete back closure.

  • Don Mask/Respirator: If required for the task, don the fit-tested N95 respirator.

  • Don Eye/Face Protection: Don chemical splash goggles first, followed by the full-face shield.

  • Don Gloves: Don the first pair of gloves (inner), tucking the gown cuff underneath the glove cuff. Don the second pair of gloves (outer), pulling the cuff completely over the gown cuff.

Doffing (Taking Off) Protocol:

  • "Dirty" Area: Remove the outer pair of gloves, turning them inside out.

  • Gown Removal: Untie the gown. Pull it forward off the shoulders, turning it inside out as you remove it. This contains the contaminated exterior.

  • Exit "Dirty" Area: Dispose of the gown and outer gloves in a designated hazardous waste container.

  • "Clean" Area: Remove the face shield and goggles, handling them by the sides.

  • Remove Inner Gloves: Remove the final pair of gloves using a proper, skin-to-skin and glove-to-glove technique to avoid touching the outer surface.

  • Final Steps: Remove respirator/mask and head/shoe covers.

  • Perform Hand Hygiene: Immediately wash hands thoroughly with soap and water.[2]

Emergency Spill Protocol (Small, Contained Spill <50mL)
  • Alert: Alert personnel in the immediate area.

  • Contain: If liquid, cover the spill with an absorbent, inert material from a spill kit.

  • Don PPE: If not already wearing it, don the full PPE suite required for spill cleanup (see table above).[4]

  • Clean: Working from the outside in, carefully clean the area. Place all contaminated debris into a designated, sealable hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with an appropriate decontamination solution, followed by water.

  • Dispose: Dispose of all cleaning materials and contaminated PPE as hazardous waste.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is the final, critical step in safe chemical handling.

  • Chemical Waste: All surplus tert-Butyl (2-bromoethyl)(methyl)carbamate and reaction waste must be collected in a clearly labeled, sealed hazardous waste container. This must be disposed of through a licensed hazardous waste disposal company.[1][2]

  • Contaminated Materials: All disposable PPE (gloves, gowns, shoe covers), absorbent pads, and contaminated labware (e.g., weigh boats, pipette tips) are considered hazardous waste. They must be disposed of in a designated, sealed hazardous waste container immediately after use.[1][2] Do not place these items in regular trash.

Visualization: PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate level of PPE based on the handling task.

PPE_Workflow cluster_prep Preparation Phase cluster_tasks Task-Specific PPE Selection cluster_ppe PPE Assembly cluster_end Finalization start Start: Handling Task Identified consult_sds Consult SDS & Hazard Assessment start->consult_sds task_assessment Assess Task: Aerosolization Potential? consult_sds->task_assessment weighing Weighing Solid or Aliquoting task_assessment->weighing Yes solution_prep Solution Prep in Fume Hood task_assessment->solution_prep No ppe_respirator Add N95 Respirator weighing->ppe_respirator ppe_base Base PPE: - Double Nitrile Gloves - Poly-coated Gown - Goggles + Face Shield solution_prep->ppe_base spill_kit Ensure Spill Kit is Accessible ppe_base->spill_kit ppe_respirator->ppe_base proceed Proceed with Task spill_kit->proceed

Caption: PPE Selection Workflow for Handling tert-Butyl (2-bromoethyl)(methyl)carbamate.

References

  • tert-Butyl carbamate - SAFETY DATA SHEET. (2010, October 28). Source not specified.
  • Safety Data Sheet: tert-Butyl methyl ether. (n.d.). Carl ROTH.[Link]

  • tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5. (2025, August 20). Chemsrc.[Link]

  • Bromine Safety Information. (n.d.). Source not specified.
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  • Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. (n.d.). Cole-Parmer.[Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.[Link]

  • BROMINE - Safety Handbook. (n.d.). icl-group-sustainability.com.[Link]

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  • Bromine in orgo lab SOP. (n.d.). Environmental Health and Safety at Providence College.[Link]

  • Personal Protective Equipment - POGO Satellite Manual. (n.d.). POGO.[Link]

  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. (n.d.). Halyard Health.[Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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